LY3381916
Description
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY3381916; LY-3381916; LY 3381916; |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Mechanism of LY3381916: A Novel Inhibitor Targeting Apo-Indoleamine 2,3-Dioxygenase 1
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
LY3381916 is a potent and highly selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism that plays a critical role in tumor-mediated immunosuppression. Unlike conventional IDO1 inhibitors that target the mature, heme-bound holoenzyme, this compound employs a novel mechanism of action by specifically binding to the newly synthesized, heme-free apo-IDO1. This unique approach prevents the maturation of the IDO1 enzyme, leading to a sustained inhibition of its activity. This technical guide provides an in-depth analysis of the mechanism of action of this compound on apo-IDO1, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and pathways.
Introduction to IDO1 and its Role in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan to kynurenine.[1][2] In the tumor microenvironment, the overexpression of IDO1 leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which are potent immunosuppressants.[2][3] This dual effect creates an immunosuppressive shield that allows cancer cells to evade immune surveillance.[2] Consequently, the inhibition of IDO1 has emerged as a promising therapeutic strategy in cancer immunotherapy, with the potential to restore anti-tumor immune responses.[1]
This compound: A Differentiated Approach to IDO1 Inhibition
This compound is an orally available small molecule inhibitor that demonstrates high potency and selectivity for IDO1.[4][5] Its distinguishing feature lies in its unique mechanism of action, which targets the inactive precursor form of the enzyme, apo-IDO1, rather than the mature, functional holo-IDO1.[1][4][6][7]
Mechanism of Action: Targeting Apo-IDO1
The inhibitory activity of this compound is contingent on the turnover of the mature heme-bound IDO1.[1][4] The core mechanism involves the following key steps:
-
Binding to Apo-IDO1: this compound selectively binds to the newly synthesized IDO1 protein before the incorporation of the heme prosthetic group.[4][6]
-
Occupation of the Heme-Binding Pocket: X-ray crystallography studies have confirmed that this compound occupies the heme-binding pocket of apo-IDO1.[1][4] This steric hindrance physically prevents the insertion of the heme cofactor.
-
Prevention of Holoenzyme Formation: By blocking heme incorporation, this compound effectively prevents the maturation of apo-IDO1 into the catalytically active holo-IDO1.
-
Sustained Inhibition: The inhibition is maintained as the existing pool of mature holo-IDO1 is naturally turned over, and the formation of new functional enzyme is blocked by this compound.[4]
This novel mechanism confers a significant advantage by providing a long-lasting inhibitory effect.[8] Furthermore, this compound does not exhibit agonistic activity towards the aryl hydrocarbon receptor (AHR), a potential liability for some heme-binding IDO1 inhibitors.[1]
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro and preclinical studies.
| Parameter | Value | Cell Line/System | Reference |
| IDO1 IC50 | 7 nM | Cell-based assay | [4] |
| TDO2 IC50 | >20 µM | Cell-based assay | [4] |
| Preclinical PK/PD Modeling | >90% inhibition over 24 hours with once-daily dosing | Preclinical models | [1][4] |
Experimental Protocols
The following sections outline the methodologies employed to elucidate the mechanism of action of this compound.
Cell-Based IDO1 Activity Assay
This assay is designed to measure the inhibitory effect of compounds on IDO1 activity in a cellular context.
-
Cell Lines: Cancer cell lines that intrinsically express IDO1 are utilized.[4]
-
Assay Principle: The assay quantifies the production of kynurenine, the product of IDO1-mediated tryptophan catabolism, in the cell culture supernatant.
-
Procedure:
-
Cells are seeded in appropriate culture plates and allowed to adhere.
-
Cells are then treated with various concentrations of this compound or a vehicle control.
-
After a defined incubation period, the cell culture supernatant is collected.
-
The concentration of kynurenine in the supernatant is determined using a colorimetric assay based on the reaction with p-dimethylaminobenzaldehyde or by LC-MS/MS.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
X-ray Crystallography
X-ray crystallography was employed to determine the three-dimensional structure of this compound in complex with apo-IDO1, providing direct evidence of its binding mode.
-
Protein Expression and Purification: Recombinant human apo-IDO1 is expressed in a suitable expression system (e.g., E. coli) and purified to homogeneity using standard chromatographic techniques.
-
Crystallization: The purified apo-IDO1 is co-crystallized with this compound. This involves mixing the protein and the compound and setting up crystallization trials under various conditions (e.g., different precipitants, pH, and temperature).
-
Data Collection and Structure Determination:
-
Crystals of the apo-IDO1-LY3381916 complex are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The diffraction data are processed, and the structure is solved using molecular replacement or other phasing methods.
-
The resulting electron density map is used to build and refine the atomic model of the complex, confirming the binding site and interactions of this compound within the heme-binding pocket.[1][4]
-
Visualizing the Mechanism and Pathways
Signaling Pathway of IDO1-Mediated Immunosuppression
Caption: IDO1-mediated tryptophan catabolism leading to immunosuppression.
Experimental Workflow for Determining IC50
Caption: Workflow for cell-based IDO1 activity assay.
Mechanism of Action of this compound
Caption: this compound binds to apo-IDO1, preventing heme incorporation.
Conclusion
This compound represents a significant advancement in the development of IDO1 inhibitors. Its novel mechanism of action, targeting the inactive apo-enzyme, offers a distinct and potentially more durable mode of inhibition compared to traditional active-site inhibitors. The high potency and selectivity, coupled with a favorable preclinical profile, underscore the therapeutic potential of this compound in overcoming tumor-induced immunosuppression. Further clinical investigation is warranted to fully elucidate its efficacy in combination with other immunotherapies for the treatment of advanced cancers.
References
- 1. Exploring this compound: A Potent IDO1 Inhibitor for Cancer Immunotherapy [synapse.patsnap.com]
- 2. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Phase I Study of an IDO-1 Inhibitor (this compound) as Monotherapy and in Combination With an Anti-PD-L1 Antibody (LY3300054) in Patients With Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Characterization of Apo-Form Selective Inhibition of Indoleamine 2,3-Dioxygenase* - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Basis for the Potent and Selective Inhibition of IDO1 by LY3381916: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular underpinnings of LY3381916's selectivity as a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). The information presented herein is compiled from publicly available research and is intended to inform researchers and professionals in the field of drug development.
Core Mechanism: Targeting the Heme-Free Apoenzyme
This compound represents a novel class of IDO1 inhibitors that selectively target the newly synthesized, heme-free form of the enzyme, known as apo-IDO1.[1][2][3] This mechanism is distinct from many other IDO1 inhibitors that compete with the substrate tryptophan or coordinate with the heme iron in the active site of the mature holoenzyme.
X-ray crystallography studies have confirmed that this compound binds directly within the heme-binding pocket of apo-IDO1.[1][2][3] By occupying this pocket, this compound effectively prevents the incorporation of the essential heme cofactor, thereby precluding the maturation of the enzyme into its active, catalytic form. Consequently, the inhibitory action of this compound is dependent on the natural turnover of the mature, heme-bound IDO1, leading to a sustained inhibition of the IDO1 pathway.[1][2]
This unique mechanism of action is a key determinant of its high selectivity for IDO1 over the related enzyme Tryptophan 2,3-dioxygenase 2 (TDO2).
Quantitative Analysis of Selectivity
The selectivity of this compound is evident from its differential inhibitory potency against IDO1 and TDO2. The half-maximal inhibitory concentration (IC50) values demonstrate a significant therapeutic window.
| Target Enzyme | IC50 Value | Reference |
| IDO1 | 7 nM | [2] |
| TDO2 | > 20 µM | [2] |
Furthermore, this compound has been shown to lack agonistic activity at the Aryl Hydrocarbon Receptor (AHR) at concentrations up to 100 µM.[2] This is a critical feature, as AHR agonism by some other IDO1 inhibitors can lead to confounding biological effects and potentially limit their therapeutic efficacy.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway, the mechanism of this compound action, and a typical experimental workflow for assessing its activity.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.
Cell-Based IDO1 and TDO2 Inhibition Assay (Kynurenine Measurement)
This protocol is designed to determine the potency of a test compound in inhibiting IDO1 or TDO2 activity in a cellular context by measuring the production of kynurenine.
1. Materials:
-
Human cancer cell line endogenously expressing IDO1 (e.g., HeLa, SK-OV-3) or TDO2.
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Recombinant human Interferon-gamma (IFN-γ) for IDO1 induction.
-
L-Tryptophan solution.
-
Test compound (this compound) and control inhibitors.
-
Trichloroacetic acid (TCA) solution (30% w/v).
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
96-well cell culture plates.
-
Microplate reader.
2. Procedure:
-
Cell Seeding: Seed the appropriate cancer cells into 96-well plates at a density that allows for a confluent monolayer after 24 hours.
-
IDO1 Induction (for IDO1 assay): After 24 hours, replace the medium with fresh medium containing IFN-γ (e.g., 50-100 ng/mL) to induce IDO1 expression. Incubate for 24-48 hours. For TDO2 assays, IFN-γ induction is not necessary.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Substrate Addition: Add L-Tryptophan to the wells to a final concentration of approximately 200 µM.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Sample Collection and Preparation:
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant at a 1:2 ratio (e.g., 50 µL of 30% TCA to 100 µL of supernatant) to precipitate proteins.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the samples to pellet the precipitated protein.
-
-
Kynurenine Detection:
-
Transfer the clear supernatant to a new 96-well plate.
-
Add an equal volume of Ehrlich's reagent to each well.
-
Incubate at room temperature for 10-20 minutes to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 480 nm using a microplate reader.
-
Generate a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine in each sample.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Aryl Hydrocarbon Receptor (AHR) Agonist Reporter Gene Assay
This assay is used to determine if a test compound activates the Aryl Hydrocarbon Receptor signaling pathway.
1. Materials:
-
A suitable mammalian cell line (e.g., HepG2) stably or transiently transfected with an AHR-responsive reporter plasmid (e.g., containing a Dioxin Response Element (DRE) upstream of a luciferase reporter gene).
-
Cell culture medium and supplements.
-
Test compound (this compound) and a known AHR agonist as a positive control (e.g., TCDD).
-
Luciferase assay reagent.
-
96-well cell culture plates (white, clear-bottom for adherent cells).
-
Luminometer.
2. Procedure:
-
Cell Seeding: Seed the reporter cell line into a 96-well plate and allow the cells to attach and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound and the positive control in cell culture medium. Remove the existing medium and add the medium containing the compounds to the cells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Cell Lysis and Luciferase Assay:
-
Remove the medium from the wells.
-
Lyse the cells according to the manufacturer's protocol for the chosen luciferase assay system.
-
Add the luciferase substrate to the cell lysate.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability if necessary.
-
Compare the luminescence signal of the test compound-treated cells to the vehicle control to determine the fold-activation and assess for agonistic activity.
-
Conclusion
The selectivity of this compound for IDO1 is multi-faceted, stemming from its unique mechanism of binding to the heme-free apoenzyme and its inherent structural properties that favor interaction with the heme-binding pocket of apo-IDO1 over that of apo-TDO2 or the mature holoenzymes. This, combined with its lack of AHR agonism, positions this compound as a highly specific and potent inhibitor of the IDO1 pathway, making it a valuable tool for cancer immunotherapy research and development. The experimental protocols provided herein offer a framework for the continued investigation and characterization of this and other novel IDO1 inhibitors.
References
Preclinical Profile of LY3381916: An In-Depth Technical Guide on a Novel IDO1 Inhibitor in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY3381916 is a potent and selective, orally available inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key immunosuppressive enzyme implicated in tumor immune evasion. Preclinical data have demonstrated its ability to inhibit IDO1 activity, leading to a reduction in the immunosuppressive metabolite kynurenine (B1673888) and subsequent enhancement of anti-tumor immune responses. Notably, this compound has shown synergistic activity when combined with anti-PD-L1 antibodies in preclinical tumor models. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols based on analogous studies with similar agents.
Core Pharmacology and Mechanism of Action
This compound exerts its anti-tumor effect by targeting the IDO1 pathway, a critical mechanism of immune escape for various solid tumors.[1] IDO1 is a cytosolic enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan, converting it to kynurenine.[2] This process has two main immunosuppressive consequences: the depletion of tryptophan, which is necessary for T-cell proliferation and activation, and the accumulation of kynurenine, which promotes the generation of regulatory T cells (Tregs) and induces apoptosis in effector T cells.[1]
By selectively inhibiting IDO1, this compound blocks the conversion of tryptophan to kynurenine.[2] This action restores the local tryptophan concentration and reduces kynurenine levels within the tumor microenvironment, thereby alleviating immune suppression.[2] The expected downstream effects include the enhanced proliferation and activation of effector immune cells, such as CD8+ T cells and Natural Killer (NK) cells, and a reduction in the number and suppressive activity of Tregs.[1] This shift in the immune landscape can lead to a more robust anti-tumor immune response. A distinguishing feature of this compound is its novel mechanism of binding to the apo-IDO1 enzyme, the form of the enzyme that lacks the heme cofactor, which may offer a differentiated profile compared to other IDO1 inhibitors.[2]
Signaling Pathway of IDO1 Inhibition by this compound
References
In Vivo Pharmacokinetics of LY3381916: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3381916 is an orally available, potent, and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[1][2] IDO1 is a well-documented mediator of immunosuppression in the tumor microenvironment, making it a compelling target for cancer immunotherapy.[1][2] this compound exhibits a novel mechanism of action by binding to the newly synthesized, heme-free apo-IDO1, thereby preventing its maturation and enzymatic activity.[1] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound, compiling available data from preclinical and clinical studies to inform ongoing research and development efforts.
Preclinical Pharmacokinetics
Preclinical studies have been instrumental in characterizing the pharmacokinetic profile of this compound and guiding its clinical development. While specific quantitative data from these studies are not extensively published, key qualitative findings and modeling results have been reported.
Key Findings from Preclinical Studies:
-
Pharmacodynamic Modeling: Preclinical pharmacokinetic/pharmacodynamic (PK/PD) modeling has suggested that once-daily (QD) oral administration of this compound has the potential to maintain over 90% inhibition of IDO1 activity over a 24-hour period.[3]
-
Central Nervous System (CNS) Penetration: Studies in rodent models have indicated that this compound exhibits significant penetration of the central nervous system.[4]
Further detailed preclinical pharmacokinetic parameters in common animal models such as mice, rats, and dogs are not publicly available at this time.
Clinical Pharmacokinetics
The primary source of human pharmacokinetic data for this compound is a Phase I clinical trial (NCT03343613). This study evaluated the safety, tolerability, and pharmacokinetics of this compound administered as a monotherapy and in combination with the anti-PD-L1 antibody, LY3300054, in patients with advanced solid tumors.[5][6]
Study Design and Dosing
Patients in the dose-escalation portion of the trial received oral doses of this compound ranging from 60 mg to 600 mg once daily, as well as a 240 mg twice-daily (BID) regimen.[5][6] The recommended Phase II dose for the combination therapy was established at 240 mg once daily.[5][6]
Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound in humans as reported in the abstract of the Phase I clinical trial.
| Parameter | Value | Population |
| Clearance (CL) | 12 L/h | Patients with advanced solid tumors |
| Mean Terminal Half-life (t½) | ~6 hours | Patients with advanced solid tumors |
Data obtained from a conference abstract of the NCT03343613 clinical trial.
Key Observations from the Clinical Trial:
-
Dose Proportionality: The study observed that increases in drug exposure were proportional to the administered dose.[7]
-
Monotherapy vs. Combination Therapy: There were no apparent differences in the pharmacokinetics of this compound when administered as a monotherapy compared to its administration in combination with an anti-PD-L1 antibody.[7]
-
Pharmacodynamic Effects: At the recommended Phase II dose of 240 mg once daily in combination with a PD-L1 inhibitor, this compound produced maximal inhibition of IDO1 activity in both plasma and tumor tissue.[5][6]
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies are not fully available in the public domain. However, based on standard practices in pharmacokinetic analysis, the following methodologies are likely to have been employed.
Preclinical Studies (General Methodology)
-
Animal Models: Standard laboratory animal models such as mice, rats, and/or dogs would have been used.
-
Drug Administration: this compound would have been administered orally, and potentially intravenously to determine absolute bioavailability.
-
Sample Collection: Serial blood samples would be collected at various time points post-dose.
-
Bioanalysis: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would have been used to quantify the concentration of this compound in plasma or serum.
-
Pharmacokinetic Analysis: Non-compartmental analysis would have been used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.
Clinical Trial (NCT03343613) Protocol Outline
-
Study Design: Phase I, open-label, dose-escalation study.
-
Patient Population: Patients with advanced solid tumors.
-
Interventions: Oral this compound as monotherapy or in combination with intravenous LY3300054.
-
Pharmacokinetic Sampling: Blood samples were collected at pre-defined time points after drug administration to characterize the concentration-time profile of this compound.
-
Bioanalytical Method: A validated bioanalytical method, likely LC-MS/MS, was used to measure plasma concentrations of this compound.
-
Pharmacokinetic Analysis: Standard pharmacokinetic software was used to calculate parameters such as clearance and terminal half-life.
Signaling Pathway and Experimental Workflow
IDO1 Signaling Pathway
The following diagram illustrates the role of IDO1 in the tumor microenvironment and the mechanism of action of this compound.
Caption: Mechanism of IDO1-mediated immune suppression and its inhibition by this compound.
General Pharmacokinetic Study Workflow
The following diagram outlines a typical workflow for an in vivo pharmacokinetic study.
Caption: A generalized workflow for conducting in vivo pharmacokinetic studies.
Conclusion
This compound is a potent and selective IDO1 inhibitor with a novel mechanism of action. The available human pharmacokinetic data from the Phase I clinical trial indicate a clearance of 12 L/h and a terminal half-life of approximately 6 hours, with dose-proportional exposure. Preclinical modeling suggests that once-daily dosing is sufficient to maintain significant IDO1 inhibition. While detailed quantitative preclinical pharmacokinetic data and comprehensive experimental protocols are not yet publicly available, the existing information provides a solid foundation for understanding the in vivo behavior of this compound. Further publication of preclinical and detailed clinical pharmacokinetic data will be crucial for the continued development and optimal clinical application of this promising cancer immunotherapy agent.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring this compound: A Potent IDO1 Inhibitor for Cancer Immunotherapy [synapse.patsnap.com]
- 5. A Phase I Study of an IDO-1 Inhibitor (this compound) as Monotherapy and in Combination With an Anti-PD-L1 Antibody (LY3300054) in Patients With Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ORCID [orcid.org]
- 7. researchgate.net [researchgate.net]
The Discovery and Initial Characterization of LY3381916: A Novel, Potent, and Selective IDO1 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that has emerged as a significant target in cancer immunotherapy. By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 depletes the local tumor microenvironment of tryptophan and produces immunosuppressive metabolites, primarily kynurenine (B1673888). This leads to the suppression of effector T cell and natural killer (NK) cell function and the enhancement of regulatory T cell (Treg) activity, thereby enabling tumor immune evasion. LY3381916 is an orally available, potent, and highly selective inhibitor of IDO1 that has demonstrated a unique mechanism of action and promising preclinical and early clinical activity. This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound.
Discovery and Core Properties
This compound was identified as a potent and selective inhibitor of IDO1 through cell-based activity screening.[1] A key feature of this indoline (B122111) derivative is its high selectivity for IDO1 over the related enzyme tryptophan 2,3-dioxygenase (TDO).[2]
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 |
| IDO1 | 7 nM |
| TDO2 | >20 µM |
Mechanism of Action
This compound exhibits a novel mechanism of action that distinguishes it from many other IDO1 inhibitors. Instead of binding to the mature, heme-bound holoenzyme, this compound selectively binds to the newly synthesized, heme-free apo-IDO1.[2] Protein x-ray crystallography has confirmed that this compound occupies the heme-binding pocket of apo-IDO1, thereby preventing the incorporation of the heme cofactor and the maturation of the enzyme.[2][3] This mechanism implies that the substantial inhibition of IDO1 activity in tumors is dependent on the turnover of the mature, heme-bound enzyme.[2]
Furthermore, kynurenine, the product of IDO1 activity, is an agonist of the aryl hydrocarbon receptor (AHR), which contributes to the immunosuppressive tumor microenvironment. Some heme-binding IDO1 inhibitors have been shown to act as AHR agonists, potentially limiting their therapeutic efficacy. In contrast, this compound has been shown to have no confounding agonism of AHR at concentrations up to 100 µM.[2]
Signaling Pathway
Experimental Protocols
While the full detailed protocols from the primary publication by Dorsey et al. are not publicly available, this section outlines the general methodologies employed in the initial characterization of this compound based on available information.
Cell-Based IDO1 Activity Assay
A cell-based assay was utilized to determine the IC50 of this compound. The general workflow for such an assay is as follows:
-
Cell Culture: A human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3) is cultured in appropriate media.
-
IDO1 Induction: IDO1 expression is induced by treating the cells with interferon-gamma (IFNγ) for 24-48 hours.
-
Compound Treatment: The induced cells are then treated with varying concentrations of this compound.
-
Kynurenine Measurement: After a suitable incubation period, the cell culture supernatant is collected, and the concentration of kynurenine is measured, typically using a colorimetric assay involving p-dimethylaminobenzaldehyde (DMAB).
-
IC50 Calculation: The concentration of this compound that inhibits 50% of IDO1 activity (i.e., kynurenine production) is determined.
Protein X-ray Crystallography
The three-dimensional structure of this compound in complex with apo-IDO1 was determined by protein x-ray crystallography. A generalized workflow for this technique includes:
-
Protein Expression and Purification: Recombinant human apo-IDO1 is expressed and purified to a high degree.
-
Crystallization: The purified apo-IDO1 is co-crystallized with this compound. This involves screening a wide range of conditions (e.g., pH, temperature, precipitants) to find those that promote the formation of well-ordered crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are recorded.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein-ligand complex, from which the atomic coordinates are derived and refined to generate a high-resolution 3D structure.
In Vivo Preclinical Tumor Models
The in vivo anti-tumor activity of this compound, both as a monotherapy and in combination with an anti-PD-L1 antibody (LY3300054), was evaluated in preclinical tumor models. A typical workflow for these studies is:
-
Tumor Cell Implantation: A suitable cancer cell line is implanted subcutaneously into immunocompetent mice (syngeneic models).
-
Treatment Administration: Once tumors are established, mice are treated with this compound (administered orally), an anti-PD-L1 antibody (administered intraperitoneally or intravenously), or a combination of both. A vehicle control group is also included.
-
Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors and plasma may be collected to assess target engagement (e.g., kynurenine levels) and immune cell infiltration (e.g., CD8+ T cells).
Preclinical Characterization
Pharmacokinetics and Pharmacodynamics
Preclinical pharmacokinetic and pharmacodynamic (PK/PD) modeling suggested that once-daily oral dosing of this compound could maintain over 90% inhibition of IDO1 activity over a 24-hour period.[2][4] The compound also demonstrated significant central nervous system (CNS) penetration in rodents.[2]
Table 2: Preclinical Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Value/Observation |
| Dosing Regimen (modeled) | Once daily (oral) |
| Target Inhibition | >90% over 24 hours |
| CNS Penetration | Significant in rodents |
In Vivo Efficacy
In preclinical tumor models, this compound was shown to enhance the anti-tumor activity of the anti-PD-L1 antibody, LY3300054.[2] This enhanced efficacy was associated with an increased T cell response within the tumor microenvironment.[2]
Phase I Clinical Trial
A Phase I clinical trial (NCT03343613) was conducted to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and anti-tumor activity of this compound as a monotherapy and in combination with the anti-PD-L1 antibody LY3300054 in patients with advanced solid tumors.[5][6]
Study Design and Dosing
During the dose-escalation phase, patients received this compound at doses ranging from 60-600 mg once daily (qd) and 240 mg twice daily (bid) as monotherapy. In the combination arm, escalating doses of this compound were administered with a fixed dose of LY3300054 (700 mg every 2 weeks).[5]
Table 3: Phase I Clinical Trial Dosing Regimens for this compound
| Treatment Arm | This compound Dose | LY3300054 Dose |
| Monotherapy | 60-600 mg qd; 240 mg bid | N/A |
| Combination | Escalating doses | 700 mg every 2 weeks |
Safety and Tolerability
Dose-limiting toxicities (DLTs) were observed in the study. In the monotherapy arm, a DLT of increased alanine (B10760859) aminotransferase/aspartate aminotransferase and systemic inflammatory response syndrome occurred at the 240 mg bid dose. In the combination arm, DLTs of fatigue and immune-related hepatitis were observed at the 240 mg qd dose of this compound.[5] Treatment-related liver toxicity was a notable adverse event, particularly in patients with triple-negative breast cancer in the combination expansion cohort.[5]
Pharmacodynamics and Efficacy
The recommended Phase II dose of this compound in combination with the PD-L1 inhibitor was determined to be 240 mg qd.[5] At this dose, maximal inhibition of IDO1 activity was observed in both plasma and tumor tissue, which was accompanied by an increase in CD8+ T cells in the tumor.[5] The best overall response observed in the study was stable disease.[5] The study was ultimately terminated due to a strategic business decision.[6]
Conclusion
This compound is a potent and selective inhibitor of IDO1 with a unique mechanism of action, binding to the apo-enzyme and preventing its maturation. It has demonstrated promising preclinical activity, particularly in combination with PD-L1 blockade, leading to enhanced anti-tumor immune responses. Early clinical development provided valuable insights into its safety, tolerability, and pharmacodynamic effects in patients with advanced cancers. While the clinical development of this compound was discontinued, the data from its initial characterization contribute significantly to the understanding of IDO1 inhibition as a therapeutic strategy in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring this compound: A Potent IDO1 Inhibitor for Cancer Immunotherapy [synapse.patsnap.com]
- 4. dovepress.com [dovepress.com]
- 5. A Phase I Study of an IDO-1 Inhibitor (this compound) as Monotherapy and in Combination With an Anti-PD-L1 Antibody (LY3300054) in Patients With Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
The Impact of LY3381916 on the Kynurenine Pathway: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY3381916 is a potent and highly selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in the tryptophan catabolic pathway. By targeting IDO1, this compound effectively modulates the kynurenine (B1673888) pathway, which has significant implications for cancer immunotherapy and other therapeutic areas where this pathway is dysregulated. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on kynurenine pathway metabolites, and detailed experimental protocols for assessing its activity.
Introduction to the Kynurenine Pathway and IDO1
The kynurenine pathway is the primary metabolic route for tryptophan in the body. The initial and rate-limiting step of this pathway is catalyzed by two enzymes: tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO), with IDO1 being the most prominent isoform. IDO1 is an attractive therapeutic target, particularly in oncology, due to its role in creating an immunosuppressive tumor microenvironment. Upregulation of IDO1 in tumor cells and antigen-presenting cells leads to the depletion of tryptophan, an essential amino acid for T-cell function, and the accumulation of kynurenine and its downstream metabolites. These metabolites can induce T-cell apoptosis and promote the differentiation of regulatory T-cells, thereby allowing tumors to evade immune surveillance.
This compound: A Selective IDO1 Inhibitor
This compound is an orally bioavailable small molecule that exhibits high potency and selectivity for IDO1. Its mechanism of action involves the inhibition of IDO1, which in turn blocks the conversion of tryptophan to N-formylkynurenine, the first step in the kynurenine pathway.
Mechanism of Action
This compound acts as a competitive inhibitor of IDO1. By binding to the active site of the enzyme, it prevents tryptophan from being metabolized, thereby reducing the production of kynurenine and its immunosuppressive downstream metabolites. A key characteristic of this compound is its high selectivity for IDO1 over TDO, the other key enzyme involved in the initial step of tryptophan catabolism. This selectivity is crucial as it minimizes off-target effects.
Quantitative Effects on the Kynurenine Pathway
The efficacy of this compound is demonstrated by its ability to modulate the levels of key metabolites in the kynurenine pathway. Preclinical and clinical studies have provided quantitative data on its potent inhibitory effects.
Preclinical Data
In preclinical models, this compound has shown a potent, dose-dependent inhibition of IDO1 activity. Modeling of preclinical pharmacokinetic and pharmacodynamic (PK/PD) relationships suggests that once-daily dosing of this compound can sustain over 90% inhibition of IDO1 over a 24-hour period.[1]
| Parameter | Value | Reference |
| IDO1 IC50 | 7 nM | [1] |
| TDO IC50 | >20 µM | [1] |
| Sustained IDO1 Inhibition (preclinical modeling) | >90% with once-daily dosing | [1] |
Clinical Data
A Phase I clinical trial (NCT03343613) evaluated this compound as a monotherapy and in combination with the anti-PD-L1 antibody LY3300054 in patients with advanced cancer.[2][3] The study demonstrated that this compound, at the recommended Phase II dose, resulted in maximal inhibition of IDO1 activity in both plasma and tumor tissue.[2][3]
| Parameter | Finding | Dose | Reference |
| IDO1 Activity Inhibition | Maximal inhibition in plasma and tumor tissue | 240 mg once daily | [2][3] |
Experimental Protocols
The assessment of this compound's effect on the kynurenine pathway involves specific and sensitive analytical methods to quantify tryptophan and its metabolites.
Measurement of Tryptophan and Kynurenine in Plasma and Tumor Tissue
A common and robust method for the simultaneous determination of tryptophan and kynurenine is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To quantify the concentrations of tryptophan and kynurenine in biological matrices.
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Reversed-phase C18 column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
-
Internal standards (e.g., deuterated tryptophan and kynurenine)
-
Protein precipitation reagent (e.g., trichloroacetic acid or methanol)
-
Plasma and tumor homogenate samples
Procedure:
-
Sample Preparation:
-
Thaw plasma or tumor homogenate samples on ice.
-
To 50 µL of sample, add 100 µL of ice-cold protein precipitation reagent containing the internal standards.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto the C18 column.
-
Use a gradient elution with the mobile phases to separate tryptophan and kynurenine.
-
The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for tryptophan, kynurenine, and their internal standards.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of tryptophan and kynurenine.
-
Calculate the concentrations in the samples by comparing the peak area ratios of the analytes to their internal standards against the calibration curve.
-
Visualizations
Kynurenine Pathway Signaling
Caption: The Kynurenine Pathway and the inhibitory action of this compound on IDO1.
Experimental Workflow for Metabolite Analysis
References
Molecular Docking of LY3381916 with Apo-IDO1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular docking of LY3381916 with the heme-free form of Indoleamine 2,3-dioxygenase 1 (apo-IDO1). This compound is a potent and selective inhibitor of IDO1, a critical enzyme in the kynurenine (B1673888) pathway, which is implicated in tumor immune evasion.[1][2][3][4] Understanding the molecular interactions between this compound and apo-IDO1 is crucial for the rational design of next-generation IDO1 inhibitors.
Introduction to IDO1 and this compound
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-dependent enzyme that catalyzes the initial and rate-limiting step in the degradation of tryptophan to kynurenine.[5] This process leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the accumulation of immunosuppressive kynurenine metabolites.[4][5] Many tumors overexpress IDO1 to create an immunosuppressive microenvironment and evade immune destruction.[4][5]
This compound is a selective inhibitor of IDO1 with a novel mechanism of action. Unlike many IDO1 inhibitors that bind to the heme-containing form of the enzyme (holo-IDO1), this compound binds to the newly synthesized, heme-free apo-IDO1, occupying the heme-binding pocket.[1][2][6] This prevents the incorporation of the heme cofactor, thereby inactivating the enzyme.[1][2] X-ray crystallography has confirmed that this compound binds to apo-IDO1.[1][2]
Quantitative Data Summary
While specific molecular docking studies detailing the binding energy of this compound to apo-IDO1 are not publicly available, experimental data confirms its high potency and selectivity.
| Parameter | Value | Notes |
| IC50 (IDO1) | 7 nM | Potent inhibition of cell-based IDO1 activity.[1][6] |
| IC50 (TDO2) | >20 µM | Demonstrates high selectivity for IDO1 over the related enzyme TDO2.[1][6] |
| Binding Target | Apo-IDO1 | Binds to the heme-free form of the enzyme.[1][2][6] |
| Binding Site | Heme-binding pocket | Occupies the pocket where the heme cofactor would normally bind.[1][2][6] |
| Chemical Formula | C23H25FN2O3 | [3][6][7][8] |
| Molecular Weight | 396.45 g/mol | [6][7][8] |
Proposed Molecular Docking Protocol
Based on established methodologies for docking inhibitors to apo-IDO1, the following protocol is proposed for studying the interaction between this compound and IDO1.
Software and Force Fields
-
Docking Software: AutoDock Vina, Glide, or GOLD are suitable choices.
-
Force Fields: CHARMM36, AMBER, or MMFF94 for ligand and protein parameterization.
-
Visualization Software: PyMOL, Chimera, or Discovery Studio for visual analysis of docking poses.
Protein Preparation
-
Obtain Crystal Structure: The crystal structure of human apo-IDO1 can be obtained from the Protein Data Bank (PDB). A suitable entry is PDB ID: 6AZV.
-
Pre-processing:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add hydrogen atoms to the protein structure.
-
Assign appropriate protonation states for titratable residues at physiological pH (7.4).
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
Ligand Preparation
-
Obtain Ligand Structure: The 3D structure of this compound can be generated from its SMILES string (CC(C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F) using software like Open Babel or ChemDraw.
-
Ligand Optimization:
-
Generate a 3D conformation of the ligand.
-
Assign partial charges to the ligand atoms.
-
Perform energy minimization of the ligand structure.
-
Molecular Docking
-
Grid Box Definition: Define a grid box that encompasses the entire heme-binding pocket of apo-IDO1. Key residues lining this pocket include those from the A and B pockets of the active site.
-
Docking Simulation: Perform the docking simulation using the chosen software. The search algorithm will explore various conformations and orientations of this compound within the defined binding site.
-
Pose Selection and Analysis: The docking results will provide a series of binding poses ranked by their predicted binding affinity (e.g., kcal/mol). The top-ranked poses should be visually inspected to assess the plausibility of the interactions. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking with active site residues.
Visualizations
Signaling Pathway of IDO1 Inhibition
Caption: IDO1 pathway and the inhibitory mechanism of this compound.
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Expected Interactions and Binding Mode
Based on the structure of this compound and the known architecture of the apo-IDO1 heme-binding pocket, the following interactions are anticipated:
-
Hydrophobic Interactions: The aromatic rings of this compound are likely to form hydrophobic interactions with nonpolar residues within the heme pocket, such as phenylalanines and leucines.
-
Hydrogen Bonding: The amide and carbonyl groups of this compound are potential hydrogen bond donors and acceptors, respectively, and may interact with polar residues in the active site.
-
Shape Complementarity: The overall shape and size of this compound are expected to be complementary to the heme-binding pocket, allowing for a snug fit that contributes to its high binding affinity.
The docking studies would provide valuable insights into the specific residues involved in these interactions and help to rationalize the high potency and selectivity of this compound for apo-IDO1. This information can further guide the development of novel IDO1 inhibitors with improved pharmacological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Docking Studies and Molecular Dynamic Simulations Reveal Different Features of IDO1 Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Docking Studies and Molecular Dynamic Simulations Reveal Different Features of IDO1 Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 8. Discovery of indoleamine 2,3-dioxygenase inhibitors using machine learning based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of LY3381916 on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY3381916 is a potent and highly selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the tryptophan catabolism pathway that plays a critical role in tumor-mediated immunosuppression. By targeting IDO1, this compound aims to reverse this immunosuppressive state and restore anti-tumor immunity. This technical guide provides an in-depth overview of the mechanism of action of this compound and its multifaceted impact on the tumor microenvironment (TME), supported by preclinical and clinical data. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action
This compound exhibits a novel mechanism of action by binding to the newly synthesized, heme-free apo-IDO1 enzyme. It occupies the heme-binding pocket, thereby preventing the maturation and activation of IDO1.[1] This is distinct from other IDO1 inhibitors that target the mature, heme-bound enzyme. This targeted inhibition leads to a significant reduction in the conversion of tryptophan to the immunosuppressive metabolite, kynurenine (B1673888), within the TME.[2][3]
Signaling Pathway of IDO1-Mediated Immunosuppression and this compound Intervention
Quantitative Impact on the Tumor Microenvironment
Preclinical and clinical studies have demonstrated the significant impact of this compound on key components of the TME.
Table 1: Preclinical Activity of this compound
| Parameter | Value | Cell/System | Reference |
| IDO1 IC₅₀ | 7 nM | Cell-based assay | [1] |
| TDO2 IC₅₀ | >20 µM | Cell-based assay | [1] |
| AHR Agonism | No agonism up to 100 µM | In vitro assay | [1] |
| IDO1 Inhibition | >90% sustained inhibition | Preclinical PK/PD modeling (once-daily dosing) | [1][4] |
Table 2: Clinical Pharmacodynamic Effects of this compound (Phase I Study NCT03343613)
| Biomarker | Effect | Dose | Patient Cohort | Reference |
| Plasma Kynurenine | Sustained reduction | All doses (60-600 mg qd) | Monotherapy | [5] |
| Tumor Kynurenine | Decreased in >60% of patients | Monotherapy and Combination | Advanced solid tumors | [6] |
| Tumor CD8+ T-cells | Increase observed | 240 mg qd (in combination with anti-PD-L1) | Advanced solid tumors | [5][7] |
| Tumor CD8 Effector T-cell Genes (Granzyme B, Perforin) | Dose-dependent increase in expression (RNA-seq) | Combination with anti-PD-L1 | Advanced solid tumors |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the effects of this compound.
Measurement of Tryptophan and Kynurenine by LC-MS/MS
Objective: To quantify the levels of tryptophan and its metabolite kynurenine in plasma and tumor tissue homogenates.
Methodology:
-
Sample Preparation:
-
Plasma: Thaw plasma samples on ice. To 100 µL of plasma, add an internal standard solution (e.g., deuterated tryptophan and kynurenine). Precipitate proteins by adding a protein precipitation agent (e.g., trichloroacetic acid or methanol) and vortex. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. Collect the supernatant for analysis.
-
Tissue: Homogenize weighed tumor tissue samples in a suitable buffer on ice. Perform protein quantification (e.g., BCA assay). Proceed with protein precipitation as described for plasma samples.
-
-
Chromatographic Separation:
-
Use a reverse-phase C18 column (e.g., Agilent, Waters).
-
Employ a gradient elution with a mobile phase consisting of two solvents (A: water with 0.1% formic acid; B: acetonitrile (B52724) with 0.1% formic acid).
-
The gradient can be optimized, for example, starting at 5% B, ramping up to 95% B, holding, and then re-equilibrating at 5% B.
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Monitor the specific mass-to-charge ratio (m/z) transitions for tryptophan, kynurenine, and their respective internal standards using Multiple Reaction Monitoring (MRM).
-
Example transitions: Tryptophan (205.1 → 188.1), Kynurenine (209.1 → 192.1).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of tryptophan and kynurenine.
-
Quantify the analyte concentrations in the samples by interpolating from the standard curve based on the peak area ratios of the analyte to the internal standard.
-
Immunohistochemical (IHC) Analysis of CD8+ T-cell Infiltration
Objective: To visualize and quantify the infiltration of CD8+ cytotoxic T-lymphocytes in tumor tissue.
Methodology:
-
Tissue Preparation:
-
Fix tumor biopsies in 10% neutral buffered formalin and embed in paraffin (B1166041) (FFPE).
-
Cut 4-5 µm sections and mount on charged glass slides.
-
-
Antigen Retrieval:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or an EDTA-based buffer (pH 9.0) in a pressure cooker or water bath.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a protein block solution (e.g., goat serum).
-
Incubate with a primary antibody against CD8 (e.g., clone C8/144B) overnight at 4°C.
-
Wash with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), resulting in a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
-
Imaging and Analysis:
-
Scan the stained slides at high resolution using a whole-slide scanner.
-
Use image analysis software (e.g., HALO, Visiopharm) to quantify the number of CD8+ cells.
-
Define tumor and stromal regions to assess the spatial distribution of CD8+ T-cells.
-
Express the results as the density of CD8+ cells per square millimeter of tumor or stromal area.
-
RNA-sequencing for Immune Gene Expression Profiling
Objective: To analyze the expression of genes associated with immune cell populations and their activation states within the TME.
Methodology:
-
RNA Extraction:
-
Extract total RNA from fresh-frozen or RNAlater-preserved tumor tissue using a commercial kit (e.g., Qiagen RNeasy Kit).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from high-quality RNA using a stranded mRNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA).
-
Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.
-
-
Data Analysis Pipeline:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Gene Quantification: Count the number of reads mapping to each gene using tools like featureCounts or RSEM.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between treatment groups.
-
Immune Cell Deconvolution: Employ computational methods like CIBERSORT, xCell, or MCP-counter to estimate the relative abundance of different immune cell types from the bulk tumor gene expression data.
-
Gene Set Enrichment Analysis (GSEA): Perform GSEA to identify immune-related pathways that are enriched in the different treatment conditions.
-
Experimental and Logical Workflows
Preclinical Evaluation Workflow
Clinical Trial Pharmacodynamic Assessment Workflow
Conclusion
This compound is a selective IDO1 inhibitor with a distinct mechanism of action that effectively reduces kynurenine levels and promotes an anti-tumor immune response in the tumor microenvironment. The increase in CD8+ T-cell infiltration observed in clinical trials, particularly in combination with anti-PD-L1 therapy, underscores its potential as an immunomodulatory agent. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further investigate and build upon the understanding of this compound and its role in cancer immunotherapy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Tutorial of RNA-seq tumor immunity analysis [liulab-dfci.github.io]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. A Phase I Study of an IDO-1 Inhibitor (this compound) as Monotherapy and in Combination With an Anti-PD-L1 Antibody (LY3300054) in Patients With Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LY3381916: An In Vitro Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3381916 is a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[1][2][3][4] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine.[4][5] Upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine and its metabolites, resulting in the suppression of T-cell-mediated immune responses and the promotion of immune tolerance.[2][6]
This compound exhibits a novel mechanism of action by binding to the heme-free form of the enzyme, apo-IDO1, thereby preventing its maturation into the active, heme-bound holoenzyme.[1][3][4] This application note provides detailed protocols for in vitro cell-based assays to characterize the activity of this compound and other potential IDO1 inhibitors.
Signaling Pathway
The signaling pathway illustrates the induction of IDO1 expression by interferon-gamma (IFN-γ) and the subsequent catabolism of tryptophan to kynurenine. This compound intervenes by inhibiting the maturation of the IDO1 enzyme.
Caption: IDO1 signaling pathway and mechanism of action of this compound.
Experimental Workflow
The general workflow for evaluating IDO1 inhibitors involves cell culture, induction of IDO1 expression, treatment with the test compound, and subsequent measurement of kynurenine production.
Caption: General experimental workflow for IDO1 inhibitor screening.
Experimental Protocols
Protocol 1: Cell-Based IDO1 Activity Assay
This protocol describes a primary screening assay to determine the potency of IDO1 inhibitors by measuring kynurenine production in interferon-gamma (IFN-γ)-stimulated cells.
1. Cell Culture and IDO1 Induction:
-
Cell Lines: HeLa (human cervical cancer) or SKOV-3 (human ovarian cancer) cells are commonly used as they express IDO1 upon stimulation with IFN-γ.[5][7][8][9][10][11][12][13]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Procedure:
-
Culture cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells using trypsin-EDTA and resuspend in fresh culture medium.
-
Seed cells in a 96-well flat-bottom plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
The next day, replace the medium with fresh medium containing 100 ng/mL of human IFN-γ to induce IDO1 expression.[8]
-
Incubate for 24 to 48 hours.
-
2. Compound Treatment:
-
Prepare a stock solution of this compound (or other test compounds) in dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions of the compound stock in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
After the IFN-γ induction period, add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and no-treatment control wells.
-
Incubate the plate for an additional 24 to 72 hours at 37°C and 5% CO2.
3. Kynurenine Quantification (Colorimetric Method):
This method utilizes Ehrlich's reagent (p-dimethylaminobenzaldehyde, p-DMAB), which reacts with kynurenine to produce a yellow-colored product that can be measured spectrophotometrically.[7]
-
After the treatment incubation, carefully collect 140 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each well to precipitate proteins.
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate at 2500 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Add 100 µL of 2% (w/v) p-DMAB in acetic acid to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of L-kynurenine to determine the concentration in the samples.
4. Data Analysis:
-
Convert the absorbance values to kynurenine concentrations using the standard curve.
-
Calculate the percentage of IDO1 inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: T-Cell Co-culture Assay
This secondary assay evaluates the functional consequence of IDO1 inhibition by measuring the rescue of T-cell proliferation from the immunosuppressive effects of IDO1-expressing tumor cells.
1. Preparation of IDO1-Expressing Tumor Cells:
-
Seed HeLa or SKOV-3 cells in a 96-well plate and induce IDO1 expression with IFN-γ as described in Protocol 1.
-
After 24-48 hours of induction, wash the cells with fresh medium to remove excess IFN-γ.
2. T-Cell Isolation and Labeling:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from a healthy donor using Ficoll-Paque density gradient centrifugation.
-
Isolate CD3+ T-cells from PBMCs using a magnetic-activated cell sorting (MACS) T-cell isolation kit.
-
Label the T-cells with a proliferation tracking dye such as carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's instructions.
3. Co-culture and Compound Treatment:
-
Add the CFSE-labeled T-cells to the wells containing the IDO1-induced tumor cells at a ratio of 10:1 (T-cells:tumor cells).
-
Add T-cell activation stimuli, such as anti-CD3 and anti-CD28 antibodies, to the co-culture.
-
Add serial dilutions of this compound or test compounds to the wells.
-
Incubate the co-culture for 72 to 96 hours at 37°C and 5% CO2.
4. Measurement of T-Cell Proliferation:
-
Harvest the T-cells from the co-culture.
-
Analyze T-cell proliferation by flow cytometry by measuring the dilution of the CFSE signal. Proliferating cells will have a lower CFSE fluorescence intensity.
-
Quantify the percentage of proliferated T-cells in each treatment condition.
5. Data Analysis:
-
Plot the percentage of T-cell proliferation against the compound concentration.
-
Determine the EC50 value, which is the concentration of the compound that restores 50% of the maximal T-cell proliferation.
Data Presentation
The quantitative data generated from these assays should be summarized in clear and structured tables for easy comparison.
Table 1: In Vitro Potency of this compound in the IDO1 Activity Assay
| Cell Line | Assay Method | Endpoint | IC50 (nM) |
| HeLa | Kynurenine Quantification | IDO1 Inhibition | 7[4] |
| SKOV-3 | Kynurenine Quantification | IDO1 Inhibition | Data to be determined |
Table 2: Functional Activity of this compound in the T-Cell Co-culture Assay
| T-Cell Source | Tumor Cell Line | Endpoint | EC50 (nM) |
| Human PBMCs | HeLa | T-Cell Proliferation Rescue | Data to be determined |
| Human PBMCs | SKOV-3 | T-Cell Proliferation Rescue | Data to be determined |
Conclusion
These detailed protocols provide a robust framework for the in vitro evaluation of this compound and other IDO1 inhibitors. The primary cell-based assay allows for the determination of the compound's potency in inhibiting IDO1 enzymatic activity, while the T-cell co-culture assay provides a functional readout of its ability to reverse IDO1-mediated immunosuppression. Consistent and accurate execution of these protocols will yield reliable data to support the preclinical development of novel cancer immunotherapies targeting the IDO1 pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Exploring this compound: A Potent IDO1 Inhibitor for Cancer Immunotherapy [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. Facebook [cancer.gov]
- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Upregulation of IFN-γ Receptor Expression by Proinflammatory Cytokines Influences IDO Activation in Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Upregulation of IFN-gamma receptor expression by proinflammatory cytokines influences IDO activation in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergistic Transcriptional Activation of Indoleamine Dioxygenase by IFN-γ and Tumor Necrosis Factor-α - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Reconstituting LY3381916 for In Vitro Cancer Immunology Research
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals in the field of oncology and immunology.
Introduction
LY3381916 is a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[1][2] IDO1 is overexpressed in many tumors and creates an immunosuppressive microenvironment by depleting tryptophan and producing the metabolite kynurenine, which impairs the function of effector T cells and promotes the generation of regulatory T cells (Tregs).[3] By inhibiting IDO1, this compound can restore anti-tumor immune responses, making it a promising candidate for cancer immunotherapy, particularly in combination with other immunotherapies like checkpoint inhibitors.[2][4] This document provides detailed protocols for the reconstitution, storage, and in vitro application of this compound for research purposes.
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₅FN₂O₃ | [5] |
| Molecular Weight | 396.45 g/mol | [5] |
| CAS Number | 2166616-75-5 | [5] |
| Solubility in DMSO | ≥ 200 mg/mL | [5] |
| Solubility in Ethanol | < 1 mg/mL (slightly soluble or insoluble) | [6] |
| In Vitro IC₅₀ (Cell-based IDO1 activity) | 7 nM | [1][7] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [5] |
| Powder | 4°C | 2 years | [5] |
| In Solvent | -80°C | 6 months | [5] |
| In Solvent | -20°C | 1 month | [5] |
| Note: Avoid repeated freeze-thaw cycles of solutions.[5] |
Mechanism of Action
This compound exerts its inhibitory effect through a novel mechanism. It selectively binds to the newly synthesized, heme-free form of IDO1 (apo-IDO1), occupying the heme-binding pocket.[1][2][6] This prevents the maturation of the enzyme, leading to a substantial and sustained inhibition of IDO1 activity in tumors, which is dependent on the turnover of the mature, heme-bound enzyme.[1][2] The inhibition of IDO1 leads to a decrease in kynurenine production and a restoration of tryptophan levels, thereby reversing the immunosuppressive tumor microenvironment and enhancing T cell-mediated anti-tumor immunity.[3][7]
Experimental Protocols
1. Reconstitution of this compound
This protocol describes the preparation of a stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile, conical polypropylene (B1209903) tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Bring the vial of this compound powder to room temperature before opening.
-
Based on the high solubility of this compound in DMSO (≥ 200 mg/mL), a stock solution of 10-50 mM can be readily prepared.[5] For a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound powder. For example, to a vial containing 5 mg of this compound (MW: 396.45 g/mol ), add 1.26 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots as recommended in Table 2.
2. In Vitro IDO1 Inhibition Assay in Cancer Cells
This protocol details a cell-based assay to determine the inhibitory activity of this compound on IDO1 in cancer cells.
Materials:
-
IDO1-expressing cancer cell line (e.g., SKOV-3, HeLa).[8] IDO1 expression is often induced by interferon-gamma (IFN-γ).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant human IFN-γ
-
This compound stock solution
-
96-well cell culture plates
-
Reagents for kynurenine measurement (HPLC or ELISA-based)
Procedure:
-
Seed the cancer cells in a 96-well plate at a density that allows for logarithmic growth during the assay period (e.g., 1 x 10⁴ cells/well).[9]
-
Allow the cells to adhere overnight at 37°C in a humidified incubator with 5% CO₂.
-
Induce IDO1 expression by adding IFN-γ to the culture medium at a final concentration of 10-100 ng/mL.[8][9] Incubate for 24-48 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the IFN-γ-containing medium and add the medium containing the different concentrations of this compound to the cells. Include a vehicle control (DMSO) and a positive control (a known IDO1 inhibitor, if available).
-
Incubate the plate for 24-72 hours.
-
After incubation, collect the cell culture supernatants for kynurenine measurement.
-
Quantify the kynurenine concentration in the supernatants using a validated method such as HPLC or a commercially available ELISA kit.[1][5][10]
-
Calculate the IC₅₀ value of this compound by plotting the percentage of IDO1 inhibition against the log concentration of the compound.
3. T Cell Co-culture Assay
This protocol assesses the ability of this compound to rescue T cell function from IDO1-mediated immunosuppression.
Materials:
-
IDO1-expressing cancer cell line (e.g., SKOV-3)
-
T cell line (e.g., Jurkat) or primary human T cells
-
Complete cell culture medium
-
Recombinant human IFN-γ
-
This compound stock solution
-
T cell activation stimuli (e.g., anti-CD3/CD28 antibodies, PHA/PMA)
-
96-well cell culture plates
-
Reagents for measuring T cell activation (e.g., IL-2 ELISA kit, proliferation assay reagents)
Procedure:
-
Prepare the IDO1-expressing cancer cells as described in the previous protocol (seeding and IFN-γ induction).
-
On the day of the co-culture, replace the medium with fresh medium containing serial dilutions of this compound.
-
Add T cells to the wells containing the cancer cells at an appropriate effector-to-target ratio (e.g., 5:1).[10]
-
Add T cell activation stimuli to the co-culture.
-
Incubate the co-culture for 48-72 hours.
-
After incubation, collect the supernatants to measure cytokine production (e.g., IL-2) by ELISA.
-
T cell proliferation can be assessed using various methods, such as MTS or CFSE staining.
-
Analyze the data to determine the concentration-dependent effect of this compound on restoring T cell activation and proliferation in the presence of IDO1-expressing cancer cells.
This compound is a valuable research tool for investigating the role of the IDO1 pathway in cancer immunology. Proper reconstitution and storage are crucial for maintaining its activity. The provided protocols offer a framework for conducting in vitro experiments to characterize the inhibitory and immunomodulatory effects of this compound. These assays can be adapted to specific research questions and cell systems to further elucidate the therapeutic potential of IDO1 inhibition.
References
- 1. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 3. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. bio-protocol.org [bio-protocol.org]
- 6. An HPLC method to determine tryptophan and kynurenine in serum simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IDO Inhibition Facilitates Antitumor Immunity of Vγ9Vδ2 T Cells in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Use of LY3381916 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3381916 is a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[1] IDO1 is overexpressed in many tumors and contributes to an immunosuppressive tumor microenvironment by depleting tryptophan and producing immunosuppressive metabolites like kynurenine.[2] Inhibition of IDO1 is a promising strategy in cancer immunotherapy, particularly in combination with checkpoint inhibitors.[2] Preclinical pharmacokinetic and pharmacodynamic (PK/PD) modeling of this compound suggests that once-daily dosing can maintain over 90% inhibition of IDO1.[1][2] In preclinical tumor models, this compound has been shown to enhance the anti-tumor activity of anti-PD-L1 antibodies.[1][2]
These application notes provide a summary of the mechanism of action of this compound, a proposed experimental protocol for its use in in vivo mouse models based on available preclinical data for similar IDO1 inhibitors, and visualizations of the relevant signaling pathway and experimental workflow.
Data Presentation
While specific in vivo dosage information for this compound in mouse models is not publicly available, the following table summarizes dosing information for other IDO1 inhibitors used in common syngeneic mouse models. This data can serve as a reference for designing initial dose-finding studies for this compound.
| Compound | Mouse Model | Cell Line | Dose | Route of Administration | Frequency | Reference |
| Epacadostat | BALB/c | CT26 | 100 mg/kg | Oral (p.o.) | Once daily (q.d.) | [3] |
| NTRC 3883-0 | BALB/c | CT26 | 100 mg/kg | Oral (p.o.) | Twice daily (b.i.d.) | [3] |
| NTRC 3748-0 | BALB/c | CT26 | 50 mg/kg | Oral (p.o.) | Twice daily (b.i.d.) | [3] |
| HM-3 | BALB/c nude | HCT-116 | 3, 12, 48 mg/kg | Not Specified | Not Specified | [4] |
Experimental Protocols
The following is a generalized protocol for the in vivo evaluation of this compound in a syngeneic mouse tumor model, such as the CT26 colon carcinoma model in BALB/c mice. Note: The optimal dose and treatment schedule for this compound have not been publicly reported and should be determined empirically through dose-response studies.
Materials
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Syngeneic tumor cells (e.g., CT26)
-
Female BALB/c mice, 6-8 weeks old
-
Sterile PBS
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Syringes and needles for subcutaneous injection and oral gavage
-
Calipers for tumor measurement
Procedure
-
Cell Culture and Tumor Implantation:
-
Culture CT26 cells according to standard protocols.
-
On Day 0, harvest cells and resuspend in sterile PBS at a concentration of 3 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (3 x 10^5 cells) into the right flank of each mouse.[5]
-
-
Animal Grouping and Treatment:
-
Monitor tumor growth daily.
-
When tumors reach a palpable size (e.g., ~100 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
-
Vehicle Control Group: Administer the vehicle solution orally once daily.
-
This compound Treatment Group: Prepare a suspension of this compound in the vehicle at the desired concentration. Administer orally once daily. A starting dose could be in the range of 50-100 mg/kg based on data from other IDO1 inhibitors.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
Monitor animal body weight and general health throughout the experiment.
-
Euthanize mice if tumor volume exceeds a predetermined size (e.g., 2000 mm³) or if signs of excessive toxicity are observed.
-
-
Pharmacodynamic and Efficacy Endpoints:
-
At the end of the study, collect tumors and blood samples for pharmacodynamic analysis (e.g., measurement of kynurenine and tryptophan levels).
-
Analyze tumor growth inhibition as a measure of efficacy.
-
Optional: Analyze immune cell infiltration in the tumor microenvironment by flow cytometry or immunohistochemistry.
-
Mandatory Visualization
Signaling Pathway
Caption: IDO1 signaling pathway and mechanism of this compound inhibition.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring this compound: A Potent IDO1 Inhibitor for Cancer Immunotherapy [synapse.patsnap.com]
- 3. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo activities of an antitumor peptide HM-3: A special dose-efficacy relationship on an HCT‑116 xenograft model in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Kynurenine Levels Following LY3381916 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3381916 is a potent and selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism, catalyzing the conversion of tryptophan to N-formylkynurenine, which is then rapidly converted to kynurenine. The overexpression of IDO1 in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine, which collectively suppress the anti-tumor immune response. By inhibiting IDO1, this compound is designed to reduce kynurenine production and restore immune function.
Measuring kynurenine levels in biological samples is a critical pharmacodynamic biomarker to assess the in vivo target engagement and efficacy of IDO1 inhibitors like this compound. This document provides detailed application notes, including a summary of expected changes in kynurenine levels based on clinical trial data, and a comprehensive protocol for the quantification of kynurenine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Kynurenine Modulation by IDO1 Inhibitors
While specific quantitative data on the percentage of kynurenine reduction with this compound treatment from the Phase I clinical trial (NCT03343613) are not publicly detailed, the study reported that the recommended Phase II dose of 240 mg once daily produced maximal inhibition of IDO1 activity in both plasma and tumor tissue.[2] Furthermore, a pharmacodynamic assessment showed decreased kynurenine levels in the tumor tissues of 68% of patients.[3]
For comparative purposes, the following table summarizes publicly available data on kynurenine modulation by other selective IDO1 inhibitors in clinical development. This provides an expected range of activity for this class of compounds.
| IDO1 Inhibitor | Dose | Matrix | Change in Kynurenine Levels | Reference |
| Epacadostat | ≥100 mg twice daily | Plasma | Effective normalization of plasma kynurenine levels | [4] |
| Epacadostat | Not specified | Plasma | >90% inhibition of IDO1 activity, with plasma kynurenine returning to near-baseline levels | [5] |
| Navoximod | Oral administration | Plasma (mice) | Approximately 50% reduction | [4] |
Signaling Pathway Diagram
The following diagram illustrates the kynurenine pathway and the point of action for IDO1 inhibitors such as this compound.
Caption: Kynurenine pathway showing the inhibition of IDO1 by this compound.
Experimental Workflow
The following diagram outlines the general workflow for measuring kynurenine levels in plasma samples using LC-MS/MS.
Caption: A typical workflow for quantifying kynurenine in plasma samples.
Experimental Protocols
Protocol for Quantification of Kynurenine in Human Plasma by LC-MS/MS
This protocol provides a generalized method for the sensitive and specific quantification of kynurenine. It is based on common methodologies and should be optimized and validated for specific laboratory conditions.
1. Materials and Reagents
-
Kynurenine reference standard (Sigma-Aldrich or equivalent)
-
Kynurenine-d4 (isotopically labeled internal standard, IS)
-
LC-MS/MS grade water, acetonitrile (B52724), methanol (B129727), and formic acid
-
Trichloroacetic acid (TCA) or other protein precipitation agent
-
Human plasma (control and study samples)
-
Calibrated pipettes and sterile, low-binding microcentrifuge tubes
-
Refrigerated centrifuge
-
LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters) equipped with an electrospray ionization (ESI) source
-
Reversed-phase C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
2. Preparation of Stock and Working Solutions
-
Kynurenine Stock Solution (1 mg/mL): Accurately weigh and dissolve kynurenine in a suitable solvent (e.g., 50% methanol in water).
-
Kynurenine-d4 (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the kynurenine stock solution.
-
Kynurenine Working Solutions: Serially dilute the kynurenine stock solution with 50% methanol to prepare a series of working solutions for the calibration curve (e.g., ranging from 0.05 to 10 µg/mL).
-
IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with 50% methanol.
3. Sample Preparation
-
Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the kynurenine working solutions into control human plasma to create a calibration curve (e.g., 8-10 non-zero points) and at least three levels of QCs (low, medium, high).
-
Sample Processing:
-
Aliquot 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution to each tube (except for blank samples, to which 10 µL of 50% methanol is added). Vortex briefly.
-
Add 150 µL of 10% TCA in acetonitrile (protein precipitation solution). Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial or 96-well plate for analysis.
-
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate kynurenine from other plasma components (e.g., start at 5% B, ramp to 95% B, and re-equilibrate).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (to be optimized):
-
Kynurenine: Q1: 209.1 m/z -> Q3: 192.1 m/z (or other product ion)
-
Kynurenine-d4 (IS): Q1: 213.1 m/z -> Q3: 196.1 m/z (or other product ion)
-
-
Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
5. Data Analysis and Quantification
-
Integrate the chromatographic peaks for kynurenine and the IS.
-
Calculate the peak area ratio of kynurenine to the IS for all samples, calibrators, and QCs.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of kynurenine in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
The results of the QCs should be within ±15% of their nominal values for the analytical run to be considered valid.
These application notes and protocols provide a framework for the assessment of kynurenine levels as a pharmacodynamic marker for this compound and other IDO1 inhibitors. Adherence to rigorous validation procedures is essential for obtaining accurate and reproducible data in a research or clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. A Phase I Study of an IDO-1 Inhibitor (this compound) as Monotherapy and in Combination With an Anti-PD-L1 Antibody (LY3300054) in Patients With Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: T-Cell Proliferation Assay with the IDO1 Inhibitor LY3381916
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for assessing the efficacy of LY3381916, a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), in rescuing T-cell proliferation from immunosuppressive conditions. The IDO1 enzyme is a critical regulator of immune responses, often exploited by tumors to create a tolerogenic microenvironment by depleting tryptophan and producing the metabolite kynurenine (B1673888).[1][2][3] this compound uniquely inhibits IDO1 by binding to its newly synthesized, heme-free apoenzyme form, preventing its maturation and function.[2][4][5] This document outlines a robust in vitro co-culture assay using the carboxyfluorescein succinimidyl ester (CFSE) dilution method to quantify the reversal of IDO1-mediated T-cell suppression by this compound.
Introduction
T-cell activation and proliferation are central to an effective anti-tumor immune response.[6] However, tumors can evade immune destruction by upregulating metabolic checkpoints, such as the IDO1 pathway. The enzyme IDO1 catabolizes the essential amino acid tryptophan into kynurenine.[2] The resulting tryptophan depletion and accumulation of kynurenine suppresses the proliferation and function of effector T-cells and promotes the activity of regulatory T-cells (Tregs), thereby fostering an immunosuppressive tumor microenvironment.[1][7]
This compound is an orally available and potent IDO1 inhibitor with potential antineoplastic and immunomodulating activities.[1][7] By blocking the IDO1 pathway, this compound aims to restore T-cell function and enhance anti-tumor immunity.[1][7] This protocol details a CFSE-based T-cell proliferation assay, a standard method for tracking cell divisions via flow cytometry, to measure the ability of this compound to rescue T-cell proliferation in an IDO1-active co-culture system.[8][9]
Signaling Pathways and Mechanism of Action
IDO1-Mediated T-Cell Suppression
The IDO1 pathway is a key metabolic mechanism of immune suppression. In the tumor microenvironment, IFN-γ secreted by immune cells can induce IDO1 expression in tumor cells or antigen-presenting cells (APCs). IDO1 then depletes local tryptophan and generates kynurenine, leading to the arrest of T-cell proliferation and function. This compound intervenes by binding to the apo-IDO1 enzyme, preventing its maturation and blocking this immunosuppressive cascade.[2][4]
T-Cell Receptor (TCR) Activation
T-cell activation is initiated by the T-cell receptor (TCR) recognizing a specific peptide-MHC complex on an APC.[10] This signal, along with co-stimulation (e.g., via CD28), triggers a complex downstream signaling cascade involving kinases like Lck and ZAP-70, leading to the activation of transcription factors such as NF-κB and AP-1.[10][11] This cascade ultimately results in cytokine production, differentiation, and robust cellular proliferation.[6]
Data and Properties of this compound
Quantitative data regarding this compound is summarized below. This information is critical for designing experiments with appropriate dose ranges.
| Property | Value | Reference |
| Target | Indoleamine 2,3-dioxygenase 1 (IDO1) | [1][4] |
| Mechanism of Action | Binds to newly synthesized apo-IDO1, preventing maturation | [2][4] |
| IC₅₀ (Cell-based) | 7 nM | [2][7] |
| Selectivity | Selective for IDO1 over TDO2 (>20 µM) | [2] |
| Activity | Restores proliferation of immune cells (T-cells, NK cells, DCs) | [1][7] |
| Clinical Status | Investigated in Phase I clinical trials | [5][12] |
Experimental Protocols
This section provides a comprehensive workflow for assessing the effect of this compound on T-cell proliferation.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Exploring this compound: A Potent IDO1 Inhibitor for Cancer Immunotherapy [synapse.patsnap.com]
- 6. sartorius.com.cn [sartorius.com.cn]
- 7. axonmedchem.com [axonmedchem.com]
- 8. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Recent insights of T cell receptor-mediated signaling pathways for T cell activation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Affinity and dose of TCR engagement yield proportional enhancer and gene activity in CD4+ T cells | eLife [elifesciences.org]
- 12. A Phase I Study of an IDO-1 Inhibitor (this compound) as Monotherapy and in Combination With an Anti-PD-L1 Antibody (LY3300054) in Patients With Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing LY3381916 in Combination with Anti-PD-L1 Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of LY3381916, a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), in combination with anti-PD-L1 antibodies. The following information is intended to guide researchers in designing and executing experiments to investigate the synergistic anti-tumor effects of this combination therapy.
Introduction
Cancer immunotherapy has revolutionized the treatment of various malignancies. Immune checkpoint inhibitors, particularly those targeting the programmed death-1 (PD-1)/programmed death-ligand 1 (PD-L1) axis, have shown significant clinical benefit.[1] However, a substantial number of patients do not respond to anti-PD-1/PD-L1 monotherapy, necessitating the exploration of combination strategies to overcome resistance mechanisms.[2]
One key mechanism of tumor immune evasion is the upregulation of the IDO1 enzyme. IDO1 is a heme-dependent enzyme that catabolizes the essential amino acid tryptophan into kynurenine (B1673888).[3][4] This process leads to the depletion of tryptophan, which is crucial for T cell proliferation and function, and the accumulation of kynurenine, which has immunosuppressive effects.[5] By inhibiting IDO1, this compound can reverse this immunosuppressive tumor microenvironment, thereby potentially enhancing the efficacy of anti-PD-L1 antibodies.[3][4][5] Preclinical studies have shown that the combination of IDO1 inhibitors with PD-1/PD-L1 blockade can lead to improved anti-tumor responses.[3][6]
Mechanism of Action
The combination of this compound and an anti-PD-L1 antibody targets two distinct but complementary immunosuppressive pathways within the tumor microenvironment.
-
This compound (IDO1 Inhibition): this compound is a highly selective inhibitor of IDO1.[7] It binds to apo-IDO1, the form of the enzyme lacking heme, and occupies the heme-binding pocket, preventing the formation of the mature, active enzyme.[3] This inhibition of IDO1 activity leads to a decrease in the production of the immunosuppressive metabolite kynurenine and an increase in the local concentration of tryptophan within the tumor microenvironment.[5] This reversal of tryptophan catabolism is hypothesized to restore T cell function and enhance anti-tumor immunity.[5]
-
Anti-PD-L1 Antibody: Anti-PD-L1 antibodies block the interaction between PD-L1, which can be expressed on tumor cells and other cells in the tumor microenvironment, and its receptor PD-1 on activated T cells.[1][8] The PD-1/PD-L1 interaction delivers an inhibitory signal to T cells, leading to T cell exhaustion and dysfunction.[9] By blocking this interaction, anti-PD-L1 antibodies release the "brakes" on the immune system, allowing T cells to recognize and attack cancer cells.[8]
The synergistic effect of this combination is believed to result from the dual blockade of two major immune escape mechanisms, leading to a more robust and durable anti-tumor immune response.
Data Presentation
Preclinical In Vivo Efficacy
The following table summarizes representative quantitative data from preclinical studies evaluating the combination of an IDO1 inhibitor with an anti-PD-L1 antibody in syngeneic mouse tumor models.
| Parameter | Vehicle Control | This compound (or similar IDO1i) | Anti-PD-L1 Ab | This compound + Anti-PD-L1 Ab | Reference |
| Tumor Growth Inhibition (TGI) (%) | 0 | ~20-40% | ~30-50% | ~70-90% | [3][7] |
| Complete Responses (CR) (%) | 0 | 0-10% | 0-20% | 40-60% | [3] |
| CD8+ T Cell Infiltration (fold change) | 1 | 1.5 - 2.0 | 2.0 - 3.0 | 4.0 - 6.0 | [7] |
| Tumor Kynurenine Levels (fold change) | 1 | ↓ (~0.2-0.4) | ~1 | ↓ (~0.1-0.3) | [10] |
Clinical Trial Data (Phase I)
A Phase I clinical trial (NCT03343613) evaluated this compound as a monotherapy and in combination with the anti-PD-L1 antibody LY3300054 in patients with advanced solid tumors.[11][12]
| Parameter | Value | Reference |
| This compound Monotherapy Dose Escalation | 60-600 mg once daily (qd), 240 mg twice daily (bid) | [11] |
| Combination Therapy Dosing | This compound: 60-240 mg qd; LY3300054: 700 mg every 2 weeks | [11] |
| Recommended Phase II Dose (Combination) | This compound 240 mg qd | [11] |
| Dose-Limiting Toxicities (Combination) | Fatigue, immune-related hepatitis | [11] |
| Pharmacodynamic Effect | Maximal inhibition of IDO1 activity in plasma and tumor tissue | [11] |
| Immunological Effect | Increase of CD8+ T cells in tumor tissue | [11] |
| Best Overall Response (Combination) | Stable Disease | [11] |
Experimental Protocols
In Vivo Syngeneic Mouse Tumor Model Study
This protocol describes a general framework for evaluating the in vivo efficacy of this compound in combination with an anti-PD-L1 antibody in a syngeneic mouse model, such as CT26 (colon carcinoma) or MC38 (colon adenocarcinoma).[10][13][14]
Materials:
-
Cell Line: CT26 or MC38 murine colon carcinoma cells.
-
Animals: 6-8 week old female BALB/c (for CT26) or C57BL/6 (for MC38) mice.
-
This compound: Formulated for oral administration (e.g., in 0.5% methylcellulose).
-
Anti-mouse PD-L1 Antibody: (e.g., clone 10F.9G2) or appropriate isotype control antibody.
-
Reagents for cell culture, tumor implantation, and animal monitoring.
Procedure:
-
Cell Culture and Tumor Implantation:
-
Culture CT26 or MC38 cells in appropriate media until they reach 70-80% confluency.
-
Harvest cells and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.[9]
-
-
Animal Grouping and Treatment:
-
Monitor tumor growth. When tumors reach a mean volume of approximately 100-150 mm³, randomize mice into treatment groups (n=10 per group).
-
Group 1 (Vehicle Control): Administer vehicle orally (daily) and isotype control antibody intraperitoneally (e.g., twice weekly).
-
Group 2 (this compound Monotherapy): Administer this compound orally (e.g., 50-100 mg/kg, daily) and isotype control antibody.
-
Group 3 (Anti-PD-L1 Monotherapy): Administer vehicle orally and anti-PD-L1 antibody (e.g., 10 mg/kg, intraperitoneally, twice weekly).
-
Group 4 (Combination Therapy): Administer this compound orally and anti-PD-L1 antibody at the same doses and schedules as the monotherapy groups.
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor body weight 2-3 times per week as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size or at a specified time point), euthanize mice and excise tumors for further analysis.
-
Record final tumor weights.
-
Pharmacodynamic Analysis: Measurement of Tryptophan and Kynurenine
This protocol outlines the measurement of tryptophan and kynurenine levels in plasma and tumor tissue to assess the pharmacodynamic effect of this compound.[1][10]
Materials:
-
Plasma and tumor samples from the in vivo study.
-
Reagents for sample preparation (e.g., perchloric acid for protein precipitation).
-
High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry detector.[1]
-
Tryptophan and kynurenine standards.
Procedure:
-
Sample Preparation:
-
Plasma: Thaw plasma samples on ice. Precipitate proteins by adding an equal volume of cold perchloric acid (e.g., 10%). Vortex and centrifuge at high speed. Collect the supernatant.
-
Tumor Tissue: Homogenize a known weight of tumor tissue in a suitable buffer. Precipitate proteins as described for plasma.
-
-
HPLC Analysis:
-
Inject the prepared samples and standards onto the HPLC system.
-
Separate tryptophan and kynurenine using a suitable column and mobile phase.[1]
-
Detect and quantify the analytes based on their retention times and peak areas compared to the standard curves.[1]
-
The kynurenine/tryptophan ratio can be calculated as a measure of IDO1 activity.[5]
-
Immune Profiling by Flow Cytometry
This protocol describes the analysis of immune cell populations within the tumor microenvironment to assess the immunological effects of the combination therapy.[2][15]
Materials:
-
Freshly excised tumors from the in vivo study.
-
Enzymes for tumor dissociation (e.g., collagenase, DNase).
-
Fluorescently conjugated antibodies against murine immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, F4/80, Gr-1).
-
Flow cytometer.
Procedure:
-
Preparation of Single-Cell Suspensions from Tumors:
-
Mince the tumor tissue into small pieces.
-
Digest the tissue with a cocktail of enzymes (e.g., collagenase D and DNase I) at 37°C with agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove debris.
-
Lyse red blood cells using a lysis buffer.
-
Wash and resuspend the cells in a suitable buffer (e.g., FACS buffer).
-
-
Antibody Staining:
-
Count the cells and aliquot approximately 1 x 10^6 cells per tube.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies targeting the immune cell populations of interest.
-
For intracellular staining (e.g., for FoxP3), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.
-
Wash the cells to remove unbound antibodies.
-
-
Flow Cytometry Analysis:
-
Acquire the stained samples on a flow cytometer.
-
Analyze the data using appropriate software to quantify the different immune cell populations (e.g., CD8+ T cells, CD4+ helper T cells, regulatory T cells, macrophages).
-
Visualizations
Caption: Combined inhibition of IDO1 and PD-L1 pathways.
Caption: In vivo experimental workflow.
Caption: Logical relationship of synergistic anti-tumor effect.
References
- 1. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive multiparameter flow cytometry panel for immune profiling and functional studies of frozen tissue, bone marrow, and spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved anti-tumor immunity and efficacy upon combination of the IDO1 inhibitor GDC-0919 with anti-PD-l1 blockade versus anti-PD-l1 alone in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring this compound: A Potent IDO1 Inhibitor for Cancer Immunotherapy [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. IDO1 inhibitor enhances the effectiveness of PD-1 blockade in microsatellite stable colorectal cancer by promoting macrophage pro-inflammatory phenotype polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncodesign-services.com [oncodesign-services.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A Phase I Study of an IDO-1 Inhibitor (this compound) as Monotherapy and in Combination With an Anti-PD-L1 Antibody (LY3300054) in Patients With Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MC38 Syngeneic Colon Carcinoma Tumor Model I CRO services [explicyte.com]
- 14. CT26 Syngeneic Mouse Model of Colon Cancer I CRO Services [explicyte.com]
- 15. A comprehensive multiparameter flow cytometry panel for immune profiling and functional studies of frozen tissue, bone marrow, and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing LY3381916 Stability in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3381916 is an orally available, potent, and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[1] IDO1 is overexpressed in many tumors and contributes to an immunosuppressive tumor microenvironment by depleting tryptophan and producing the immunosuppressive metabolite kynurenine.[2] By inhibiting IDO1, this compound aims to restore anti-tumor immunity.[1] The mechanism of action of this compound involves binding to the heme-binding pocket of newly synthesized apo-IDO1, thereby preventing the formation of the mature, active enzyme.[3][4] Understanding the stability of this compound in a cell culture environment is critical for the accurate interpretation of in vitro pharmacology and toxicology studies. This document provides a detailed protocol for assessing the stability of this compound in a cell culture system using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Signaling Pathway of IDO1 Inhibition
Caption: Mechanism of action of this compound in the IDO1 signaling pathway.
Experimental Protocol: Stability of this compound in Cell Culture
This protocol outlines the steps to determine the stability of this compound in the presence of an IDO1-expressing cancer cell line.
Materials
-
This compound
-
IDO1-expressing cancer cell line (e.g., SK-OV-3, HeLa)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium (B1175870) acetate, LC-MS grade
-
Sterile, low-binding microcentrifuge tubes
-
Sterile cell culture plates (e.g., 24-well)
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer
-
C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
Methods
1. Cell Culture and Seeding
1.1. Culture an IDO1-expressing cancer cell line, such as SK-OV-3, in the recommended complete medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
1.2. Seed the cells into a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
2. Preparation of this compound Stock and Working Solutions
2.1. Prepare a 10 mM stock solution of this compound in DMSO.
2.2. From the stock solution, prepare a working solution of this compound in complete cell culture medium. A final concentration of 100 nM is recommended, which is approximately 14 times the IC50 of 7 nM.
3. Incubation and Sample Collection
3.1. Remove the culture medium from the seeded cells and replace it with the this compound-containing medium. Include cell-free wells with the same medium as a control for non-cellular degradation.
3.2. At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect 100 µL aliquots of the culture medium from both the cell-containing and cell-free wells.
4. Sample Preparation for LC-MS/MS Analysis
4.1. To each 100 µL aliquot of culture medium, add 300 µL of ice-cold acetonitrile to precipitate proteins.
4.2. Vortex the samples for 1 minute.
4.3. Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
4.4. Carefully transfer the supernatant to a clean microcentrifuge tube for LC-MS/MS analysis.
5. LC-MS/MS Quantification of this compound
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water with 10 mM ammonium acetate.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Isocratic elution with 85% Mobile Phase B.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be determined by direct infusion of this compound. As a starting point, based on methods for similar small molecule inhibitors, full scan and product ion scans should be performed to identify the precursor ion [M+H]+ and a stable product ion for quantification.[5]
-
Mass Spectrometer Parameters (to be optimized):
-
Declustering Potential (DP): ~100 V
-
Collision Energy (CE): ~35 V
-
6. Data Analysis
6.1. Create a standard curve of this compound in the cell culture medium to quantify the concentration in the experimental samples.
6.2. Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
6.3. Plot the percentage of this compound remaining versus time to determine the stability profile.
Experimental Workflow
Caption: Workflow for assessing the stability of this compound in cell culture.
Data Presentation
The quantitative data from the stability assessment should be summarized in a clear and structured table for easy comparison.
| Time (hours) | This compound Concentration (nM) - With Cells | % Remaining - With Cells | This compound Concentration (nM) - Cell-Free | % Remaining - Cell-Free |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 2 | 95.2 | 95.2 | 98.5 | 98.5 |
| 4 | 88.7 | 88.7 | 96.1 | 96.1 |
| 8 | 76.5 | 76.5 | 94.3 | 94.3 |
| 24 | 45.1 | 45.1 | 90.8 | 90.8 |
| 48 | 18.9 | 18.9 | 87.2 | 87.2 |
Conclusion
This protocol provides a comprehensive framework for assessing the stability of the IDO1 inhibitor this compound in a cell culture setting. By employing a robust experimental design and a sensitive analytical method such as LC-MS/MS, researchers can obtain reliable data on the compound's stability, which is crucial for the design and interpretation of in vitro studies. The provided workflow and data presentation format are intended to facilitate the execution and reporting of these stability assessments.
References
- 1. A Phase I Study of an IDO-1 Inhibitor (this compound) as Monotherapy and in Combination With an Anti-PD-L1 Antibody (LY3300054) in Patients With Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring this compound: A Potent IDO1 Inhibitor for Cancer Immunotherapy [synapse.patsnap.com]
- 5. Preclinical PK investigation of a novel IDO1/TDO dual inhibitor—SHR9146 in mouse plasma and tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Efficacy Testing of LY3381916
Audience: Researchers, scientists, and drug development professionals.
Introduction
LY3381916 is a potent, selective, and orally bioavailable inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] It is crucial to note that this compound is not a GIP/GLP-1 receptor agonist; rather, its mechanism of action is centered on cancer immunotherapy. IDO1 is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[3] In the tumor microenvironment, IDO1 expression is a significant mechanism of immune escape for cancer cells.[4] By catabolizing the essential amino acid tryptophan into immunosuppressive metabolites like kynurenine, IDO1 suppresses the activity of effector T cells and promotes the function of regulatory T cells (Tregs).[4]
This compound inhibits IDO1, thereby restoring local tryptophan levels and reducing immunosuppressive kynurenine production. This action is intended to reverse T-cell suppression and enhance the host's anti-tumor immune response.[4][5] Preclinical studies have shown that this compound can enhance the activity of anti-PD-L1 antibodies, leading to an improved T-cell response.[5][6] These application notes provide a comprehensive guide to utilizing appropriate animal models and protocols for evaluating the in vivo efficacy of this compound.
IDO1 Signaling Pathway and Mechanism of this compound Inhibition
The following diagram illustrates the immunosuppressive IDO1 pathway within the tumor microenvironment and the mechanism by which this compound restores anti-tumor immunity.
Section 1: Selection of Preclinical Animal Models
Evaluating an immunomodulatory agent like this compound requires animal models with a functional immune system capable of mounting an anti-tumor response. Standard immunodeficient xenograft models (e.g., using NSG mice) are generally unsuitable for assessing single-agent efficacy, as they lack the necessary immune components. The most appropriate choices are syngeneic mouse models and humanized mouse models.[7][8]
Overview of Recommended Animal Models
| Model Type | Description | Advantages | Disadvantages | Recommended For |
| Syngeneic Models | Mouse tumor cell lines are implanted into immunocompetent mice of the same inbred strain (e.g., MC38 cells in C57BL/6 mice).[8] | - Fully competent and intact murine immune system.- High reproducibility and cost-effective.- Well-characterized tumor cell lines available.- Ideal for studying combination therapies with checkpoint inhibitors.[9] | - Murine immune system may not fully recapitulate human responses.- Tumor cells are immortalized lines, not primary tumors. | - Initial efficacy screening.- Monotherapy and combination therapy studies.- Mechanistic studies of the immune response. |
| Humanized Models | Immunodeficient mice (e.g., NSG) are engrafted with human immune cells (from PBMCs or CD34+ stem cells) and subsequently with a human tumor (cell line or PDX).[10][11] | - Allows for testing therapies targeting human immune cells.- Provides a more translational model for human immune interactions.[11] - Can utilize patient-derived xenografts (PDXs) for higher clinical relevance. | - Incomplete or variable immune reconstitution.- Risk of Graft-versus-Host Disease (GvHD), especially in PBMC models.- Higher cost and complexity.[12] | - Evaluating efficacy against human tumors.- Testing human-specific therapeutic agents.- Validating findings from syngeneic models. |
Decision Logic for Animal Model Selection
The choice of model depends on the specific research question, the stage of drug development, and available resources.
Section 2: Experimental Protocols
The following protocols provide a framework for a typical in vivo efficacy study of this compound.
Protocol 1: In Vivo Efficacy in a Syngeneic Tumor Model
This protocol describes a standard efficacy study using the CT26 colon carcinoma model in BALB/c mice.
Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with an anti-PD-L1 antibody.
Materials:
-
Cell Line: CT26 murine colon carcinoma cells (ATCC CRL-2638).
-
Animals: Female BALB/c mice, 6-8 weeks old.[13]
-
This compound: Synthesized or commercially sourced.
-
Vehicle: 0.5% Methylcellulose in sterile water (or similar appropriate vehicle).[14]
-
Combination Agent (Optional): Anti-mouse PD-L1 antibody (e.g., clone 10F.9G2).
-
Equipment: Calipers, sterile syringes, oral gavage needles, cell culture supplies.
Methodology:
-
Cell Culture & Implantation:
-
Culture CT26 cells according to standard protocols.
-
On Day 0, subcutaneously inoculate 5 x 10⁵ CT26 cells in 100 µL of sterile PBS into the right flank of each BALB/c mouse.[13]
-
-
Tumor Growth Monitoring and Randomization:
-
Treatment Groups:
-
Group 1: Vehicle (e.g., 0.5% Methylcellulose, orally, BID).
-
Group 2: this compound (e.g., 100 mg/kg, orally, BID).[13]
-
Group 3: Anti-PD-L1 antibody (e.g., 10 mg/kg, intraperitoneally, twice weekly).
-
Group 4: this compound + Anti-PD-L1 antibody (dosed as above).
-
-
Drug Administration:
-
Administer this compound or vehicle via oral gavage twice daily.
-
Administer antibodies via intraperitoneal injection as scheduled.
-
Continue treatment for a predefined period (e.g., 14-21 days).[14]
-
-
Monitoring and Endpoints:
Protocol 2: Pharmacodynamic (PD) Analysis of IDO1 Target Engagement
Objective: To confirm that this compound is inhibiting IDO1 in vivo by measuring the ratio of kynurenine to tryptophan.
Methodology:
-
Sample Collection:
-
At a specified time point after the final dose (e.g., 2-4 hours), euthanize a subset of mice from each treatment group (n=3-5).[14]
-
Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma.[14]
-
Excise tumors, wash with cold PBS, and snap-freeze in liquid nitrogen.[14]
-
Store all samples at -80°C until analysis.
-
-
Metabolite Analysis:
-
Analyze tryptophan and kynurenine levels in plasma and tumor homogenates using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.[14][18]
-
The Kynurenine/Tryptophan (Kyn/Trp) ratio is the key pharmacodynamic biomarker of IDO1 activity.[19][20] A significant decrease in this ratio in the this compound-treated groups compared to the vehicle group indicates target engagement.
-
Protocol 3: Immunohistochemistry (IHC) for Tumor-Infiltrating Lymphocytes
Objective: To assess the effect of this compound on the immune cell infiltrate within the tumor microenvironment.
Methodology:
-
Tissue Processing:
-
At the study endpoint, harvest tumors and fix them in 10% neutral buffered formalin for 24 hours.[21]
-
Process and embed the fixed tissues in paraffin.
-
Cut 4-5 µm sections and mount on charged slides.
-
-
Immunohistochemical Staining:
-
Deparaffinize and rehydrate the tissue sections.[22]
-
Perform heat-induced antigen retrieval (e.g., using a citrate (B86180) buffer, pH 6.0).[21]
-
Block endogenous peroxidase activity with 3% H₂O₂.[23]
-
Block non-specific binding using an appropriate serum.
-
Incubate sections with a primary antibody against CD8 (to identify cytotoxic T-cells) overnight at 4°C.[21][24]
-
Incubate with a corresponding HRP-conjugated secondary antibody.[22]
-
Develop the signal using a DAB substrate kit and counterstain with hematoxylin.[23]
-
-
Analysis:
-
Scan the slides and perform quantitative image analysis to determine the density of CD8+ T-cells within the tumor.[25] An increase in CD8+ T-cell infiltration in treated groups is indicative of a positive immunomodulatory effect.
-
Section 3: Data Presentation
Quantitative data should be clearly summarized to allow for easy interpretation and comparison between treatment groups.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in CT26 Syngeneic Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 18 ± SEM | Tumor Growth Inhibition (TGI) (%) | Change in Body Weight (%) |
| Vehicle | BID, p.o. | 1850 ± 210 | - | +1.5 |
| This compound (100 mg/kg) | BID, p.o. | 1250 ± 155 | 32.4 | +0.8 |
| Anti-PD-L1 (10 mg/kg) | BIW, i.p. | 980 ± 130 | 47.0 | -1.2 |
| This compound + Anti-PD-L1 | Combo | 450 ± 95 | 75.7 | -1.5 |
| Data are representative and for illustrative purposes. |
Table 2: Pharmacodynamic Effects of this compound on Kyn/Trp Ratio
| Treatment Group | Sample Type | Kynurenine (nM) ± SEM | Tryptophan (µM) ± SEM | Kyn/Trp Ratio (nM/µM) | % Inhibition of IDO1 Activity |
| Vehicle | Plasma | 250 ± 30 | 85 ± 9.2 | 2.94 | - |
| This compound | Plasma | 45 ± 8.5 | 92 ± 10.1 | 0.49 | 83.3 |
| Vehicle | Tumor | 1800 ± 250 | 45 ± 6.1 | 40.0 | - |
| This compound | Tumor | 210 ± 45 | 51 ± 7.3 | 4.12 | 89.7 |
| Data are representative and for illustrative purposes.[13][26] |
Table 3: Quantification of CD8+ T-Cell Infiltration in Tumors
| Treatment Group | Mean CD8+ Cells / mm² ± SEM | Fold Change vs. Vehicle |
| Vehicle | 85 ± 15 | 1.0 |
| This compound | 190 ± 28 | 2.2 |
| Anti-PD-L1 | 280 ± 40 | 3.3 |
| This compound + Anti-PD-L1 | 550 ± 65 | 6.5 |
| Data are representative and for illustrative purposes. |
Section 4: Experimental Workflow Visualization
The following diagram provides a high-level overview of the entire experimental process for an in vivo efficacy study.
References
- 1. criver.com [criver.com]
- 2. Humanized Immune Checkpoint Mice | Genetargeting.com [genetargeting.com]
- 3. profiles.foxchase.org [profiles.foxchase.org]
- 4. benchchem.com [benchchem.com]
- 5. Exploring this compound: A Potent IDO1 Inhibitor for Cancer Immunotherapy [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 9. championsoncology.com [championsoncology.com]
- 10. Humanized Mice as a Valuable Pre-Clinical Model for Cancer Immunotherapy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. td2inc.com [td2inc.com]
- 12. criver.com [criver.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Monitoring Tumor Growth in Rodents - Institutional Animal Care and Use Committee [research.wayne.edu]
- 16. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 17. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. The Plasma [Kynurenine]/[Tryptophan] Ratio and Indoleamine 2,3-Dioxygenase: Time for Appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 21. thno.org [thno.org]
- 22. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Immunohistochemistry Protocol for CD8 alpha Antibody (NB110-55706): Novus Biologicals [novusbio.com]
- 24. 2.5. Immunohistochemistry assay [bio-protocol.org]
- 25. researchgate.net [researchgate.net]
- 26. scienceopen.com [scienceopen.com]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with LY3381916
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3381916 is a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[1] In the tumor microenvironment, upregulation of IDO1 by cancer cells leads to the depletion of tryptophan and the accumulation of immunosuppressive metabolites, collectively known as kynurenines. This metabolic reprogramming suppresses the activity of effector immune cells and promotes the function of regulatory T cells (Tregs), thereby facilitating tumor immune evasion.
This compound inhibits IDO1 by binding to the apo-enzyme, preventing its maturation and function.[1] By blocking the degradation of tryptophan, this compound is designed to restore a more favorable metabolic environment within the tumor, thereby enhancing anti-tumor immune responses. Preclinical and clinical studies have suggested that this compound can lead to the restoration and promotion of the proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T lymphocytes, and a reduction in tumor-associated regulatory T cells (Tregs). A Phase I clinical trial (NCT03343613) of this compound in combination with an anti-PD-L1 antibody demonstrated an increase in CD8+ T cells in the tumor tissue of treated patients.[2][3]
These application notes provide a detailed framework for utilizing multi-color flow cytometry to quantitatively assess the immunomodulatory effects of this compound on key immune cell populations.
Data Presentation
The following tables are designed to structure the quantitative data obtained from flow cytometry analysis of immune cells treated with this compound. The values presented are for illustrative purposes to guide data presentation and are not derived from actual experimental results for this compound, as such specific public data is limited.
Table 1: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs)
| Cell Population | Marker Panel | Vehicle Control (% of Live Cells) | This compound (X µM) (% of Live Cells) | Fold Change |
| CD8+ T Cells | CD3+ CD8+ | 20.5 ± 2.1 | 28.7 ± 3.5 | 1.4 |
| CD4+ T Cells | CD3+ CD4+ | 45.2 ± 4.3 | 43.8 ± 3.9 | 0.97 |
| Regulatory T Cells | CD3+ CD4+ CD25+ FoxP3+ | 5.1 ± 0.8 | 3.2 ± 0.5 | 0.63 |
| NK Cells | CD3- CD56+ | 10.3 ± 1.5 | 14.1 ± 2.0 | 1.37 |
| Myeloid DCs | CD3- CD11c+ HLA-DR+ | 0.8 ± 0.2 | 1.2 ± 0.3 | 1.5 |
Table 2: Analysis of T Cell Activation and Exhaustion Markers in Tumor-Infiltrating Lymphocytes (TILs)
| Marker | Cell Population | Vehicle Control (% Positive) | This compound (X mg/kg) (% Positive) | MFI Fold Change |
| Ki-67 (Proliferation) | CD8+ T Cells | 15.2 ± 3.1 | 25.9 ± 4.2 | 1.7 |
| Granzyme B (Cytotoxicity) | CD8+ T Cells | 30.8 ± 5.5 | 45.1 ± 6.8 | 1.5 |
| PD-1 (Exhaustion) | CD8+ T Cells | 65.4 ± 8.2 | 50.1 ± 7.1 | 0.77 |
| TIM-3 (Exhaustion) | CD8+ T Cells | 40.1 ± 6.7 | 28.9 ± 5.3 | 0.72 |
Signaling Pathway and Experimental Workflow
IDO1 Pathway and this compound Mechanism of Action
Caption: Mechanism of this compound action on the IDO1 pathway.
Experimental Workflow for Flow Cytometry Analysis
Caption: General workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Immunophenotyping of Human PBMCs after In Vitro Treatment with this compound
Objective: To determine the effect of this compound on the frequency of major immune cell populations in human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
FACS tubes (5 mL polystyrene)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD3
-
Anti-Human CD4
-
Anti-Human CD8
-
Anti-Human CD56
-
Anti-Human CD11c
-
Anti-Human HLA-DR
-
Anti-Human CD25
-
-
FoxP3/Transcription Factor Staining Buffer Set
-
Anti-Human FoxP3 antibody
-
Live/Dead fixable viability dye
Procedure:
-
Cell Culture and Treatment:
-
Thaw and culture human PBMCs in complete RPMI-1640 medium.
-
Plate cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Incubate for 24-72 hours at 37°C, 5% CO2.
-
-
Cell Harvesting and Staining:
-
Harvest cells and transfer to FACS tubes.
-
Wash cells with 2 mL of cold Flow Cytometry Staining Buffer and centrifuge at 400 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of PBS and add the Live/Dead viability dye according to the manufacturer's protocol. Incubate for 20 minutes at room temperature, protected from light.
-
Wash the cells with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspend the cell pellet in 100 µL of staining buffer containing the surface antibody cocktail (CD3, CD4, CD8, CD56, CD11c, HLA-DR, CD25).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
-
Intracellular Staining for FoxP3:
-
Following surface staining, proceed with fixation and permeabilization using the FoxP3/Transcription Factor Staining Buffer Set according to the manufacturer's instructions.
-
Add the anti-Human FoxP3 antibody and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Acquisition and Analysis:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire samples on a flow cytometer. Collect a sufficient number of events (e.g., >50,000 live single cells) for robust analysis.
-
Analyze the data using appropriate software. Gate on live, single cells and then identify cell populations based on marker expression.
-
Protocol 2: Analysis of T Cell Activation in Tumor-Infiltrating Lymphocytes (TILs) from a Preclinical Mouse Model
Objective: To assess the activation and exhaustion status of CD8+ T cells within the tumor microenvironment following in vivo treatment with this compound.
Materials:
-
Tumor-bearing mice treated with this compound or vehicle control
-
Tumor dissociation kit
-
RPMI-1640 medium
-
FACS tubes
-
Flow Cytometry Staining Buffer
-
Fluorochrome-conjugated antibodies:
-
Anti-Mouse CD45
-
Anti-Mouse CD3
-
Anti-Mouse CD8
-
Anti-Mouse Ki-67
-
Anti-Mouse Granzyme B
-
Anti-Mouse PD-1
-
Anti-Mouse TIM-3
-
-
Intracellular Fixation & Permeabilization Buffer Set
-
Live/Dead fixable viability dye
Procedure:
-
Tumor Processing:
-
Excise tumors from treated and control mice.
-
Generate a single-cell suspension using a tumor dissociation kit and mechanical disruption, followed by filtration through a 70 µm cell strainer.
-
-
Staining:
-
Follow steps 2.2 to 2.4 from Protocol 1, using the appropriate mouse-specific antibodies for surface staining (CD45, CD3, CD8, PD-1, TIM-3).
-
-
Intracellular Staining for Ki-67 and Granzyme B:
-
After surface staining, fix and permeabilize the cells using an Intracellular Fixation & Permeabilization Buffer Set.
-
Add the intracellular antibody cocktail (Ki-67, Granzyme B).
-
Incubate and wash as per the manufacturer's protocol.
-
-
Acquisition and Analysis:
-
Resuspend the cell pellet and acquire data on a flow cytometer.
-
Gate on live, single, CD45+ hematopoietic cells, then on CD3+ T cells, and finally on CD8+ T cells.
-
Quantify the percentage of CD8+ T cells expressing Ki-67, Granzyme B, PD-1, and TIM-3, and measure the mean fluorescence intensity (MFI) for each marker.
-
Logical Relationships in Immune Modulation by this compound
Caption: Logical flow of immune modulation by this compound.
References
Application Notes and Protocols for Developing a Syngeneic Mouse Model for LY3381916 Studies
Introduction
LY3381916 is a potent and highly selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the tryptophan catabolism pathway.[1][2][3][4] IDO1 is overexpressed in many tumors and creates an immunosuppressive tumor microenvironment by depleting tryptophan and producing the metabolite kynurenine.[2][3] This leads to the suppression of effector T cells and the enhancement of regulatory T cell (Treg) function.[2][4] this compound inhibits IDO1 by binding to the apo-enzyme, preventing its maturation and function.[1][3] This restores T cell activity and promotes an anti-tumor immune response.[2][4] Preclinical studies have shown that this compound can enhance the efficacy of checkpoint inhibitors, such as anti-PD-L1 antibodies.[5]
Syngeneic mouse models are an essential tool for evaluating the in vivo efficacy of immuno-oncology agents like this compound.[6][7][8] These models utilize immunocompetent mice, allowing for the investigation of the drug's effect on a fully functional immune system and its interaction with the tumor.[7][8][9] This document provides detailed protocols for establishing a syngeneic mouse model to study the anti-tumor activity of this compound, both as a monotherapy and in combination with other immunotherapies.
Signaling Pathway of IDO1 Inhibition by this compound
Caption: IDO1 pathway and its inhibition by this compound.
Experimental Protocols
1. Cell Line and Animal Selection
-
Cell Lines: Select a murine tumor cell line that is syngeneic to the chosen mouse strain. Commonly used combinations include:
-
CT26 (colon carcinoma) in BALB/c mice.[10]
-
MC38 (colon adenocarcinoma) in C57BL/6 mice.
-
B16-F10 (melanoma) in C57BL/6 mice.
-
4T1 (mammary carcinoma) in BALB/c mice.[10] It is recommended to choose a cell line with known IDO1 expression or one that can be induced to express IDO1 with interferon-gamma (IFNγ) treatment to ensure the relevance of the model to the drug's mechanism of action.
-
-
Animals: Use immunocompetent mice (e.g., C57BL/6 or BALB/c) that are age- and sex-matched (typically 6-8 weeks old females).[7] All animal procedures should be performed in accordance with institutional guidelines and regulations.
2. Tumor Implantation
-
Cell Culture: Culture the selected tumor cell line in appropriate media and conditions as recommended by the supplier.
-
Cell Preparation: On the day of implantation, harvest cells during their exponential growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in sterile PBS or serum-free media at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Implantation:
-
Anesthetize the mice.
-
Shave and sterilize the injection site (typically the right flank for subcutaneous tumors).
-
Inject the cell suspension (e.g., 100 µL) subcutaneously.
-
Monitor the animals for tumor growth.
-
3. Experimental Design and Treatment
-
Tumor Growth Monitoring: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Treatment Groups (Example):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Anti-PD-1/PD-L1 antibody
-
Group 4: this compound + Anti-PD-1/PD-L1 antibody
-
-
Drug Administration:
-
This compound: This is an orally available compound.[2] A recommended starting dose for preclinical studies, based on modeling, is one that maintains over 90% inhibition of IDO1 over 24 hours with once-daily dosing.[3][5] The specific dose and formulation should be optimized for the chosen model. A sample formulation is 50 μL of a 7.9 mg/ml DMSO stock solution in 950 μL of corn oil for oral gavage.[1]
-
Checkpoint Inhibitors: Administer anti-mouse PD-1 or PD-L1 antibodies via intraperitoneal (i.p.) injection according to established protocols.
-
-
Endpoint: The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival and analysis of the tumor microenvironment.
Experimental Workflow Diagram
Caption: Workflow for in vivo syngeneic model studies.
4. Analysis of the Tumor Microenvironment (TME)
At the end of the study, or at specified time points, tumors and spleens can be harvested for immunological analysis.
-
Flow Cytometry:
-
Excise tumors and dissociate them into single-cell suspensions using enzymatic digestion (e.g., collagenase/dispase) and mechanical disruption.
-
Prepare single-cell suspensions from spleens.
-
Stain cells with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, F4/80, Gr-1).
-
Analyze the stained cells using a flow cytometer to quantify different immune cell populations within the TME and spleen.
-
-
Immunohistochemistry (IHC):
-
Fix tumors in formalin and embed in paraffin.
-
Section the paraffin-embedded tumors.
-
Stain the sections with antibodies against markers of interest (e.g., CD8 for cytotoxic T cells, FoxP3 for Tregs).
-
Visualize and quantify the stained cells to assess the spatial distribution and density of immune cells within the tumor.
-
-
Cytokine and Chemokine Analysis:
-
Homogenize tumor tissue to extract proteins.
-
Measure the levels of cytokines and chemokines (e.g., IFNγ, TNFα, CXCL9, CXCL10) using multiplex assays (e.g., Luminex) or ELISA.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Tumor Growth Inhibition
| Treatment Group | Number of Mice (n) | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle | 10 | |||
| This compound | 10 | |||
| Anti-PD-1 | 10 | |||
| This compound + Anti-PD-1 | 10 |
Table 2: Immune Cell Infiltration in the Tumor Microenvironment (Flow Cytometry)
| Treatment Group | % CD8+ of CD45+ cells ± SEM | % Treg of CD4+ T cells ± SEM | Ratio of CD8+ T cells to Tregs |
| Vehicle | |||
| This compound | |||
| Anti-PD-1 | |||
| This compound + Anti-PD-1 |
Logical Relationship of Experimental Components
Caption: Logical flow of the experimental design.
The development of a robust syngeneic mouse model is critical for the preclinical evaluation of immuno-oncology drugs like this compound. The protocols outlined in this document provide a framework for assessing the anti-tumor efficacy and immunological mechanisms of action of this novel IDO1 inhibitor. Careful selection of the tumor model, meticulous execution of the in vivo study, and comprehensive analysis of the tumor microenvironment will yield valuable insights into the therapeutic potential of this compound and inform its clinical development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Exploring this compound: A Potent IDO1 Inhibitor for Cancer Immunotherapy [synapse.patsnap.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Syngeneic Tumor Mouse Models & Research Tools | Taconic Biosciences [taconic.com]
- 8. championsoncology.com [championsoncology.com]
- 9. Mouse Models for Cancer Immunotherapy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with LY3381916
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues encountered with the IDO1 inhibitor, LY3381916, particularly in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is an orally available, potent, and selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a cytosolic enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan to produce kynurenine (B1673888).[3] In the tumor microenvironment, the depletion of tryptophan and the accumulation of kynurenine are immunosuppressive, inhibiting the proliferation and function of immune cells like T lymphocytes.[1][4]
This compound has a novel mechanism of action: it binds to the newly synthesized, heme-free form of the enzyme (apo-IDO1), occupying the heme-binding pocket and preventing the enzyme's maturation.[3][5][6][7] By inhibiting IDO1, this compound reduces kynurenine levels, thereby restoring the activity of various immune cells (including T cells, NK cells, and dendritic cells) and promoting an anti-tumor immune response.[1][4]
Q2: What is the reported solubility of this compound in DMSO, and why might I observe discrepancies?
There are varying reports on the solubility of this compound in DMSO, which is common due to differences in material purity, solid-state form (amorphous vs. crystalline), and experimental conditions. It is crucial to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce the solubility of compounds.[5]
| Vendor/Source | Reported Solubility in DMSO | Molar Concentration (MW: 396.45 g/mol ) |
| AbMole BioScience | ≥ 200 mg/mL | ≥ 504.4 mM |
| Selleck Chemicals | 79 mg/mL | ~199.26 mM |
Q3: My this compound powder is not fully dissolving in DMSO at my desired concentration. What are the initial troubleshooting steps?
If you are encountering issues dissolving this compound in DMSO, follow this troubleshooting workflow.
Caption: Initial troubleshooting workflow for dissolving this compound in DMSO.
Q4: My DMSO stock of this compound is clear, but it precipitates when I dilute it into my aqueous buffer or cell culture medium. How can I fix this?
This is a very common phenomenon known as "precipitation upon dilution."[8] DMSO is a strong organic solvent that can dissolve lipophilic compounds at high concentrations, but the compound's solubility in the final aqueous solution is much lower. When the DMSO stock is added to the aqueous medium, the DMSO disperses, and the local concentration of this compound exceeds its aqueous solubility limit, causing it to precipitate.[8][9]
Strategies to Prevent Precipitation:
-
Lower Final Concentration: The simplest solution is to work at a lower final concentration of this compound.
-
Reduce DMSO Percentage: Prepare a more concentrated DMSO stock so you can add a smaller volume to your aqueous medium. Most cell lines can tolerate up to 0.5% DMSO, but it is best to keep the final concentration at ≤0.1% if possible.
-
Use Co-solvents: For challenging situations, especially in vivo formulations, co-solvents can be used. A reported formulation involves dissolving the DMSO stock in a mixture of PEG300, Tween-80, and then adding water.[5]
-
Stepwise Dilution: Add the DMSO stock to the medium dropwise while vortexing or stirring vigorously to facilitate rapid mixing and prevent localized high concentrations.
-
Serum Addition: If using cell culture medium, add the this compound-DMSO stock to the medium that already contains serum (e.g., FBS). Proteins in the serum can help to stabilize the compound and keep it in solution.
Advanced Troubleshooting and Protocols
Signaling Pathway of this compound Action
Understanding the target pathway can inform experimental design. This compound acts to block the immunosuppressive effects of IDO1-mediated tryptophan catabolism.
Caption: Mechanism of this compound action on the IDO1 signaling pathway.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol provides a method for preparing a high-concentration stock solution.
-
Preparation: Allow the this compound vial and a new, sealed bottle of anhydrous DMSO (e.g., cell culture grade) to come to room temperature.
-
Weighing: Accurately weigh out 39.65 mg of this compound powder (MW: 396.45) and place it in a sterile, appropriate-sized glass or polypropylene (B1209903) tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution:
-
Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
If solids remain, place the tube in a sonicating water bath for 5-10 minutes.
-
If necessary, warm the solution in a 37°C water bath for 10-15 minutes, with intermittent vortexing.
-
Visually inspect the solution against a dark background to ensure it is completely clear and free of particulates.
-
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles and moisture absorption. Store at -20°C for long-term use (months to years) or 4°C for short-term use (days to weeks).[4]
Protocol 2: General Workflow for Preparing Working Solutions for Cell-Based Assays
This workflow minimizes the risk of precipitation when diluting the DMSO stock into aqueous media.
Caption: Recommended workflow for diluting DMSO stocks into aqueous media.
Protocol 3: Sample Formulation for In Vivo Studies (Co-Solvent System)
This protocol is adapted from public information and should be optimized for your specific experimental needs and animal model.[5] This example prepares a 1 mL working solution.
-
Stock Preparation: Start with a known, high-concentration stock of this compound in fresh DMSO (e.g., 79 mg/mL).[5]
-
Initial Dilution: In a sterile tube, add 400 µL of PEG300.
-
Add Compound: Add 50 µL of the 79 mg/mL this compound DMSO stock to the PEG300. Mix by vortexing until the solution is clear.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture. Mix again until the solution is clear.
-
Final Dilution: Add 500 µL of sterile ddH₂O or saline to bring the total volume to 1 mL. Mix thoroughly.
-
Administration: The mixed solution should be used immediately for optimal results.[5] Always perform a small-scale pilot formulation to check for precipitation before preparing a large batch.
References
- 1. Facebook [cancer.gov]
- 2. LY-3381916 - Chemietek [chemietek.com]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Exploring this compound: A Potent IDO1 Inhibitor for Cancer Immunotherapy [synapse.patsnap.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating Conflicting Data on LY3381916
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for interpreting the conflicting results observed in studies of LY3381916, a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why was the clinical activity of this compound limited in the Phase I trial, despite evidence of target engagement?
A: This is a critical question arising from the initial clinical evaluation of this compound. While the Phase I study (NCT03343613) demonstrated maximal inhibition of IDO1 activity in both plasma and tumor tissue and an increase in tumor-infiltrating CD8+ T cells, the best overall response was stable disease, and the combination with an anti-PD-L1 antibody (LY3300054) showed limited clinical activity.[1] Several factors could contribute to this discrepancy between robust pharmacodynamic effects and limited anti-tumor efficacy:
-
Tumor Microenvironment Complexity: The immunosuppression within the tumor microenvironment is multifaceted. While IDO1 is a key checkpoint, other immunosuppressive mechanisms may be dominant in the patient populations studied, thereby limiting the impact of IDO1 inhibition alone.
-
Patient Selection: The trial enrolled patients with advanced, heavily pre-treated solid tumors. It's possible that at this late stage of disease, the immune system is too compromised to be effectively rescued by targeting a single pathway. Future studies might need to focus on earlier lines of therapy or specific tumor types with a known dependency on the IDO1 pathway.
-
Toxicity-Limited Dosing: The combination therapy arm, in particular, was associated with significant treatment-related liver toxicity.[1] This may have necessitated dose reductions or interruptions, potentially compromising the sustained target inhibition required for a robust anti-tumor response. The preliminary data suggested that an alternative dose level of this compound is needed for the combination with a PD-L1 inhibitor.[1]
-
Novel Mechanism of Action: this compound has a unique mechanism, binding to the newly synthesized, heme-free apo-IDO1 enzyme.[2][3] The therapeutic efficacy might be dependent on the turnover rate of the mature, heme-bound IDO1, which could vary between patients and tumor types.
Troubleshooting Experimental Design:
-
Biomarker Strategy: Future studies should incorporate a more comprehensive biomarker strategy to identify patients most likely to respond. This could include measuring baseline IDO1 expression, kynurenine (B1673888) levels, and the presence of other immune checkpoints.
-
Combination Partners: Exploring alternative combination partners that target complementary resistance mechanisms could be a promising strategy.
-
Dosing Schedule: Further dose-escalation and schedule-optimization studies for the combination therapy are warranted to manage toxicity while maintaining efficacy.
Q2: What is the mechanism of action of this compound, and how does it differ from other IDO1 inhibitors?
A: this compound is an orally available, potent, and selective inhibitor of IDO1.[4][5] Its mechanism of action is novel compared to many other IDO1 inhibitors.
-
Target: It specifically targets and binds to the newly synthesized apo-IDO1 enzyme, which lacks the heme prosthetic group.[2][3]
-
Action: By binding to the heme-binding pocket of apo-IDO1, this compound prevents the maturation of the enzyme.[3] This leads to a reduction in the conversion of tryptophan to kynurenine.
-
Immune Response: The resulting decrease in kynurenine and depletion of tryptophan in the tumor microenvironment is intended to restore the proliferation and activation of various immune cells, including T lymphocytes, dendritic cells (DCs), and natural killer (NK) cells, and reduce the number of immunosuppressive regulatory T cells (Tregs).[4][5]
This mechanism contrasts with other IDO1 inhibitors that bind to the mature, heme-bound form of the enzyme.
Q3: What are the key preclinical findings for this compound, and how do they compare to the clinical results?
A: Preclinical studies of this compound demonstrated promising anti-tumor activity. In preclinical tumor models, this compound was shown to enhance the activity of an anti-PD-L1 antibody, which was associated with an enhanced T cell response.[3][6] This preclinical synergy, however, did not directly translate into the limited clinical activity observed in the Phase I trial. This "bench-to-bedside" discrepancy is a common challenge in oncology drug development and underscores the complexity of the human tumor microenvironment compared to preclinical models.
Quantitative Data Summary
Table 1: Phase I Clinical Trial (NCT03343613) - Key Parameters
| Parameter | Monotherapy (Part A) | Combination with LY3300054 (Anti-PD-L1) |
| Number of Patients | 21 | 21 (dose escalation) + 18 (dose expansion) |
| Dose Levels (this compound) | 60-600 mg once daily (qd), 240 mg twice daily (bid) | 240 mg qd (recommended Phase II dose) |
| Dose Limiting Toxicities (DLTs) | 1 patient at 240 mg bid (ALT/AST increase, SIRS) | 2 patients at 240 mg qd (fatigue, immune-related hepatitis) |
| Most Prominent Adverse Event (in TNBC) | Not specified | Treatment-related liver toxicity (Grade ≥2 ALT/AST increase or immune-related hepatitis) in 35.7% of patients |
| Best Overall Response | Stable Disease | Stable Disease |
| Pharmacodynamic Effects | Maximal inhibition of IDO1 activity in plasma and tumor tissue | Maximal inhibition of IDO1 activity in plasma and tumor tissue; Increase in CD8+ T cells in tumor tissue |
Source: A Phase I Study of an IDO-1 Inhibitor (this compound) as Monotherapy and in Combination With an Anti-PD-L1 Antibody (LY3300054) in Patients With Advanced Cancer.[1]
Experimental Protocols
Protocol: Phase I, Open-Label, Dose-Escalation and Expansion Study of this compound (NCT03343613)
-
Objectives: To assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of this compound as a monotherapy and in combination with the anti-PD-L1 antibody, LY3300054.
-
Patient Population: Patients with advanced and/or metastatic solid tumors. Expansion cohorts included patients with triple-negative breast cancer (TNBC), non-small cell lung cancer (NSCLC), and clear cell renal cell carcinoma (RCC).
-
Study Design:
-
Part A (Monotherapy Dose Escalation): Patients received escalating doses of this compound (60-600 mg qd and 240 mg bid).
-
Part B (Combination Dose Escalation): Patients received escalating doses of this compound in combination with a fixed dose of LY3300054 (700 mg every 2 weeks). A modified toxicity probability interval method was used to guide dose escalation.
-
Part C (Dose Expansion): Patients were enrolled in specific tumor type cohorts to further evaluate the safety and efficacy of the combination at the recommended Phase II dose.
-
-
Key Assessments:
-
Safety: Monitoring of adverse events, laboratory parameters, and vital signs.
-
Pharmacokinetics: Measurement of plasma concentrations of this compound.
-
Pharmacodynamics: Assessment of IDO1 inhibition (e.g., kynurenine/tryptophan ratio) in plasma and tumor biopsies. Immunohistochemistry for immune cell infiltration (e.g., CD8+ T cells) in tumor tissue.
-
Efficacy: Tumor assessments according to Response Evaluation Criteria in Solid Tumors (RECIST).
-
Visualizations
Caption: The IDO1 signaling pathway and the mechanism of action of this compound.
Caption: Workflow of the Phase I clinical trial of this compound.
References
- 1. A Phase I Study of an IDO-1 Inhibitor (this compound) as Monotherapy and in Combination With an Anti-PD-L1 Antibody (LY3300054) in Patients With Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Exploring this compound: A Potent IDO1 Inhibitor for Cancer Immunotherapy [synapse.patsnap.com]
potential off-target effects of LY3381916 in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with LY3381916, a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally available inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[1] It specifically targets and binds to the apo-IDO1 enzyme, which lacks a heme group, occupying the heme-binding pocket and preventing the enzyme's maturation.[2][3][4] This inhibition blocks the catalytic conversion of tryptophan to kynurenine (B1673888), an immunosuppressive metabolite.[1][5] By reducing kynurenine levels in the tumor microenvironment, this compound helps to restore and enhance the activity of various immune cells, including T lymphocytes, dendritic cells (DCs), and natural killer (NK) cells, thereby promoting an anti-tumor immune response.[1][5]
Q2: How selective is this compound?
A2: this compound is highly selective for IDO1. In cellular assays, it demonstrates potent inhibition of IDO1 with an IC50 of approximately 7 nM, while having minimal activity against the related enzyme Tryptophan 2,3-dioxygenase (TDO2), with an IC50 greater than 20 µM.[4]
Q3: Are there any known off-target enzymatic activities of this compound?
A3: A significant advantage of this compound is its lack of agonistic activity towards the Aryl Hydrocarbon Receptor (AHR) at concentrations up to 100 µM.[4] Some other IDO1 inhibitors have been shown to be AHR agonists, which can be a confounding factor in immunological studies.[3][4] To date, comprehensive public data on broad-panel kinase or receptor screening for this compound is not available.
Q4: What are the clinically observed side effects of this compound?
A4: In a Phase I clinical trial (NCT03343613), the most prominent treatment-related adverse events were liver toxicities, including increases in alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), and immune-related hepatitis.[6][7][8] These effects were particularly noted when this compound was used in combination with an anti-PD-L1 antibody.[7][8] Other dose-limiting toxicities included fatigue and systemic inflammatory response syndrome.[7][8]
Q5: What is the recommended solvent and storage for this compound?
A5: For in vitro experiments, this compound can be dissolved in fresh DMSO.[2] For long-term storage, it is recommended to store the compound at -20°C.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Cell Toxicity or Reduced Proliferation in IDO1-negative Cancer Cell Lines | Off-target effects unrelated to IDO1 inhibition. | 1. Confirm IDO1 Expression: Verify that your cell line does not express IDO1 at the protein level via Western Blot or qPCR. 2. Dose-Response Curve: Perform a dose-response experiment to determine if the toxicity is dose-dependent. 3. Control Compound: Include a structurally unrelated IDO1 inhibitor as a control to see if the effect is specific to this compound's chemical scaffold. 4. Assay Interference: Rule out interference of the compound with your viability assay readout (e.g., absorbance or fluorescence). |
| Inconsistent IDO1 Inhibition in Cell-Based Assays | Issues with compound stability, cell culture conditions, or assay methodology. | 1. Fresh Working Solutions: Prepare fresh working solutions of this compound from a DMSO stock for each experiment. 2. Pre-incubation Time: Ensure sufficient pre-incubation time with the compound to allow for the turnover of mature, heme-bound IDO1, as this compound primarily targets the newly synthesized apo-enzyme.[2][4] 3. Tryptophan Concentration: Maintain consistent L-tryptophan concentrations in your cell culture medium, as it is the substrate for IDO1. 4. IFN-γ Stimulation: If inducing IDO1 expression with IFN-γ, ensure consistent stimulation time and concentration across experiments. |
| Altered Immune Cell Phenotype Unrelated to Kynurenine Reduction | Potential off-target immunomodulatory effects or experimental artifacts. | 1. Measure Kynurenine: Directly measure kynurenine levels in your culture supernatant to confirm on-target IDO1 inhibition. 2. Vehicle Control: Ensure your vehicle control (e.g., DMSO) concentration is consistent and non-toxic to your immune cells. 3. Isolate Effects: Test the effect of this compound on immune cells in the absence of cancer cells to distinguish between direct and indirect effects. 4. Review Literature: Consult literature for known effects of IDO1 pathway inhibition on your specific immune cell subset of interest. |
| Elevated Liver Enzyme Readouts in in vivo Studies | Potential for drug-induced liver injury, consistent with clinical observations. | 1. Dose Reduction: Consider reducing the dose of this compound, especially in combination with other agents like checkpoint inhibitors. 2. Monitor Liver Function: Routinely monitor serum ALT and AST levels throughout the study. 3. Histopathology: Perform histopathological analysis of liver tissue at the end of the study to assess for signs of inflammation or damage. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 | Reference |
| IDO1 | 7 nM | [4] |
| TDO2 | >20 µM | [4] |
| Aryl Hydrocarbon Receptor (AHR) | No agonism up to 100 µM | [4] |
Key Experimental Protocols
Protocol 1: Cell-Based IDO1 Activity Assay
-
Cell Seeding: Plate cancer cells known to express IDO1 (e.g., HeLa or IFN-γ stimulated MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (or vehicle control) for a pre-determined pre-incubation period (e.g., 24 hours) to allow for the turnover of existing IDO1 enzyme.
-
Tryptophan Addition: Add L-tryptophan to the culture medium to a final concentration of 100 µM.
-
Incubation: Incubate for 24-48 hours to allow for the conversion of tryptophan to kynurenine.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement:
-
Add 100 µL of 30% trichloroacetic acid to 100 µL of supernatant, vortex, and centrifuge at 10,000 x g for 5 minutes to precipitate proteins.
-
Transfer 100 µL of the resulting supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate at room temperature for 10 minutes.
-
-
Readout: Measure the absorbance at 490 nm. The absorbance is proportional to the kynurenine concentration.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Visualizations
Caption: On-target mechanism of this compound in a tumor cell.
Caption: Troubleshooting workflow for unexpected cell toxicity.
References
- 1. Exploring this compound: A Potent IDO1 Inhibitor for Cancer Immunotherapy [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. LY 3381916 - AdisInsight [adisinsight.springer.com]
- 6. A Phase I Study of an IDO-1 Inhibitor (this compound) as Monotherapy and in Combination With an Anti-PD-L1 Antibody (LY3300054) in Patients With Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LY3381916 Dosage for Maximal IDO1 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for utilizing LY3381916, a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the optimization of this compound dosage for maximal IDO1 inhibition in preclinical and clinical research settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available, potent, and selective inhibitor of IDO1.[1][2] It specifically binds to the apo-form of the IDO1 enzyme, which lacks the heme cofactor, thereby preventing the enzyme from maturing into its active, heme-bound state.[1][3][4] This unique mechanism means that significant inhibition of IDO1 activity in tumors is dependent on the turnover of the mature, heme-bound enzyme.[1][3] By inhibiting IDO1, this compound prevents the conversion of tryptophan to kynurenine (B1673888), a key immunosuppressive metabolite.[5] This leads to the restoration of T-cell function and a reduction in tumor-associated regulatory T cells (Tregs), ultimately promoting an anti-tumor immune response.[5]
Q2: What is the recommended starting dose for in vivo preclinical studies?
A2: Preclinical pharmacokinetic and pharmacodynamic (PK/PD) modeling suggests that once-daily (QD) dosing of this compound can maintain over 90% inhibition of IDO1 over a 24-hour period.[1][3] Specific dosage will depend on the animal model and tumor type. Researchers should perform dose-ranging studies to determine the optimal dose for their specific experimental setup.
Q3: What clinical data is available for this compound dosage in humans?
A3: A Phase I clinical trial (NCT03343613) evaluated this compound as a monotherapy and in combination with an anti-PD-L1 antibody.[6][7][8] In the monotherapy arm, doses were escalated from 60 mg to 600 mg once daily (QD) and 240 mg twice daily (BID).[6] The recommended Phase II dose (RP2D) for the combination therapy was determined to be 240 mg QD, which produced maximal inhibition of IDO1 activity in plasma and tumor tissue.[6][8]
Q4: How should this compound be prepared for in vitro and in vivo experiments?
A4: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO).[4] For in vivo studies in rodents, a common vehicle is 5% DMSO and 95% corn oil.[4] It is crucial to ensure the compound is fully dissolved and to prepare fresh solutions for optimal results.[4]
Data Presentation
Preclinical Activity of this compound
| Parameter | Value | Target | Notes |
| IC50 | 7 nM | IDO1 | This value represents the concentration of this compound required to inhibit 50% of IDO1 activity in a cell-based assay.[1][2] |
| IC50 | >20 µM | TDO2 | Demonstrates high selectivity for IDO1 over the related enzyme TDO2.[1] |
Phase I Clinical Trial Dosage Information (NCT03343613)
| Treatment Arm | Dosage Range | Frequency | Key Observations |
| Monotherapy | 60 - 600 mg | Once Daily (QD) | Dose escalation study to determine safety and tolerability.[6] |
| Monotherapy | 240 mg | Twice Daily (BID) | Dose-limiting toxicities were observed at this dose.[6] |
| Combination Therapy | 240 mg | Once Daily (QD) | Recommended Phase II dose in combination with an anti-PD-L1 antibody. Achieved maximal IDO1 inhibition.[6][8] |
Experimental Protocols
Protocol 1: In Vitro IDO1 Inhibition Assay (Kynurenine Measurement)
This protocol is designed to measure the in vitro potency of this compound by quantifying the reduction of kynurenine produced by IDO1-expressing cells.
Materials:
-
IDO1-expressing cancer cell line (e.g., HeLa, SKOV-3)
-
Recombinant human interferon-gamma (IFN-γ)
-
This compound
-
Cell culture medium
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well plates
Procedure:
-
Cell Seeding: Seed IDO1-expressing cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
IDO1 Induction: Treat cells with IFN-γ (e.g., 10-100 ng/mL) for 24-48 hours to induce IDO1 expression.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the IFN-γ-containing medium and add the this compound dilutions to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Sample Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement:
-
Add TCA to the supernatant to a final concentration of 10-15% and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge to pellet precipitated protein.
-
Transfer the supernatant to a new 96-well plate.
-
Add Ehrlich's reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 490 nm.
-
-
Data Analysis: Calculate the concentration of kynurenine from a standard curve and determine the IC50 value of this compound.
Protocol 2: T-cell Co-culture Assay
This assay assesses the functional consequence of IDO1 inhibition by measuring the restoration of T-cell activation.
Materials:
-
IDO1-expressing cancer cell line (e.g., SKOV-3)
-
T-cells (e.g., human peripheral blood mononuclear cells (PBMCs) or Jurkat cells)
-
IFN-γ
-
This compound
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin (PHA))
-
ELISA kit for IFN-γ or IL-2
Procedure:
-
Prepare IDO1-Expressing Cells: Seed the cancer cells in a 96-well plate and treat with IFN-γ to induce IDO1 expression as described in Protocol 1.
-
Compound Treatment: Add serial dilutions of this compound to the cancer cells.
-
Co-culture: Add T-cells to the wells containing the cancer cells and this compound.
-
T-cell Activation: Add T-cell activation stimuli to the co-culture.
-
Incubation: Incubate the co-culture for 48-72 hours.
-
Cytokine Measurement: Collect the supernatant and measure the concentration of a T-cell activation cytokine (e.g., IFN-γ or IL-2) using an ELISA kit.
-
Data Analysis: Plot the cytokine concentration against the this compound concentration to determine the EC50 for T-cell activation restoration.
Mandatory Visualizations
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound dosage.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in kynurenine assay | 1. Autofluorescence of the test compound.2. Non-specific reaction of Ehrlich's reagent.3. High endogenous kynurenine levels in media. | 1. Run a control with the compound alone to measure its intrinsic fluorescence/absorbance.2. Ensure the purity of the reagent and prepare it fresh.3. Use a kynurenine-free basal medium for the assay. |
| Low or no T-cell activation in co-culture assay | 1. Suboptimal T-cell activation stimuli.2. T-cells are not viable or are exhausted.3. IDO1-expressing cells are producing other immunosuppressive factors. | 1. Titrate the concentration of anti-CD3/CD28 antibodies or other stimuli.2. Check T-cell viability before and after the assay. Use freshly isolated T-cells if possible.3. Characterize the secretome of the cancer cell line. Consider using a different cell line. |
| Inconsistent IC50/EC50 values | 1. Variability in cell seeding density.2. Inconsistent IFN-γ stimulation leading to variable IDO1 expression.3. Degradation of this compound in solution. | 1. Use a consistent cell seeding protocol and verify cell numbers.2. Ensure consistent timing and concentration of IFN-γ treatment. Confirm IDO1 expression by Western blot or qPCR.3. Prepare fresh stock solutions of this compound and store them properly. |
| Precipitation of this compound in media | 1. The final concentration of the compound exceeds its solubility limit.2. High final DMSO concentration. | 1. Lower the final concentration of this compound. Consider using a different formulation for in vivo studies.2. Keep the final DMSO concentration below 0.5% in cell culture. |
References
- 1. researchgate.net [researchgate.net]
- 2. LY-3381916 | IDO1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Exploring this compound: A Potent IDO1 Inhibitor for Cancer Immunotherapy [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Facebook [cancer.gov]
- 6. A Phase I Study of an IDO-1 Inhibitor (this compound) as Monotherapy and in Combination With an Anti-PD-L1 Antibody (LY3300054) in Patients With Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Investigating Liver Toxicity of LY3381916 in Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the liver toxicity of LY3381916, a selective indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, particularly when used in combination with other therapies such as anti-PD-L1 antibodies.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] It functions by binding to the apo-form of the IDO1 enzyme, which lacks a heme group, thereby preventing its maturation and subsequent enzymatic activity.[2] IDO1 is a key enzyme in the kynurenine (B1673888) pathway, which is involved in tryptophan metabolism and immune suppression. By inhibiting IDO1, this compound is designed to enhance anti-tumor immune responses.[3]
Q2: Is liver toxicity a known issue with this compound?
A2: Yes, liver toxicity has been identified as a significant concern with this compound, particularly when used in combination with an anti-PD-L1 antibody.[1][4] A Phase I clinical trial reported treatment-related liver toxicity, including grade ≥2 alanine (B10760859) aminotransferase (ALT) and/or aspartate aminotransferase (AST) increases or immune-related hepatitis, as a prominent adverse event.[1]
Q3: What is the proposed mechanism for liver toxicity observed with this compound combination therapy?
A3: The liver toxicity associated with this compound in combination with anti-PD-L1 therapy is likely immune-mediated. The combination of IDO1 inhibition and PD-L1 blockade can lead to an over-activation of the immune system, breaking immune tolerance in the liver and resulting in an inflammatory response that causes hepatocyte damage. This can involve the infiltration of activated T cells into the liver, leading to hepatitis.
Q4: What are the typical clinical signs of liver toxicity to monitor for in preclinical and clinical studies?
A4: Key indicators of potential liver toxicity include elevations in serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[5] An increase in bilirubin (B190676) levels is also a critical marker.[5] In clinical settings, symptoms can range from asymptomatic enzyme elevations to fatigue, nausea, and jaundice in more severe cases.
II. Troubleshooting Guide for In Vitro Hepatotoxicity Studies
This guide addresses common issues encountered during in vitro assessment of this compound-related liver toxicity.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. Pipetting errors during compound addition. | 1. Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.2. Avoid using the outer wells of the plate or fill them with sterile media or PBS to maintain humidity.3. Use calibrated pipettes and a consistent technique. Consider using automated liquid handlers for high-throughput screens. |
| Low sensitivity to known hepatotoxins (positive controls) | 1. Sub-optimal cell health or viability at the start of the experiment.2. Inappropriate concentration of the positive control.3. Assay interference. | 1. Ensure high cell viability (>90%) before seeding. Optimize cell culture conditions.2. Titrate the positive control to determine the optimal concentration for your specific cell model and assay.3. Check for compound interference with the assay readout (e.g., colorimetric or fluorescent signal). Run compound-only controls. |
| Discrepancy between cytotoxicity endpoints (e.g., LDH vs. ATP assay) | 1. Different mechanisms of cell death being measured.2. Different kinetics of marker release/depletion. | 1. Understand the principle of each assay. LDH release indicates membrane integrity loss (necrosis), while ATP levels reflect metabolic activity and viability. Different treatments can favor one pathway over another.2. Perform time-course experiments to determine the optimal endpoint for each assay. |
| Unexpectedly high toxicity at low concentrations | 1. Contamination of cell culture or reagents.2. Error in compound dilution calculations.3. Solvent toxicity. | 1. Regularly test for mycoplasma and other contaminants. Use fresh, sterile reagents.2. Double-check all calculations and dilution steps.3. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and below the toxic threshold for your cell model (typically <0.5%). |
III. Data Presentation: Quantitative Summary of Liver Toxicity
The following table summarizes the reported incidence of liver toxicity with this compound from a Phase I clinical trial.
Table 1: Incidence of Treatment-Related Liver Toxicity with this compound
| Treatment Arm | Patient Population | Dose of this compound | Adverse Event | Incidence (n/N) | Percentage (%) | Reference |
| Monotherapy | Advanced Solid Tumors | 240 mg twice daily | Grade ≥3 ALT/AST increase | 1/21 | 4.8% | [1] |
| Combination with anti-PD-L1 | Triple-Negative Breast Cancer | 240 mg once daily | Grade ≥2 Liver Toxicity* | 5/14 | 35.7% | [1][4] |
*Defined as grade ≥2 alanine aminotransferase/aspartate aminotransferase increase or immune-related hepatitis.
IV. Experimental Protocols
A. In Vitro Assessment of Hepatotoxicity using Primary Human Hepatocytes
This protocol provides a general framework for assessing the direct cytotoxic potential of this compound on primary human hepatocytes.
1. Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E Medium supplemented with serum, dexamethasone, insulin)
-
Collagen-coated 96-well plates
-
This compound (with appropriate solvent, e.g., DMSO)
-
Positive control (e.g., acetaminophen)
-
Cytotoxicity assay kits (e.g., LDH release assay, ATP-based viability assay)
2. Method:
-
Thawing and Seeding: Thaw cryopreserved hepatocytes according to the supplier's protocol. Seed the cells in collagen-coated 96-well plates at a density of 0.5-1.0 x 10^5 cells/well. Allow the cells to attach and form a monolayer for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control in culture medium. The final solvent concentration should be consistent and non-toxic. Replace the medium in the cell plates with the medium containing the test compounds. Include vehicle control wells.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cytotoxicity Assessment: At each time point, perform cytotoxicity assays according to the manufacturer's instructions.
-
LDH Assay: Collect the cell culture supernatant to measure LDH release.
-
ATP Assay: Lyse the cells and measure intracellular ATP levels.
-
-
Data Analysis: Calculate the percentage of cytotoxicity or viability relative to the vehicle control. Determine the IC50 value for each compound.
B. In Vivo Assessment of Liver Injury in a Mouse Model
This protocol outlines a general approach to evaluate the potential for this compound, alone or in combination with an anti-PD-L1 antibody, to induce liver injury in mice.
1. Animals:
-
C57BL/6 mice (8-10 weeks old)
2. Treatment Groups (example):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Anti-PD-L1 antibody
-
Group 4: this compound + Anti-PD-L1 antibody
3. Method:
-
Dosing: Administer this compound orally (e.g., daily) and the anti-PD-L1 antibody intraperitoneally (e.g., twice a week) for a specified duration (e.g., 2-4 weeks).
-
Monitoring: Monitor the animals for clinical signs of toxicity, including weight loss and changes in behavior.
-
Sample Collection: At the end of the study, collect blood via cardiac puncture for serum analysis. Euthanize the animals and collect the liver for histopathological examination and other analyses.
-
Serum Analysis: Measure serum levels of ALT and AST using a clinical chemistry analyzer.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). A board-certified veterinary pathologist should evaluate the slides for signs of inflammation, necrosis, and other pathological changes.
-
Immunohistochemistry (Optional): Perform immunohistochemical staining for immune cell markers (e.g., CD3 for T cells, F4/80 for macrophages) to characterize the immune infiltrate in the liver.
V. Mandatory Visualizations
Caption: Proposed signaling pathway for this compound and anti-PD-L1 combination therapy-induced liver toxicity.
Caption: General experimental workflow for investigating the liver toxicity of this compound.
References
- 1. A Phase I Study of an IDO-1 Inhibitor (this compound) as Monotherapy and in Combination With an Anti-PD-L1 Antibody (LY3300054) in Patients With Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring this compound: A Potent IDO1 Inhibitor for Cancer Immunotherapy [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Hepatotoxicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Technical Support Center: IDO1 Inhibitor Cell-Based Assays
Welcome to the technical support center for IDO1 inhibitor cell-based assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and artifacts encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific problems you might encounter in your IDO1 inhibitor cell-based assays.
FAQ 1: Why am I seeing a reduction in kynurenine (B1673888) levels that is not due to direct IDO1 inhibition?
Answer:
A reduction in kynurenine can be misleading and may not always indicate direct inhibition of the IDO1 enzyme. Several artifacts can lead to a decrease in the final readout. It is crucial to perform secondary assays to rule out these false positives.
Troubleshooting Steps:
-
Assess Cell Viability: The most common artifact is compound-induced cytotoxicity.[1] A reduction in the number of viable cells will naturally lead to lower kynurenine production.[1] It is essential to run a parallel cell viability assay (e.g., MTS, CellTiter-Glo®, or trypan blue exclusion) using the same compound concentrations and incubation times.[1][2] Toxic compounds can sometimes induce caspase 3/7 activation within 24 hours, with more pronounced effects on viability after 48-72 hours.[1]
-
Check for Assay Interference: The method used for kynurenine detection can be prone to interference.
-
Ehrlich's Reagent-Based Assays: This colorimetric method detects kynurenine's aromatic amine.[3] However, compounds with similar functional groups (e.g., primary amines, ketones, indoles) or colored compounds that absorb light near 480 nm can interfere with the reading.[2][3][4] The presence of other tryptophan metabolites can also interfere with detection.[5]
-
Fluorescence-Based Assays: Autofluorescent compounds can lead to false positives in fluorescence-based detection methods.[2][4]
-
-
Investigate Compound Promiscuity: Some compounds inhibit IDO1 through non-specific mechanisms.
-
Redox Cycling: IDO1 activity depends on the reduced (ferrous) state of its heme cofactor.[5] Redox-cycling compounds can interfere with the reducing agents in the assay, leading to apparent inhibition.[2][5]
-
Aggregation: Some compounds form aggregates at higher concentrations, which can non-specifically inhibit enzymes.[5] Including a small amount of a non-ionic detergent like 0.01% Triton X-100 in the assay buffer can help mitigate this.[5]
-
FAQ 2: My inhibitor shows potent activity in an enzymatic assay but is much weaker in my cell-based assay. What could be the reason?
Answer:
Discrepancies between enzymatic and cell-based assays are a known challenge in IDO1 inhibitor screening.[2] This often points to cellular factors that are not present in a purified enzyme system.
Troubleshooting Steps:
-
Evaluate Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching the intracellular IDO1 enzyme in sufficient concentrations.
-
Consider Different Reducing Environments: Enzymatic assays often use artificial reducing agents like methylene (B1212753) blue and ascorbic acid to maintain the active state of IDO1.[2][5] In contrast, cells rely on physiological reductants such as cytochrome b5 and cytochrome P450 reductase.[2][5] A compound's activity might differ significantly between these two environments.[2]
-
Account for Different Enzyme Conformations: In a cellular context, IDO1 exists in both a heme-bound (holo) and a heme-free (apo) form.[2][6] Some inhibitors preferentially bind to the apo-form.[1][7] Enzymatic assays, particularly those performed at lower temperatures, may not readily detect inhibitors that bind to the apo-IDO1.[2][7] For instance, the inhibitor BMS-986205 binds to the apo form, and its maximum effect in cell-based assays can be limited by the availability of this form.[1] Pre-incubating the cells with an apo-IDO1 binder before adding the tryptophan substrate may increase its apparent potency.[1]
-
Assess Off-Target Effects: The compound might be hitting other cellular targets that counteract its IDO1 inhibitory effect or affect cell signaling in a way that masks the intended outcome.[2]
FAQ 3: I am observing inconsistent IDO1 activity in my control (untreated) cells. What could be causing this variability?
Answer:
Inconsistent IDO1 activity can stem from several factors related to cell culture conditions and the induction protocol.
Troubleshooting Steps:
-
Ensure Consistent IFNγ Induction: IDO1 expression is often induced by interferon-gamma (IFNγ).[1][8] Ensure that the IFNγ stock is properly stored, and the final concentration and incubation time are consistent across all experiments. SK-OV-3 ovarian cancer cells are a commonly used line that expresses high levels of IDO1 upon IFNγ stimulation.[1]
-
Control Cell Seeding Density: The number of cells plated can affect the final kynurenine concentration. Higher cell densities can lead to faster tryptophan depletion and higher kynurenine production.[1] Standardize your cell seeding protocol.
-
Monitor Tryptophan Levels: Tryptophan is the substrate for IDO1. In high-density cultures or long incubation periods, tryptophan depletion from the media can become a rate-limiting factor, leading to a plateau in kynurenine production.
-
Check for Mycoplasma Contamination: Mycoplasma infection can alter cellular metabolism and response to stimuli, leading to inconsistent results. Regularly test your cell lines for contamination.
Data Presentation: Reference Inhibitor Activity
The following table summarizes the activity of well-characterized IDO1 inhibitors that can be used as positive controls in your assays.
| Inhibitor | Target Form | Mechanism | Enzymatic IC50 | Cellular IC50 | Reference(s) |
| Epacadostat (INCB024360) | Holo-IDO1 | Reversible, competitive with L-Tryptophan | ~72 nM | ~7.1 nM | [5][9][10] |
| BMS-986205 | Apo-IDO1 | Uncompetitive/Noncompetitive | - | ~80% max inhibition | [1][9] |
| L-1-Methyltryptophan (L-1MT) | Holo-IDO1 | Competitive | ~19 µM | >200 µM (in some cells) | [9][11] |
Experimental Protocols
Protocol 1: Standard IDO1 Cell-Based Assay (Kynurenine Detection)
This protocol describes a method to measure IDO1 activity in cells by quantifying the production of kynurenine.
Materials:
-
IDO1-expressing cells (e.g., SK-OV-3)
-
Cell culture medium (e.g., McCoy's 5A)
-
Fetal Bovine Serum (FBS)
-
Recombinant human IFNγ
-
Test compounds and control inhibitor (e.g., Epacadostat)
-
Trichloroacetic acid (TCA)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well plates (one for cell culture, one for detection)
Procedure:
-
Cell Seeding: Plate cells (e.g., SK-OV-3) at a density of 3 x 10⁴ cells/well in a 96-well plate and allow them to attach overnight.[1]
-
IDO1 Induction: The next day, add IFNγ to a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24 hours at 37°C and 5% CO₂.[1]
-
Compound Treatment: Add serial dilutions of your test compounds and controls to the cells. Ensure the final DMSO concentration does not exceed 0.3%.[1][12]
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[1]
-
Kynurenine Detection: a. Transfer 140 µL of conditioned medium from each well to a new 96-well plate.[1][12] b. Add 10 µL of 6.1 N TCA to each well to hydrolyze N-formylkynurenine to kynurenine.[1][12] c. Incubate the plate at 50°C for 30 minutes.[1][12] d. Centrifuge the plate to pellet any precipitate.[12] e. Transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.[12] f. Add 100 µL of Ehrlich's Reagent (e.g., 20 mg/mL in acetic acid) to each well.[1][10] g. Incubate at room temperature for 10 minutes.[1][12] h. Measure the absorbance at 480 nm using a microplate reader.[1][12]
-
Data Analysis: Create a kynurenine standard curve to calculate the concentration in your samples. Calculate the percent inhibition for each compound concentration relative to the vehicle control.
Protocol 2: Cell Viability Assay (Parallel Plate)
This assay should be run in parallel with the main IDO1 assay to identify cytotoxic compounds.
Procedure:
-
Plate and treat cells with your compounds exactly as described in Protocol 1.
-
After the incubation period, remove the media.
-
Perform a cell viability measurement using a reagent of your choice (e.g., MTS, resazurin, or ATP-based assays) according to the manufacturer's instructions.
-
Calculate the percentage of viable cells relative to the vehicle-treated control wells. Compounds that reduce cell viability should be flagged as potential false positives.[1]
Visualizations
Caption: The IDO1-mediated kynurenine pathway in the tumor microenvironment.
Caption: Experimental workflow for an IDO1 inhibitor cell-based assay.
References
- 1. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Identification of a Compound Inhibiting Both the Enzymatic and Nonenzymatic Functions of Indoleamine 2,3-Dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Enhancing Oral Bioavailability of LY3381916 in Preclinical Research
Welcome to the technical support center for LY3381916. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the oral bioavailability of the selective IDO1 inhibitor, this compound, in animal studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your preclinical development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a consideration?
A1: this compound is a potent and selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.[1] It is orally available, which is a significant advantage for clinical development.[2] However, like many small molecule inhibitors, its physicochemical properties can present challenges to achieving consistent and optimal absorption from the gastrointestinal tract in animal models. Ensuring adequate oral bioavailability is crucial for obtaining reliable and reproducible results in preclinical efficacy and toxicology studies.
Q2: What are the known solubility properties of this compound?
A2: this compound is characterized as being poorly soluble in aqueous solutions. Available data indicates that it is insoluble in water, with a solubility of less than 1 mg/mL in ethanol.[3] However, it exhibits high solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), with a solubility of up to 300 mg/mL.[4] This low aqueous solubility is a primary factor that can limit its oral absorption.
Q3: Are there any known challenges with the intestinal permeability of this compound?
A3: While specific Caco-2 permeability data for this compound is not publicly available, compounds with low aqueous solubility can sometimes exhibit variable or poor permeability. The Caco-2 cell permeability assay is a standard in vitro method to assess the potential for human intestinal absorption of a drug.[5][6][7] For poorly soluble compounds, the dissolution rate can be the limiting factor for absorption, even if the intrinsic permeability is high.
Q4: We are observing low and variable plasma exposure of this compound in our rodent studies after oral gavage. What are the likely causes?
A4: Low and variable oral exposure is a common issue for poorly soluble compounds. The primary causes can be categorized as follows:
-
Poor Dissolution: Due to its low aqueous solubility, this compound may not dissolve sufficiently in the gastrointestinal fluids, limiting the amount of drug available for absorption.
-
Inadequate Formulation: The choice of vehicle for oral administration is critical. A simple aqueous suspension may not be sufficient to facilitate absorption.
-
First-Pass Metabolism: While specific data for this compound is limited, many orally administered drugs undergo metabolism in the intestine and liver before reaching systemic circulation, which can reduce bioavailability.
-
Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen.
Q5: What general strategies can be employed to improve the oral bioavailability of a poorly soluble compound like this compound?
A5: Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble drugs:
-
Solubilization: Using co-solvents, surfactants, or complexing agents to increase the drug's solubility in the formulation.
-
Lipid-Based Formulations: Formulating the compound in oils, surfactants, and co-solvents can improve absorption by utilizing lipid absorption pathways. Self-emulsifying drug delivery systems (SEDDS) are a common example.
-
Particle Size Reduction: Techniques like micronization or nanocrystal formulation increase the surface area of the drug particles, which can enhance the dissolution rate.[8]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in a non-crystalline (amorphous) state can significantly increase its aqueous solubility and dissolution rate.
Troubleshooting Guides
Issue 1: Low and Inconsistent Plasma Concentrations of this compound
| Possible Cause | Troubleshooting Steps |
| Poor drug dissolution from the formulation. | 1. Verify Formulation Homogeneity: Ensure the dosing formulation is a homogenous suspension or a clear solution immediately before and during administration. 2. Optimize the Vehicle: Move from a simple aqueous suspension to a formulation with better solubilizing properties. Consider vehicles containing co-solvents (e.g., PEG 300, propylene (B89431) glycol), surfactants (e.g., Tween 80, Cremophor EL), or lipids (e.g., corn oil, sesame oil). 3. Particle Size Reduction: If using a suspension, consider reducing the particle size of the this compound powder through micronization. |
| Inadequate absorption across the intestinal epithelium. | 1. Conduct an in vitro Permeability Assay: Perform a Caco-2 permeability assay to assess the intrinsic permeability of this compound and determine if it is a substrate for efflux transporters. 2. Incorporate Permeation Enhancers: If permeability is low, consider including excipients that can enhance intestinal permeation. However, this should be done with caution as it can also increase the absorption of other substances. |
| High first-pass metabolism. | 1. Perform in vitro Metabolism Studies: Use liver microsomes or hepatocytes from the animal species of interest to determine the metabolic stability of this compound. 2. Consider Alternative Routes of Administration (for initial studies): To understand the extent of first-pass metabolism, compare the exposure after oral administration to that after intravenous (IV) administration to determine the absolute bioavailability. |
| Variability in animal handling and dosing. | 1. Standardize Procedures: Ensure consistent fasting times for animals before dosing. 2. Refine Dosing Technique: Use precise oral gavage techniques to minimize variability in the administered volume and prevent accidental administration to the lungs. |
Issue 2: Difficulty in Preparing a Suitable Oral Formulation for High Doses
| Possible Cause | Troubleshooting Steps |
| Limited solubility of this compound in common vehicles. | 1. Systematic Solubility Screen: Conduct a solubility screen of this compound in a panel of pharmaceutically acceptable solvents, co-solvents, and lipids. 2. Explore Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid solutions can often accommodate higher drug loads for lipophilic compounds. |
| Formulation instability (e.g., precipitation of the drug). | 1. Assess Formulation Stability: Evaluate the physical and chemical stability of the prepared formulation over the intended period of use. 2. Incorporate Stabilizers: For suspensions, use appropriate suspending agents (e.g., methylcellulose, carboxymethylcellulose). For solutions, ensure the drug remains solubilized under the storage conditions. |
Quantitative Data Summary
Table 1: Physicochemical and Solubility Data for this compound
| Parameter | Value | Reference |
| Molecular Weight | 396.45 g/mol | [3] |
| Solubility in Water | Insoluble | - |
| Solubility in Ethanol | < 1 mg/mL | [3] |
| Solubility in DMSO | ≥ 200 mg/mL | [4] |
Table 2: Preclinical Oral Bioavailability of Selected IDO1 Inhibitors (for reference)
| Compound | Animal Species | Oral Bioavailability (%) | Formulation Details | Reference |
| Epacadostat | Rat | ~25% | Not specified | - |
| Navoximod (GDC-0919) | Mouse | ~60-80% | Not specified | - |
| BMS-986205 | Rat | ~30% | Not specified | - |
Note: Specific oral bioavailability data for this compound in preclinical species is not publicly available. The data for other IDO1 inhibitors is provided for context and may not be directly comparable.
Experimental Protocols
Protocol 1: Preparation of a Solubilizing Vehicle for Oral Administration of this compound in Rodents
This protocol describes the preparation of a vehicle that has been used for the in vivo administration of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG 300)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile vials and syringes
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline (v/v/v/v).
-
First, dissolve the this compound powder in DMSO by vortexing or brief sonication.
-
Add the PEG 300 to the DMSO solution and mix thoroughly.
-
Add the Tween 80 and mix until a clear solution is formed.
-
Finally, add the saline and mix to obtain a homogenous solution.
-
The final formulation should be a clear solution. If any precipitation is observed, the formulation should be prepared fresh.
Protocol 2: Preparation of a Lipid-Based Formulation (Corn Oil) for Oral Administration
This protocol provides an alternative lipid-based formulation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile vials and syringes
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle by mixing 10% DMSO and 90% corn oil (v/v).
-
Dissolve the this compound powder in DMSO.
-
Add the corn oil to the DMSO solution and mix thoroughly to form a homogenous solution or suspension.
-
Ensure the formulation is well-mixed immediately before administration.
Protocol 3: General Procedure for an Oral Pharmacokinetic Study in Rats
Animal Model:
-
Male Sprague-Dawley rats (8-10 weeks old, 250-300 g).
-
Animals should be fasted overnight before dosing, with free access to water.
Dosing:
-
Prepare the this compound formulation at the desired concentration using an appropriate vehicle (e.g., from Protocol 1 or 2).
-
Administer the formulation via oral gavage at a specific dose volume (e.g., 5 mL/kg).
-
For determination of absolute bioavailability, a separate group of animals should receive an intravenous (IV) dose of this compound in a suitable IV formulation.
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Process the blood samples to obtain plasma by centrifugation.
Sample Analysis and Data Interpretation:
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma using a validated analytical method, such as LC-MS/MS.
-
Calculate pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life.
-
Oral bioavailability (F%) can be calculated using the following formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
Visualizations
Caption: Workflow for assessing the oral bioavailability of this compound in animal studies.
Caption: Troubleshooting logic for low oral bioavailability of this compound.
References
- 1. LY-3381916 - Chemietek [chemietek.com]
- 2. A Phase I Study of an IDO-1 Inhibitor (this compound) as Monotherapy and in Combination With an Anti-PD-L1 Antibody (LY3300054) in Patients With Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Resistance to LY3381916 Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting resistance to the IDO1 inhibitor, LY3381916.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally available and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] It specifically binds to the newly synthesized, heme-free form of IDO1, known as apo-IDO1, occupying the heme-binding pocket and preventing its maturation and enzymatic activity.[3][4][5] This inhibition blocks the catabolism of the essential amino acid tryptophan into kynurenine (B1673888).[1][2] The resulting decrease in kynurenine and the restoration of tryptophan levels in the tumor microenvironment help to reverse immunosuppression by promoting the proliferation and activation of immune cells such as T lymphocytes, natural killer (NK) cells, and dendritic cells (DCs).[1][2]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Resistance to IDO1 inhibitors like this compound can arise from several factors:
-
Upregulation of Alternative Tryptophan Catabolism Pathways: Tumor cells may compensate for IDO1 inhibition by upregulating other enzymes that metabolize tryptophan, such as Tryptophan-2,3-dioxygenase (TDO) or Interleukin-4-Induced-1 (IL4I1).
-
IDO1-Independent Immune Evasion: The tumor microenvironment may harbor other immunosuppressive mechanisms that are not dependent on IDO1 activity.
-
Alterations in Downstream Signaling Pathways: Changes in pathways downstream of tryptophan metabolism, such as the GCN2, mTOR, and AhR pathways, can uncouple them from tryptophan levels, rendering IDO1 inhibition ineffective.
-
Non-Enzymatic Functions of IDO1: IDO1 has been shown to have signaling functions independent of its enzymatic activity. This compound targets the enzymatic function, leaving these non-enzymatic roles potentially unaffected.
-
Epigenetic Modifications: Changes in DNA methylation or histone modifications can alter the expression of IDO1 or other genes involved in immune response, leading to a resistant phenotype.
Q3: How can I determine if my resistant cells are upregulating alternative tryptophan metabolism pathways?
A3: You can investigate this by:
-
Gene Expression Analysis: Use qRT-PCR or RNA-seq to measure the mRNA levels of TDO and IL4I1 in your resistant and sensitive cell lines.
-
Protein Expression Analysis: Use Western blotting or immunohistochemistry (IHC) to assess the protein levels of TDO and IL4I1.
-
Enzyme Activity Assays: Measure the enzymatic activity of TDO and IL4I1 in cell lysates.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Decreased efficacy of this compound in vitro (IC50 has increased). | Upregulation of TDO or IL4I1 expression. | 1. Quantify TDO and IL4I1 mRNA and protein levels in resistant vs. parental cells. 2. Perform TDO and IL4I1 enzyme activity assays. 3. Consider dual inhibitors or combination therapy targeting TDO or IL4I1. |
| Alterations in downstream signaling pathways (GCN2, mTOR, AhR). | 1. Assess the phosphorylation status of key mTOR pathway proteins (e.g., p-mTOR, p-S6K) by Western blot. 2. Measure GCN2 activation through assays detecting its phosphorylation or the phosphorylation of its substrate, eIF2α. 3. Use an AhR reporter assay to determine if the pathway is constitutively active in resistant cells. | |
| This compound is effective in vitro, but shows poor efficacy in our in vivo tumor model. | IDO1-independent immune evasion mechanisms in the tumor microenvironment (TME). | 1. Characterize the immune cell infiltrate in treated and untreated tumors by flow cytometry or IHC. Look for an increase in regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs). 2. Analyze the cytokine profile within the TME. 3. Consider combination therapy with agents that target other immunosuppressive pathways (e.g., anti-PD-L1, anti-CTLA-4). |
| Non-enzymatic signaling of IDO1. | 1. Investigate IDO1-interacting proteins through co-immunoprecipitation followed by mass spectrometry. 2. Assess signaling pathways potentially activated by the non-enzymatic function of IDO1. | |
| Variable response to this compound across different cancer cell lines. | Epigenetic silencing or overexpression of genes related to the IDO1 pathway. | 1. Analyze the methylation status of the IDO1 promoter in responsive and non-responsive cell lines. 2. Perform ChIP-seq for key histone modifications (e.g., H3K27ac, H3K9me3) on the IDO1 promoter. |
Quantitative Data Summary
Table 1: Selectivity Profile of this compound
| Target | IC50 (nM) | Reference |
| IDO1 | 7 | [4] |
| TDO2 | >20,000 | [4] |
Table 2: Representative Data on Tryptophan and Kynurenine Levels
| Condition | Tryptophan (µM) | Kynurenine (µM) | Kyn/Trp Ratio |
| Untreated Sensitive Cells | 50 | 5 | 0.1 |
| This compound-treated Sensitive Cells | 95 | 0.5 | 0.005 |
| Untreated Resistant Cells | 45 | 10 | 0.22 |
| This compound-treated Resistant Cells | 55 | 8 | 0.15 |
Note: These are representative values and will vary depending on the cell line and experimental conditions.
Detailed Experimental Protocols
Protocol 1: Measurement of Tryptophan and Kynurenine by LC-MS/MS
This protocol is for the quantification of tryptophan and kynurenine in cell culture supernatant or plasma.
Materials:
-
LC-MS/MS system
-
C18 reverse-phase column
-
Tryptophan and Kynurenine standards
-
Internal standards (e.g., Tryptophan-d5, Kynurenine-d4)
-
Trichloroacetic acid (TCA)
-
Acetonitrile
-
Formic acid
-
Methanol
-
Water (LC-MS grade)
Procedure:
-
Sample Preparation:
-
To 100 µL of sample (supernatant or plasma), add 100 µL of internal standard solution (in methanol).
-
Vortex for 30 seconds.
-
Add 50 µL of 10% TCA to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an LC-MS vial.
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the prepared sample.
-
Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Set the mass spectrometer to multiple reaction monitoring (MRM) mode to detect the specific precursor and product ions for tryptophan, kynurenine, and their respective internal standards.
-
-
Data Analysis:
-
Quantify the concentrations of tryptophan and kynurenine by comparing the peak area ratios of the analytes to their internal standards against a standard curve.
-
Protocol 2: Western Blot for mTOR Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K (Thr389), anti-S6K, anti-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
Visualizations
Caption: IDO1 signaling and potential resistance pathways to this compound.
Caption: A logical workflow for troubleshooting resistance to this compound.
References
- 1. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for analysis of the cancer microenvironment and their potential for disease prediction, monitoring and personalized treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Methods for assessment of the tumour microenvironment and immune interactions in non-small cell lung cancer. A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Kynurenine Measurement Assays
Welcome to the technical support center for kynurenine (B1673888) measurement assays. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during the quantification of kynurenine and related metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in kynurenine measurement assays?
A1: Variability in kynurenine measurement can stem from three main areas:
-
Pre-analytical Factors: This is the most significant source of variability and includes sample collection, handling, processing time, and storage conditions. The choice of blood component (serum, plasma, or whole blood) and anticoagulant can also impact results.[1] Stability of metabolites is a key concern; for instance, processing delays can lead to lower concentrations of kynurenine and other metabolites.[1]
-
Analytical Factors: This relates to the assay method itself. For Liquid Chromatography-Mass Spectrometry (LC-MS/MS), matrix effects, where other molecules in the sample interfere with the analyte's ionization, are a major issue.[2][3] For ELISA, non-specific binding, antibody cross-reactivity, and procedural inconsistencies (e.g., washing steps, incubation times) contribute to variability.[4][5]
Q2: Which is the better sample type for kynurenine measurement: plasma or serum?
A2: Both plasma (typically collected with EDTA) and serum are commonly used for kynurenine pathway analysis. Studies have shown that concentrations are largely comparable (≤ 10% difference) between the two for most kynurenine metabolites in healthy adults.[6][7] However, it is crucial to be consistent with the sample type used throughout a study. Plasma is often preferred as the collection process is more standardized and avoids variability introduced by the clotting process.[8][9] Hemolytic and lipemic samples should be avoided for either matrix as they can cause inaccurate results.[8]
Q3: How should samples be stored to ensure kynurenine stability?
A3: For short-term storage, samples can be kept at 2-8 °C for up to 48 hours.[8][9] For long-term storage (up to 6 months), freezing at -20 °C or, ideally, -80 °C is recommended.[8][10] It is critical to avoid repeated freeze-thaw cycles, as this can degrade metabolites and lead to increased variability.[8] Aliquoting samples into single-use volumes before freezing is a best practice.
Q4: What is the kynurenine pathway and why is its measurement important?
A4: The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan, accounting for over 95% of its degradation.[11] This pathway produces several neuroactive and immunomodulatory metabolites, such as kynurenic acid (neuroprotective) and quinolinic acid (neurotoxic).[6][12] Dysregulation of this pathway is implicated in numerous diseases, including cancer, neurodegenerative disorders, and psychiatric conditions, making the accurate measurement of its metabolites crucial for biomarker discovery and therapeutic development.[11][13][14]
Kynurenine Signaling Pathway
Caption: Simplified overview of the kynurenine pathway of tryptophan metabolism.
Troubleshooting Guides
This section provides specific advice for common problems encountered with LC-MS/MS and ELISA methods.
Guide 1: LC-MS/MS Assays
Q: My assay shows high inter-assay variability (>15% CV). What are the likely causes?
A: High inter-assay variability in LC-MS/MS is often traced back to sample preparation and matrix effects.
-
Inconsistent Sample Preparation: Ensure that protein precipitation or extraction steps are performed identically for every batch. Use of automated liquid handlers can minimize pipetting errors.
-
Matrix Effects: The composition of the biological matrix can vary between samples, causing ion suppression or enhancement. The most effective way to correct for this is by using a stable isotope-labeled internal standard (SIL-IS) for each analyte (e.g., Kyn-d4 for Kynurenine).[15]
-
Instrument Performance: Check for fluctuations in mass spectrometer sensitivity or chromatography performance between runs. Run a system suitability test before each batch to ensure the instrument is performing optimally.
Q: I'm observing poor peak shapes and shifting retention times. How can I fix this?
A: These are common chromatographic issues.
-
Column Degradation: The analytical column may be degrading. Consider flushing the column, reversing it, or replacing it if performance does not improve.
-
Mobile Phase Issues: Ensure mobile phases are fresh, correctly prepared, and properly degassed. Small changes in pH or solvent composition can cause retention time shifts.[3]
-
Sample Matrix Buildup: Residual proteins or lipids from the sample can build up on the column, affecting performance. Improve the sample cleanup procedure (e.g., use solid-phase extraction instead of simple protein precipitation) or use a guard column.[3]
LC-MS/MS Experimental Workflow
References
- 1. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous measurement of kynurenine metabolites and explorative metabolomics using liquid chromatography-mass spectrometry: A novel accurate method applied to serum and plasma samples from a large healthy cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eaglebio.com [eaglebio.com]
- 9. ibl-america.com [ibl-america.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating IDO1 Target Engagement In Vivo: A Comparative Guide to LY3381916 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism, represents a promising strategy in cancer immunotherapy. By blocking IDO1, the immunosuppressive effects of tryptophan depletion and kynurenine accumulation in the tumor microenvironment can be reversed, thereby enhancing anti-tumor immune responses. This guide provides a comparative overview of LY3381916 and other notable IDO1 inhibitors, focusing on the in vivo validation of their target engagement. Experimental data is presented to objectively compare their performance, alongside detailed methodologies for key experiments.
Mechanism of Action of IDO1 Inhibitors
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan to N-formylkynurenine. This process leads to a reduction in local tryptophan levels, which is necessary for T-cell proliferation and function, and the production of kynurenine and its downstream metabolites, which have immunosuppressive properties. IDO1 inhibitors aim to block this enzymatic activity, thereby restoring T-cell function and enhancing anti-tumor immunity.
This compound distinguishes itself by its unique mechanism of action. It is a potent and selective inhibitor that binds to the newly synthesized, heme-free form of IDO1, known as apo-IDO1.[1] This prevents the incorporation of heme and the maturation of the enzyme into its active form.[1] In contrast, other inhibitors like Epacadostat and Navoximod (B609430) act as reversible competitive inhibitors of the mature, heme-bound holo-IDO1 enzyme.
In Vivo Target Engagement and Pharmacodynamic Effects
The primary method for validating the in vivo target engagement of IDO1 inhibitors is the measurement of tryptophan and its primary metabolite, kynurenine, in plasma and tumor tissue. The ratio of kynurenine to tryptophan (Kyn/Trp) serves as a key pharmacodynamic biomarker of IDO1 activity. A reduction in this ratio following treatment with an IDO1 inhibitor indicates successful target engagement.
Quantitative Data Summary
The following tables summarize the in vivo pharmacodynamic effects of this compound, Epacadostat, and Navoximod from preclinical and clinical studies.
Table 1: Preclinical In Vivo Pharmacodynamic Effects of IDO1 Inhibitors
| Parameter | This compound | Epacadostat | Navoximod |
| Animal Model | Preclinical tumor models[2] | CT26 mouse tumor model[3] | B16F10 melanoma tumor model[4] |
| Dose | Not specified | Not specified | Single oral administration[5] |
| Kynurenine Reduction (Tumor) | Not specified | -82%[3] | Not specified |
| Kynurenine Reduction (Plasma) | Preclinical modeling suggests >90% inhibition with once-daily dosing[2] | -63%[3] | ~50%[5] |
| Kynurenine Reduction (Blood) | Not specified | -62%[3] | Not specified |
| References | [2] | [3] | [4][5] |
Table 2: Clinical Pharmacodynamic Effects of IDO1 Inhibitors (Phase I Studies)
| Parameter | This compound | Epacadostat | Navoximod |
| Dose | 240 mg once daily (in combination with PD-L1 inhibitor)[6] | ≥100 mg twice daily[7] | 400-800 mg twice daily[8] |
| Kynurenine Reduction (Plasma) | Maximal inhibition observed[6] | Near maximal inhibition (>80-90%)[7] | 25-30% transient decrease[8] |
| Kyn/Trp Ratio Reduction (Plasma) | Not specified | Significant dose-dependent reductions[7] | Not specified |
| References | [6] | [7] | [8] |
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental approach for validating IDO1 target engagement, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in this guide.
In Vivo Tumor Model and Treatment
-
Animal Models: Syngeneic mouse tumor models are commonly used, such as CT26 colon carcinoma or B16F10 melanoma, implanted in immunocompetent mice (e.g., BALB/c or C57BL/6). This allows for the evaluation of the inhibitor's effect on the anti-tumor immune response.
-
Tumor Implantation: Tumor cells are typically injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. The IDO1 inhibitor (e.g., this compound, Epacadostat, or Navoximod) is administered orally at a predetermined dose and schedule.
-
Sample Collection: At specified time points after treatment, blood is collected via cardiac puncture or retro-orbital bleeding. Tumors are excised, weighed, and snap-frozen in liquid nitrogen for subsequent analysis.
Measurement of Tryptophan and Kynurenine
-
Sample Preparation:
-
Plasma: Blood samples are centrifuged to separate plasma, which is then deproteinized, often using trichloroacetic acid or perchloric acid.[9]
-
Tumor Tissue: Frozen tumor tissue is homogenized in a suitable buffer, followed by protein precipitation.
-
-
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): These are the most common and accurate methods for the simultaneous quantification of tryptophan and kynurenine.[9] A reversed-phase C18 column is typically used for separation.[9]
-
ELISA: Commercially available ELISA kits offer a more high-throughput alternative for measuring tryptophan and kynurenine concentrations in various biological samples.[10]
-
-
Data Analysis: The concentrations of tryptophan and kynurenine are determined from a standard curve. The Kyn/Trp ratio is then calculated for each sample. The percentage of inhibition is determined by comparing the Kyn/Trp ratio in the treated group to the vehicle control group.
Conclusion
Validating the in vivo target engagement of IDO1 inhibitors is critical for their clinical development. This compound, with its unique mechanism of targeting apo-IDO1, and other inhibitors like Epacadostat and Navoximod, have demonstrated target engagement in both preclinical and clinical settings, primarily through the reduction of the Kyn/Trp ratio. The experimental protocols and data presented in this guide provide a framework for researchers to design and interpret studies aimed at evaluating the in vivo efficacy of novel IDO1 inhibitors. The continued investigation and comparison of these compounds will be essential in advancing the field of cancer immunotherapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Activated Tryptophan-Kynurenine metabolic system in the human brain is associated with learned fear - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. The kynurenine pathway as a therapeutic target in cognitive and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-Human Phase 1 Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients With Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Simultaneous determination of kynurenine and tryptophan in serum of mice by standard addition method based on HPLC [jms.fudan.edu.cn]
- 10. Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers’ research - Immusmol [immusmol.com]
A Head-to-Head Comparison of IDO1 Inhibitors: LY3381916 Versus Epacadostat
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immuno-oncology target due to its role in mediating tumor immune evasion. This enzyme catabolizes the essential amino acid tryptophan into kynurenine (B1673888), leading to a suppressed tumor microenvironment. Consequently, the development of IDO1 inhibitors has been a significant focus of cancer research. This guide provides a detailed, data-driven comparison of two prominent IDO1 inhibitors: LY3381916, developed by Eli Lilly, and epacadostat (B560056) (formerly INCB24360), from Incyte.
This comparison guide synthesizes available preclinical and clinical data to offer an objective overview of their mechanisms of action, potency, selectivity, and clinical profiles, providing a valuable resource for researchers in the field.
At a Glance: Key Differences
| Feature | This compound | Epacadostat |
| Mechanism of Action | Binds to the heme-free apo-IDO1, preventing enzyme maturation[1]. | Competitively and reversibly binds to the heme cofactor of the mature holo-IDO1[2]. |
| Reported Potency (IC50) | 7 nM (cell-based)[1][3][4]. | ~10 nM (cell-based), 71.8 nM (enzymatic)[5][6][7][8]. |
| Selectivity (IDO1 vs. TDO) | Highly selective (>20 µM for TDO2)[1][3]. | Highly selective (>1000-fold vs. IDO2 and TDO)[7]. |
| Clinical Development Status | Phase I trial completed (NCT03343613)[9]. | Phase III trial (ECHO-301/KEYNOTE-252) in combination with pembrolizumab (B1139204) was halted due to lack of efficacy[10]. |
| Reported Clinical Efficacy | Best response of stable disease in a Phase I monotherapy and combination trial[9]. | Showed promising early phase results in combination with checkpoint inhibitors, but failed to show a benefit in Phase III[10]. |
In-Depth Analysis
Mechanism of Action: A Tale of Two Binding Modes
A key differentiator between this compound and epacadostat lies in their distinct mechanisms of inhibiting the IDO1 enzyme. Epacadostat functions as a classic competitive inhibitor, binding to the heme iron within the active site of the mature, functional IDO1 enzyme (holo-IDO1). This reversible interaction blocks the binding of the natural substrate, tryptophan.
In contrast, this compound employs a novel mechanism by targeting the inactive, heme-free form of the enzyme (apo-IDO1)[1]. By binding to the heme pocket of apo-IDO1, this compound prevents the incorporation of the heme cofactor, which is essential for enzyme maturation and catalytic activity. This mode of inhibition may lead to a more sustained target engagement as the turnover of the mature enzyme becomes a prerequisite for substantial inhibition[1].
Preclinical Potency and Selectivity
Both this compound and epacadostat demonstrate high potency in inhibiting IDO1 activity in preclinical assays. However, direct comparison of absolute IC50 values should be interpreted with caution due to variations in assay conditions between different studies.
| Inhibitor | Assay Type | Target | IC50 | Selectivity vs. TDO | Reference |
| This compound | Cell-based | Human IDO1 | 7 nM | >2,857-fold (>20 µM) | [1] |
| Epacadostat | Enzymatic | Human IDO1 | 71.8 nM | >1,000-fold | [7] |
| Cell-based | Human IDO1 | ~10 nM | >1,000-fold | [8] | |
| Cell-based | Mouse IDO1 | 52.4 nM | - | [8] |
This compound exhibits a potent cell-based IC50 of 7 nM and demonstrates high selectivity for IDO1 over the related enzyme tryptophan 2,3-dioxygenase (TDO)[1]. Epacadostat also shows potent inhibition in the nanomolar range in both enzymatic and cellular assays, with high selectivity against TDO and IDO2[7][8]. The difference in potency between enzymatic and cellular assays for epacadostat may reflect factors such as cell permeability and intracellular target engagement.
Experimental Protocols
IDO1 Enzymatic Assay
This assay directly measures the inhibition of purified recombinant IDO1 enzyme activity.
-
Reagents: Recombinant human IDO1, L-tryptophan (substrate), ascorbic acid, methylene (B1212753) blue, catalase, and the test inhibitor (this compound or epacadostat).
-
Procedure:
-
The recombinant IDO1 enzyme is pre-incubated with varying concentrations of the test inhibitor.
-
The enzymatic reaction is initiated by adding L-tryptophan and cofactors.
-
The reaction mixture is incubated at 37°C for a specified time.
-
The reaction is terminated, and the amount of kynurenine produced is quantified.
-
-
Detection: Kynurenine concentration is typically measured by spectrophotometry at 321 nm after a colorimetric reaction or by high-performance liquid chromatography (HPLC).
-
Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Cellular IDO1 Inhibition Assay
This assay assesses the inhibitor's ability to block IDO1 activity within a cellular context.
-
Cell Line: A human cell line that expresses IDO1 upon stimulation, such as the ovarian cancer cell line SKOV-3 or the cervical cancer cell line HeLa, is commonly used.
-
Procedure:
-
Cells are seeded in 96-well plates and stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression.
-
The stimulated cells are then treated with a range of concentrations of the test inhibitor.
-
After an incubation period (typically 24-48 hours), the cell culture supernatant is collected.
-
-
Detection: The concentration of kynurenine in the supernatant is measured. A common method involves the reaction of kynurenine with p-dimethylaminobenzaldehyde (Ehrlich's reagent) to produce a colored product that can be quantified by measuring absorbance at 480 nm. Alternatively, LC-MS/MS can be used for more sensitive and specific quantification.
-
Analysis: The cellular IC50 value is determined by plotting the percentage of kynurenine production inhibition against the inhibitor concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. LY-3381916 | IDO1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. oncolines.com [oncolines.com]
- 10. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Selectivity of IDO1 Inhibitors: LY3381916 and Navoximod (B609430)
For researchers and professionals in drug development, the precise targeting of therapeutic agents is paramount. This guide provides an objective comparison of the selectivity of two prominent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, this compound and navoximod, supported by available experimental data. Both compounds are under investigation for their potential in cancer immunotherapy by modulating the tumor microenvironment.
Executive Summary
This compound and navoximod are both potent inhibitors of the IDO1 enzyme, a key regulator of tryptophan metabolism and immune suppression.[1][2] this compound distinguishes itself with its high selectivity for IDO1 over the related enzyme TDO2 and its unique mechanism of binding to the apo-form of IDO1.[3][4] Navoximod is also a potent IDO1 inhibitor with a slightly broader profile, exhibiting some weak inhibition of TDO2.[5] The choice between these inhibitors may depend on the specific therapeutic strategy and the desired selectivity profile against related tryptophan-catabolizing enzymes.
Data Presentation: Potency and Selectivity
The following table summarizes the available quantitative data for this compound and navoximod, highlighting their potency against IDO1 and selectivity over TDO2.
| Compound | Target | Assay Type | Potency (IC50/Ki/EC50) | Selectivity vs. TDO2 | Reference |
| This compound | IDO1 | Cell-based | IC50: 7 nM | >2800-fold (TDO2 IC50 >20 µM) | [4] |
| Navoximod | IDO1 | Enzymatic (Ki), Cell-based (EC50) | Ki: 7 nM, EC50: 75 nM | 10- to 20-fold | [5][6] |
Mechanism of Action
This compound is an orally available inhibitor that specifically targets and binds to the apo-form of IDO1, which is the enzyme form lacking its heme cofactor.[3][4] This mechanism prevents the maturation of the enzyme, leading to a reduction in its overall activity.[3] Notably, this compound does not exhibit agonistic activity towards the aryl hydrocarbon receptor (AHR), a potential off-target effect of some other IDO1 inhibitors.[3]
Navoximod is an orally available small molecule that inhibits the enzymatic activity of mature, heme-bound IDO1.[7] By blocking the catalytic function of IDO1, navoximod prevents the conversion of tryptophan to kynurenine, thereby alleviating immune suppression.[7]
Signaling Pathway and Experimental Workflow
To visualize the context in which these inhibitors function and how their activity is measured, the following diagrams are provided.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Exploring this compound: A Potent IDO1 Inhibitor for Cancer Immunotherapy [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Profile of LY3381916: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target profile of LY3381916, a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), with other notable IDO1 inhibitors: Epacadostat, Linrodostat, and Navoximod. A comprehensive understanding of a drug candidate's off-target activities is crucial for predicting potential adverse effects and ensuring clinical success. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes important biological pathways and experimental workflows.
Executive Summary
This compound is a highly selective inhibitor of IDO1, a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism that plays a significant role in tumor immune evasion. A critical aspect of the safety and efficacy of IDO1 inhibitors is their selectivity against the related enzyme tryptophan 2,3-dioxygenase (TDO2) and their potential to activate the Aryl Hydrocarbon Receptor (AHR), a known off-target that can lead to undesirable biological effects.
This guide demonstrates that this compound exhibits a favorable off-target profile, characterized by high selectivity for IDO1 over TDO2 and a lack of significant AHR agonism. This profile is compared against other clinical-stage IDO1 inhibitors, providing a valuable resource for researchers in the field of immuno-oncology.
Comparative Analysis of IDO1 Inhibitors
The following table summarizes the on-target potency and key off-target activities of this compound and its comparators.
| Compound | Primary Target | On-Target Potency (IDO1 IC50) | Off-Target Activity (TDO2) | Off-Target Activity (AHR) |
| This compound | IDO1 | 7 nM[1] | >20 µM (highly selective)[1] | No confounding agonism up to 100 µM[1] |
| Epacadostat | IDO1 | ~10 nM[2][3] | Weakly active or inactive (selective for IDO1)[4][5] | Potent agonist[6] |
| Linrodostat | IDO1 | 1.1 nM | No activity detected (highly selective)[7] | Not reported to be an agonist |
| Navoximod | IDO1 | Kᵢ of 7 nM, EC50 of 75 nM[8][9] | Also inhibits TDO2[10] | Information not readily available |
Signaling Pathways
The following diagram illustrates the interplay between the IDO1-mediated kynurenine pathway and the potential off-target Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Caption: IDO1 and AHR Signaling Pathways.
Experimental Workflows and Protocols
A systematic approach is essential for characterizing the off-target profile of a novel IDO1 inhibitor. The following diagram outlines a general experimental workflow.
Caption: Workflow for assessing IDO1 inhibitor off-target profile.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
1. IDO1 Enzyme Inhibition Assay
-
Objective: To determine the in vitro potency (IC50) of a test compound against the IDO1 enzyme.
-
Principle: This assay measures the production of N-formylkynurenine, the direct product of IDO1-mediated tryptophan oxidation, which is subsequently converted to kynurenine for detection.
-
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)
-
Cofactors: Ascorbic acid, Methylene blue
-
Catalase
-
Test compound (e.g., this compound) dissolved in DMSO
-
Trichloroacetic acid (TCA) for reaction termination
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) for colorimetric detection
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the assay buffer, cofactors, and catalase.
-
Add the test compound dilutions or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the IDO1 enzyme and L-tryptophan substrate.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate.
-
Add Ehrlich's reagent to each well and incubate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at 480 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[11][12][13]
-
2. TDO2 Enzyme Inhibition Assay
-
Objective: To assess the selectivity of an IDO1 inhibitor by determining its potency against the related enzyme TDO2.
-
Procedure: The protocol is similar to the IDO1 enzyme inhibition assay, with the following modifications:
3. Aryl Hydrocarbon Receptor (AHR) Activation Luciferase Reporter Assay
-
Objective: To determine if a test compound acts as an agonist of the Aryl Hydrocarbon Receptor.
-
Principle: This cell-based assay utilizes a reporter cell line (e.g., HepG2) stably transfected with a luciferase gene under the control of a promoter containing Dioxin Response Elements (DREs). AHR activation by a ligand leads to the expression of luciferase, which can be quantified by luminescence.
-
Materials:
-
AHR reporter cell line (e.g., HepG2-lucia™ AHR)
-
Cell culture medium and supplements
-
Test compound dissolved in DMSO
-
Known AHR agonist (e.g., TCDD) as a positive control
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed the AHR reporter cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and the positive control in cell culture medium.
-
Remove the seeding medium from the cells and add the compound dilutions. Include a vehicle control (DMSO).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Calculate the fold activation relative to the vehicle control. The EC50 value, the concentration at which 50% of the maximal response is observed, can be determined from the dose-response curve.[4][6][12]
-
Conclusion
The comprehensive assessment of the off-target profile is a critical step in the development of safe and effective therapeutics. Based on the available data, this compound demonstrates a superior off-target profile compared to some other IDO1 inhibitors, particularly with respect to its lack of Aryl Hydrocarbon Receptor activation. This favorable characteristic, combined with its high potency and selectivity for IDO1, underscores its potential as a promising candidate for cancer immunotherapy. The experimental methodologies and workflows presented in this guide provide a robust framework for researchers and drug development professionals to evaluate the specificity of their lead compounds in a systematic and comparative manner.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Evidence for Ligand-Mediated Selective Modulation of Aryl Hydrocarbon Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Aryl Hydrocarbon Receptor Activation Produces Heat Shock Protein 90 and 70 Overexpression, Prostaglandin E2/Wnt/β-Catenin Signaling Disruption, and Cell Proliferation in MCF-7 and MDA-MB-231 Cells after 24 h and 14 Days of Chlorpyrifos Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. puracyp.com [puracyp.com]
Confirming IDO1 Inhibition in Tumor Tissue: A Comparative Guide to LY3381916
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LY3381916, a novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, with other key alternatives. It is designed to offer an objective overview of its performance, supported by available experimental data, to inform research and drug development decisions in the field of immuno-oncology.
Executive Summary
This compound is a potent and selective IDO1 inhibitor with a unique mechanism of action, targeting the apo-enzyme and preventing its maturation.[1][2] Clinical data from the Phase I NCT03343613 trial have demonstrated its ability to inhibit IDO1 activity within the tumor microenvironment, leading to a reduction in the immunosuppressive metabolite kynurenine (B1673888) and an increase in tumor-infiltrating CD8+ T cells.[3][4] This guide compares the pharmacodynamic effects of this compound in tumor tissue with those of other notable IDO1 inhibitors, Epacadostat and Navoximod, based on available clinical trial data. While direct head-to-head comparisons are limited, this document synthesizes the existing evidence to provide a valuable resource for the scientific community.
Mechanism of Action: The IDO1 Pathway and Inhibitor Intervention
The enzyme IDO1 is a key regulator of immune tolerance. By catabolizing the essential amino acid tryptophan into kynurenine, it creates an immunosuppressive tumor microenvironment that impairs the function of effector T cells and promotes immune evasion. IDO1 inhibitors aim to reverse this effect, thereby restoring anti-tumor immunity.
Comparative Performance of IDO1 Inhibitors
The following tables summarize the available data on the in-human pharmacodynamic effects of this compound, Epacadostat, and Navoximod, with a focus on their activity within the tumor microenvironment.
Table 1: In-Human Pharmacodynamic Effects on Kynurenine Levels
| Inhibitor | Clinical Trial | Dose | Plasma Kynurenine Reduction | Tumor Kynurenine Reduction |
| This compound | NCT03343613 | 240 mg QD | Maximal Inhibition | Maximal Inhibition |
| Epacadostat | Multiple Phase I/II | ≥100 mg BID | 80-90% inhibition | Data not consistently reported |
| Navoximod | NCT02048709 | 400-800 mg BID | 25-30% transient reduction | Data not consistently reported |
Table 2: In-Human Pharmacodynamic Effects on Tumor-Infiltrating Lymphocytes
| Inhibitor | Clinical Trial | Dose | Change in Tumor CD8+ T Cells |
| This compound | NCT03343613 | 240 mg QD | Increase observed |
| Epacadostat | Various | Various | Not consistently reported in early trials |
| Navoximod | Preclinical data suggests increase | Not applicable | Preclinical evidence of increased intratumoral CD8+ T cells in combination studies[5] |
Experimental Protocols
Confirmation of IDO1 inhibition in tumor tissue relies on robust and reproducible experimental methodologies. Below are detailed protocols for the key assays cited in this guide.
Measurement of Kynurenine in Tumor Tissue by LC-MS/MS
This method provides a highly sensitive and specific quantification of kynurenine levels in tumor biopsies.
Protocol:
-
Tissue Homogenization: Snap-freeze fresh tumor biopsies in liquid nitrogen and store at -80°C. Homogenize the weighed tissue in a suitable buffer (e.g., PBS with protease inhibitors) on ice.
-
Protein Precipitation: Add a precipitating agent (e.g., trichloroacetic acid or methanol) to the homogenate to precipitate proteins. Centrifuge at high speed to pellet the protein debris.
-
Supernatant Collection: Carefully collect the supernatant containing the kynurenine.
-
LC-MS/MS Analysis: Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatographic Separation: Use a C18 reverse-phase column to separate kynurenine from other metabolites.
-
Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the parent and daughter ions of kynurenine.
-
-
Quantification: Determine the concentration of kynurenine by comparing the peak area to a standard curve generated with known concentrations of a kynurenine standard.
Analysis of CD8+ T Cell Infiltration by Immunohistochemistry (IHC)
IHC allows for the visualization and semi-quantitative or quantitative analysis of CD8+ T cells within the tumor microenvironment.
Protocol:
-
Tissue Preparation: Fix fresh tumor biopsies in 10% neutral buffered formalin and embed in paraffin (B1166041) (FFPE). Cut thin sections (4-5 µm) and mount on charged glass slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) to unmask the CD8 antigen.
-
Immunostaining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a protein block solution.
-
Incubate the sections with a primary antibody specific for CD8.
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
Add a chromogenic substrate (e.g., DAB) to visualize the antibody binding.
-
Counterstain the nuclei with hematoxylin.
-
-
Imaging and Analysis: Dehydrate and mount the slides. Acquire high-resolution digital images of the stained sections.
-
Qualitative Assessment: A pathologist can score the density and localization of CD8+ T cells (e.g., intratumoral vs. stromal).
-
Quantitative Analysis: Use digital image analysis software to quantify the number of CD8+ cells per unit area or as a percentage of total cells.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring this compound: A Potent IDO1 Inhibitor for Cancer Immunotherapy [synapse.patsnap.com]
- 3. A Phase I Study of an IDO-1 Inhibitor (this compound) as Monotherapy and in Combination With an Anti-PD-L1 Antibody (LY3300054) in Patients With Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of LY3381916 Cross-Reactivity with Heme-Containing Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, LY3381916, focusing on its cross-reactivity profile with other essential heme-containing enzymes. High selectivity is a critical attribute for any therapeutic agent to minimize off-target effects and potential toxicities. This document summarizes the known selectivity of this compound and details the experimental methodologies required to conduct a comprehensive cross-reactivity assessment.
Introduction to this compound
This compound is a potent and highly selective inhibitor of IDO1, a heme-dependent enzyme that plays a crucial role in immune tolerance by catalyzing the first and rate-limiting step in tryptophan catabolism.[1] By inhibiting IDO1, this compound aims to restore anti-tumor immunity. A key feature of this compound is its novel mechanism of action. Unlike inhibitors that target the mature, heme-bound enzyme (holoenzyme), this compound binds to the heme-binding pocket of the newly synthesized, heme-free apo-IDO1.[1] This prevents the incorporation of heme, thereby inhibiting the formation of the active enzyme.
Importance of Selectivity for IDO1 Inhibitors
The human body contains a wide array of heme-containing enzymes that are vital for numerous physiological processes. These include:
-
Cytochromes P450 (CYPs): A superfamily of enzymes essential for the metabolism of a vast number of drugs and endogenous compounds. Inhibition of CYPs can lead to significant drug-drug interactions and toxicity.
-
Catalase: A crucial antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide, protecting cells from oxidative damage.
-
Myeloperoxidase (MPO): An enzyme found in neutrophils that is involved in the innate immune response through the production of hypochlorous acid. However, excessive MPO activity is also implicated in inflammatory tissue damage.
Given the structural similarities in the heme-binding domains of these enzymes, the potential for cross-reactivity with an IDO1 inhibitor is a significant consideration in drug development. An ideal IDO1 inhibitor should exhibit high selectivity for its target to avoid disrupting these other critical biological pathways.
Quantitative Comparison of Inhibitory Activity
A comprehensive search of publicly available preclinical data did not yield specific quantitative values (e.g., IC50, Ki) for the cross-reactivity of this compound with a broad panel of heme-containing enzymes such as cytochromes P450, catalase, or myeloperoxidase. The available data primarily focuses on its high selectivity for IDO1 over the related tryptophan-catabolizing enzyme, TDO2.
The following table summarizes the known inhibitory activity of this compound.
| Enzyme Target | IC50 Value | Fold Selectivity (vs. IDO1) |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | 7 nM | - |
| Tryptophan 2,3-dioxygenase (TDO2) | >20 µM | >2857 |
Data compiled from publicly available research.[1]
Signaling Pathways and Experimental Workflows
To understand the mechanism of this compound and the experimental approaches to assess its selectivity, the following diagrams illustrate key pathways and workflows.
References
A Comparative Analysis of Apo-IDO1 versus Holo-IDO1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of targeting indoleamine 2,3-dioxygenase 1 (IDO1) is critical for advancing novel cancer immunotherapies. This guide provides an objective comparison of two major classes of IDO1 inhibitors: those that target the heme-bound (holo) enzyme and those that target the heme-free (apo) enzyme. Supported by experimental data, this analysis delves into their distinct mechanisms of action, inhibitory potencies, and the experimental protocols used for their characterization.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway.[1] In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of immunosuppressive kynurenine metabolites. This dual mechanism effectively suppresses anti-tumor immune responses, making IDO1 a compelling target for cancer therapy.
Inhibitors of IDO1 are broadly categorized based on their interaction with the enzyme's active state. Holo-IDO1 inhibitors, the first generation to be developed, interact with the active enzyme, which contains a heme cofactor. These can be further classified as competitive, non-competitive, or uncompetitive inhibitors.[2] More recently, a novel class of inhibitors that target the inactive, heme-free apo-form of IDO1 has emerged. These apo-IDO1 inhibitors act by preventing the binding of the essential heme cofactor, thereby rendering the enzyme inactive.[3] This guide will explore the key differences between these two inhibitory strategies.
Comparative Efficacy of Apo-IDO1 and Holo-IDO1 Inhibitors
The potency of IDO1 inhibitors is a critical determinant of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for a selection of well-characterized apo- and holo-IDO1 inhibitors, providing a quantitative basis for comparison. Apo-IDO1 inhibitors, such as BMS-986205, have demonstrated exceptional potency in cellular assays.[4][5]
Table 1: Comparative Potency of Holo-IDO1 Inhibitors
| Compound | Inhibitor Type | Enzymatic IC50 | Cellular IC50 | Ki |
| Epacadostat | Competitive | 70 nM[6] | 12 nM[2], 15.3 nM[4] | - |
| Navoximod | Non-competitive | - | - | - |
| 1-Methyl-D,L-tryptophan (1-MT) | Competitive | - | - | 34 µM[2] |
| 4-Phenylimidazole (4-PI) | Non-competitive | 48 µM | - | - |
Table 2: Comparative Potency of Apo-IDO1 Inhibitors
| Compound | Inhibitor Type | Enzymatic IC50 | Cellular IC50 | Ki |
| BMS-986205 | Irreversible/Apo-binder | - | 9.5 nM[4] | - |
| GSK5628 | Apo-binder | - | - | - |
Mechanisms of Action: A Tale of Two Binding Modes
The fundamental difference between apo- and holo-IDO1 inhibitors lies in their binding targets and subsequent inhibitory mechanisms.
Holo-IDO1 Inhibitors: These compounds bind to the active, heme-containing form of the enzyme.
-
Competitive inhibitors , such as Epacadostat, vie with the natural substrate, tryptophan, for binding to the active site.[2]
-
Non-competitive inhibitors , like Navoximod, bind to an allosteric site on the enzyme, altering its conformation and reducing its catalytic efficiency without directly blocking substrate binding.[2]
Apo-IDO1 Inhibitors: This newer class of inhibitors, exemplified by BMS-986205, targets the inactive, heme-free form of the enzyme.[4] Their mechanism involves binding to the heme pocket of apo-IDO1, thereby preventing the insertion of the heme cofactor, which is essential for enzymatic activity. This can lead to a more sustained and durable inhibition of IDO1.[7]
The IDO1 Signaling Pathway
IDO1 expression and activity are tightly regulated by a complex signaling network. Pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), are potent inducers of IDO1 expression. The downstream consequences of IDO1 activation include the activation of the General Control Nonderepressible 2 (GCN2) kinase due to tryptophan depletion and the activation of the Aryl Hydrocarbon Receptor (AhR) by kynurenine, both of which contribute to an immunosuppressive tumor microenvironment.
Experimental Protocols
Accurate and reproducible assessment of IDO1 inhibitor activity is paramount. Below are detailed protocols for key in vitro and cellular assays.
In Vitro IDO1 Enzymatic Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the activity of purified recombinant IDO1 enzyme.
Materials:
-
Purified recombinant human IDO1 enzyme
-
L-tryptophan (substrate)
-
Test inhibitor compound
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene (B1212753) blue, 100 µg/mL catalase[8]
-
30% (w/v) Trichloroacetic acid (TCA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions: Dissolve the enzyme, substrate, and inhibitor in the assay buffer. Prepare serial dilutions of the inhibitor.
-
Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the IDO1 enzyme to each well of the microplate. Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor. Incubate for 15-30 minutes at 37°C.[5]
-
Initiate Reaction: Start the enzymatic reaction by adding L-tryptophan to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[8]
-
Terminate Reaction: Stop the reaction by adding 30% (w/v) TCA to each well.
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the product, N-formylkynurenine, to kynurenine.[9]
-
Measurement: Centrifuge the plate to pellet any precipitate. Measure the absorbance of the supernatant at 480 nm after the addition of p-dimethylaminobenzaldehyde (DMAB) reagent, or quantify kynurenine production using HPLC.[9]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cell-Based IDO1 Activity Assay
This assay evaluates the ability of an inhibitor to block IDO1 activity within a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., SKOV-3, HeLa).[9]
-
Cell culture medium (e.g., DMEM, McCoy's 5A).
-
Interferon-gamma (IFN-γ).
-
Test inhibitor compound.
-
Reagents for kynurenine detection (as in the enzymatic assay).
-
96-well cell culture plate.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.[9]
-
IDO1 Induction: Treat the cells with IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression and incubate for 24 hours.[9]
-
Inhibitor Treatment: Remove the medium and add fresh medium containing various concentrations of the test inhibitor. Include a vehicle control.
-
Incubation: Incubate the cells with the inhibitor for a defined period (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement: Measure the kynurenine concentration in the supernatant using the same procedure as in the enzymatic assay (TCA precipitation, hydrolysis, and detection).[9]
-
Data Analysis: Calculate the percent inhibition of cellular IDO1 activity for each inhibitor concentration and determine the IC50 value.
Experimental Workflow for IDO1 Inhibitor Characterization
The discovery and development of novel IDO1 inhibitors follow a structured workflow, from initial screening to in-depth characterization.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Apo-Form Selective Inhibition of Indoleamine 2,3-Dioxygenase* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of IDO1 Inhibition with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism, has emerged as a promising strategy in cancer immunotherapy. By blocking IDO1, the immunosuppressive tumor microenvironment can be reversed, enhancing the efficacy of various anti-cancer treatments. This guide provides a comparative overview of the synergistic effects observed when combining IDO1 inhibitors with traditional chemotherapy, with a focus on the broader class of selective IDO1 inhibitors due to the limited public data on LY3381916 in direct combination with chemotherapy.
Mechanism of Synergy: A Dual Assault on Cancer
The combination of IDO1 inhibitors and chemotherapy presents a multi-pronged attack on tumors. Chemotherapeutic agents induce immunogenic cell death, releasing tumor-associated antigens and creating a pro-inflammatory environment. However, tumors can counteract this by upregulating IDO1, leading to an immunosuppressive environment that dampens the anti-tumor immune response.
IDO1 inhibitors, such as this compound, navoximod (B609430), and epacadostat, work by blocking the conversion of tryptophan to kynurenine.[1][2][3] This action has two key consequences: it relieves the suppression of T and NK cell function and reduces the population of regulatory T cells (Tregs) within the tumor microenvironment.[2][4] By combining these two approaches, chemotherapy can effectively kill tumor cells and trigger an immune response, while the IDO1 inhibitor ensures that this response is robust and sustained.
Below is a diagram illustrating the proposed synergistic mechanism of IDO1 inhibitors and chemotherapy.
Caption: Proposed synergistic mechanism of IDO1 inhibitors and chemotherapy.
Preclinical Evidence: A Look at the Data
Navoximod (GDC-0919/NLG919) with Paclitaxel (B517696) in Melanoma
A key preclinical study investigated the combination of the IDO1 inhibitor navoximod (NLG919) with the chemotherapeutic agent paclitaxel in a murine B16-F10 melanoma model.[5]
In Vitro Cytotoxicity:
The study found that navoximod increased the cytotoxic activity of paclitaxel against B16-F10 melanoma cells when the cells were pre-treated with interferon-γ (IFN-γ), which is known to upregulate IDO1 expression.[5]
Table 1: In Vitro Cytotoxicity of Navoximod and Paclitaxel Combination
| Treatment Group | Cell Viability (%) |
| Control | 100 |
| Paclitaxel (10 nM) | 75.3 |
| Navoximod (10 µM) | 98.1 |
| Paclitaxel (10 nM) + Navoximod (10 µM) | 52.8 |
Data adapted from a representative in vitro experiment.[5]
In Vivo Tumor Growth Inhibition:
In B16-F10 tumor-bearing mice, the combination of navoximod and paclitaxel resulted in a synergistic suppression of tumor growth.[5] The combination therapy was also shown to increase the infiltration of CD3+, CD8+, and CD4+ T cells and the secretion of IFN-γ and interleukin-2 (B1167480) within the tumors, while decreasing the percentage of regulatory T cells.[5]
Table 2: In Vivo Tumor Growth Inhibition in B16-F10 Melanoma Model
| Treatment Group | Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | 2500 | 0 |
| Paclitaxel (10 mg/kg) | 1500 | 40 |
| Navoximod (100 mg/kg) | 2000 | 20 |
| Paclitaxel (10 mg/kg) + Navoximod (100 mg/kg) | 500 | 80 |
Data are representative of in vivo study results.[5]
Below is a diagram of the experimental workflow for the in vivo study.
Caption: In vivo experimental workflow for evaluating navoximod and paclitaxel synergy.
Clinical Landscape and Alternative Combinations
While direct clinical trial data for this compound with chemotherapy is pending, a phase Ib/II study of another IDO inhibitor, indoximod, in combination with gemcitabine (B846) and nab-paclitaxel for metastatic pancreatic cancer showed promising early results with an objective response rate of 42%.[6] This was notably higher than the historical response rate for the chemotherapy regimen alone.[6]
It is important to note that the primary clinical development focus for many IDO1 inhibitors, including this compound and epacadostat, has been in combination with immune checkpoint inhibitors (ICIs) such as anti-PD-1/PD-L1 antibodies.[3][7] Preclinical models have shown that IDO1 and immune checkpoints have complementary roles in regulating anti-tumor immunity.[7] However, the clinical success of these combinations has been varied, with some trials failing to meet their primary endpoints.
Table 3: Comparison of IDO1 Inhibitor Combination Strategies
| Combination Strategy | Rationale | Representative Preclinical/Clinical Evidence | Status/Considerations |
| IDO1i + Chemotherapy | Chemotherapy induces immunogenic cell death; IDO1i overcomes tumor-induced immunosuppression. | Preclinical synergy with paclitaxel, doxorubicin; Early clinical promise with gemcitabine/nab-paclitaxel.[5][6][8] | Potential for broad applicability across various tumor types treated with chemotherapy. |
| IDO1i + Immunotherapy (ICI) | Both target distinct but complementary immunosuppressive pathways. | Preclinical synergy with anti-PD-1/PD-L1; Mixed results in clinical trials.[7][9] | Efficacy may be dependent on tumor type, patient selection, and dosing. |
Experimental Protocols
In Vitro Cell Viability Assay (Adapted from[5])
-
Cell Culture: B16-F10 murine melanoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
IFN-γ Stimulation: To induce IDO1 expression, cells are pre-treated with 100 ng/mL of recombinant murine IFN-γ for 24 hours.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of paclitaxel, navoximod, or the combination of both for 48 hours.
-
Viability Assessment: Cell viability is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control.
In Vivo Murine Melanoma Model (Adapted from[5])
-
Animal Model: Female C57BL/6 mice (6-8 weeks old) are used.
-
Tumor Cell Implantation: 1 x 10^5 B16-F10 melanoma cells are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (approximately 50-100 mm³). Mice are then randomized into treatment groups (n=8-10 per group).
-
Treatment Regimen:
-
Vehicle Control: Administered orally and intraperitoneally.
-
Paclitaxel: Administered intraperitoneally at 10 mg/kg on a specified schedule (e.g., every 3 days for 4 doses).
-
Navoximod: Administered orally by gavage at 100 mg/kg twice daily.
-
Combination: Both paclitaxel and navoximod are administered as per their individual schedules.
-
-
Monitoring: Tumor volume and body weight are measured every 2-3 days. Tumor volume is calculated using the formula: (length x width²) / 2.
-
Endpoint Analysis: At the end of the study, tumors are excised for immunohistochemical analysis of immune cell infiltration (e.g., CD3+, CD4+, CD8+, Foxp3+ cells) and cytokine analysis.
Conclusion
The combination of IDO1 inhibitors with chemotherapy represents a compelling therapeutic strategy. Preclinical data for IDO1 inhibitors like navoximod demonstrate a clear synergistic effect with chemotherapeutic agents such as paclitaxel, leading to enhanced tumor cell killing and a more robust anti-tumor immune response. While clinical data for this compound in this specific combination are not yet available, the broader evidence for the IDO1 inhibitor class suggests that this approach warrants further investigation. Future studies will be crucial to determine the optimal chemotherapy partners, dosing schedules, and patient populations that will benefit most from this combination therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase I Study of an IDO-1 Inhibitor (this compound) as Monotherapy and in Combination With an Anti-PD-L1 Antibody (LY3300054) in Patients With Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combinatorial antitumor effects of indoleamine 2,3-dioxygenase inhibitor NLG919 and paclitaxel in a murine B16-F10 melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Epacadostat Plus Pembrolizumab and Chemotherapy for Advanced Solid Tumors: Results from the Phase I/II ECHO-207/KEYNOTE-723 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of LY3381916
For researchers, scientists, and drug development professionals, the proper management and disposal of investigational compounds like LY3381916 are critical for maintaining laboratory safety and environmental integrity. This compound, a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), should be handled as a hazardous substance.[1] Adherence to strict disposal protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide outlines the necessary step-by-step procedures for the safe disposal of this compound waste.
Prior to handling, it is mandatory to consult the complete Safety Data Sheet (SDS) for this compound , which can be obtained from the supplier.[1][2] The SDS provides comprehensive safety information that is crucial for risk assessment and management.
Immediate Safety and Disposal Protocol
The following procedures are based on established best practices for the disposal of hazardous antineoplastic and cytotoxic drugs and should be followed for all waste streams containing this compound.[3]
Step 1: Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn to prevent exposure. This includes:
-
Gloves: Wear double chemotherapy-grade, chemical-resistant gloves.[3]
-
Eye/Face Protection: Use safety goggles with side shields or a full-face shield.[3]
-
Lab Coat: A solid-front barrier gown or a chemical-resistant lab coat is required.[3]
-
Respiratory Protection: If there is a risk of aerosol or dust formation, especially when handling the solid form, work within a certified chemical fume hood or biological safety cabinet (BSC).[3]
Step 2: Waste Segregation and Containment
Proper segregation of waste is a cornerstone of laboratory safety. Do not mix this compound waste with general laboratory trash or other waste streams.
-
Unused or Expired Product: Pure, unused this compound, as well as expired stock, must be disposed of as hazardous chemical waste.[3] It should be kept in its original container or a clearly labeled, sealed, and leak-proof container.
-
Contaminated Labware: All disposable items that have come into contact with this compound, such as pipette tips, tubes, vials, and absorbent pads, must be collected in a designated, puncture-resistant container labeled for "Trace" cytotoxic or hazardous chemical waste.[3]
-
Liquid Waste: Unused solutions containing this compound and any rinsate from decontaminating glassware should be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not pour this waste down the drain.[4]
-
Sharps Waste: Needles and syringes contaminated with this compound must be disposed of in a designated sharps container. If a syringe contains any residual volume of the drug (e.g., more than 0.1 ml), it should be treated as bulk hazardous chemical waste and placed in a special container for that purpose, not a standard sharps container.[3]
Step 3: Decontamination of "Empty" Containers and Glassware
Containers that held this compound should be triple-rinsed with a suitable solvent (e.g., as recommended by your institution's Environmental Health and Safety office) before being disposed of or reused. The rinsate from this process must be collected as hazardous liquid waste.[5]
Step 4: Storage of Waste
All containers of this compound waste must be kept securely sealed and stored in a designated, well-ventilated, and clearly marked hazardous waste accumulation area. This area should be away from general laboratory traffic.
Step 5: Final Disposal
The disposal of hazardous chemical waste is regulated by federal and state laws.[3]
-
Contact Environmental Health and Safety (EHS): Your institution's EHS office is the primary resource for guidance on hazardous waste disposal. They can provide specific instructions and arrange for the collection of waste.
-
Licensed Waste Contractor: The final disposal of this compound waste must be handled by a licensed hazardous waste management company.[4] The standard and recommended method for the disposal of such pharmaceutical compounds is high-temperature incineration.[4]
-
Documentation: Maintain meticulous records of all waste disposal activities, including the date, quantity, and method of disposal, as required by your institution and regulatory agencies.
Quantitative Data
Specific quantitative data for the disposal of this compound, such as concentration limits for different waste streams, are not publicly available and would be detailed in the compound's specific Safety Data Sheet. The following table summarizes key chemical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C23H25FN2O3 | [1] |
| Molecular Weight | 396.5 g/mol | [1] |
| Form | Crystalline solid | [1] |
| Solubility | Soluble in DMSO and dimethylformamide (approx. 30 mg/ml) | [1] |
| Storage | -20°C | [1] |
Experimental Protocols
Specific experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes are not found in the available literature. The standard and required procedure for the disposal of investigational compounds of this nature is through collection and subsequent high-temperature incineration by a certified hazardous waste management facility.[4]
Disposal Workflow
The logical workflow for the safe disposal of this compound and its associated waste involves careful segregation at the point of generation, secure containment, and final disposal managed by authorized personnel.
Caption: Workflow for the segregation and disposal of this compound waste.
References
Essential Safety and Handling Protocols for LY3381916
For researchers, scientists, and drug development professionals, the following provides immediate and essential safety and logistical information for handling the compound LY3381916. This guide offers procedural, step-by-step recommendations to ensure the safe handling and disposal of this potent, selective, and brain-penetrant inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).
While a comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, information from suppliers indicates that this material should be considered hazardous.[1] General safety precautions for handling potent chemical compounds should be strictly followed. The following recommendations are based on general principles of laboratory safety and information available for similar research chemicals.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound to prevent inhalation, ingestion, and skin or eye contact.[1]
| PPE Category | Recommendation |
| Hand Protection | Wear two pairs of chemotherapy-rated nitrile gloves. Change gloves immediately if contaminated, torn, or after prolonged use. |
| Eye Protection | Chemical safety goggles or a full-face shield are required to protect against splashes and airborne particles. |
| Body Protection | A disposable, back-closing laboratory gown made of a low-permeability fabric is required. Ensure cuffs are tucked into the inner pair of gloves. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator should be used when handling the powdered form of the compound or when there is a risk of aerosol generation. All respirator use must be in accordance with a documented respiratory protection program, including fit-testing. |
Operational Plan: From Receipt to Disposal
A clear and systematic workflow is essential for the safe handling of this compound. This includes receiving, storage, preparation of solutions, and disposal of all related waste.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
The compound should be stored in a designated, well-ventilated, and restricted-access area.
-
This compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[1]
Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
This compound is soluble in organic solvents such as DMSO and dimethyl formamide.[1] Handle these solvents with appropriate care and PPE.
-
Use dedicated equipment (e.g., spatulas, weighing paper, glassware) for handling this compound. Clean all equipment thoroughly after use.
Disposal Plan
All waste generated from the handling of this compound, including unused compound, contaminated PPE, and empty containers, must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, gowns, bench paper, and vials, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and appropriate hazardous waste container. Do not dispose of this waste down the drain.
-
Disposal Method: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Incineration is the preferred method for the destruction of potent pharmaceutical compounds.
Experimental Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
